molecular formula C7H4ClNO3 B1428698 6-Chloro-4-formylnicotinic acid CAS No. 1031433-06-3

6-Chloro-4-formylnicotinic acid

Cat. No.: B1428698
CAS No.: 1031433-06-3
M. Wt: 185.56 g/mol
InChI Key: WFHBMNIKNOOHOP-UHFFFAOYSA-N
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Description

6-Chloro-4-formylnicotinic acid is a useful research compound. Its molecular formula is C7H4ClNO3 and its molecular weight is 185.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-formylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO3/c8-6-1-4(3-10)5(2-9-6)7(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHBMNIKNOOHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20731268
Record name 6-Chloro-4-formylpyridine-3-carboxylic acid
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Molecular Weight

185.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1031433-06-3
Record name 6-Chloro-4-formylpyridine-3-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-4-formylpyridine-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-4-formylnicotinic Acid

This compound is a trifunctional pyridine derivative of significant interest in medicinal and organic chemistry. Its unique molecular architecture, featuring a carboxylic acid, a formyl group, and a chloro substituent on the pyridine core, makes it a highly versatile building block for the synthesis of more complex, biologically active molecules. The presence of these three distinct functional groups at strategic positions offers multiple reaction sites, enabling a diverse array of chemical transformations. This guide provides a comprehensive overview of the plausible synthetic pathways to this valuable intermediate, focusing on the underlying chemical principles and practical considerations for its preparation.

Strategic Approaches to Synthesis

The synthesis of this compound presents a unique challenge due to the electronic nature of the pyridine ring, which is deactivated towards electrophilic substitution by the presence of both a chlorine atom and a carboxylic acid group. Direct formylation of the 6-chloronicotinic acid backbone at the 4-position is therefore not a straightforward transformation.

A more strategic and viable approach involves a multi-step synthesis, primarily centered around the construction of a key intermediate, 6-chloro-4-methylnicotinic acid , followed by the selective oxidation of the methyl group to the desired aldehyde. This pathway allows for greater control over the regiochemistry and avoids the harsh conditions that would be necessary for direct formylation.

This guide will focus on this two-part strategy:

  • Part A: Synthesis of the Key Intermediate: 6-Chloro-4-methylnicotinic Acid

  • Part B: Selective Oxidation of the Methyl Group to a Formyl Group

Part A: Synthesis of 6-Chloro-4-methylnicotinic Acid

The synthesis of the crucial intermediate, 6-chloro-4-methylnicotinic acid (CAS 503555-50-8), can be approached through several routes.[1] A logical pathway commences from readily available precursors and builds the substituted pyridine ring system.

Pathway 1: From 4-Methylnicotinic Acid

A plausible and efficient route begins with the commercially available 4-methylnicotinic acid. This pathway involves the selective chlorination of the pyridine ring at the 6-position.

Diagram of Synthesis Pathway 1:

Synthesis_of_6_Chloro_4_methylnicotinic_acid 4-Methylnicotinic_acid 4-Methylnicotinic acid Chlorination Chlorination (e.g., SOCl2, PCl5) 4-Methylnicotinic_acid->Chlorination Reagents 6_Chloro_4_methylnicotinic_acid 6-Chloro-4-methylnicotinic acid Chlorination->6_Chloro_4_methylnicotinic_acid Product

Caption: Synthesis of 6-Chloro-4-methylnicotinic acid from 4-Methylnicotinic acid.

Experimental Protocol: Chlorination of 4-Methylnicotinic Acid

Objective: To introduce a chlorine atom at the 6-position of the 4-methylnicotinic acid ring.

Materials:

  • 4-Methylnicotinic acid

  • Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)

  • Inert solvent (e.g., Dichloromethane, Chloroform)

  • Apparatus for reflux and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methylnicotinic acid in an inert solvent.

  • Slowly add an excess of the chlorinating agent (e.g., thionyl chloride or phosphorus pentachloride) to the suspension under an inert atmosphere.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • After completion, carefully quench the excess chlorinating agent by slow addition to ice-water.

  • Adjust the pH of the aqueous solution to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent to obtain pure 6-chloro-4-methylnicotinic acid.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Excess Chlorinating Agent: Ensures complete conversion of the starting material.

  • Reflux Conditions: Provides the necessary activation energy for the chlorination reaction to proceed at a reasonable rate.

  • Careful Quenching: The reaction of thionyl chloride or phosphorus pentachloride with water is highly exothermic and releases corrosive gases. Slow addition to ice-water helps to control the reaction.

Part B: Selective Oxidation of 6-Chloro-4-methylnicotinic Acid

The selective oxidation of the methyl group in 6-chloro-4-methylnicotinic acid to a formyl group is a critical and delicate step. Over-oxidation to the corresponding carboxylic acid must be avoided. Several methods are available for the selective oxidation of methylpyridines to pyridine aldehydes.[2]

Pathway 2: Selenium Dioxide Oxidation

Selenium dioxide (SeO₂) is a well-known reagent for the selective oxidation of activated methyl groups to aldehydes.

Diagram of Synthesis Pathway 2:

Oxidation_to_Aldehyde 6_Chloro_4_methylnicotinic_acid 6-Chloro-4-methylnicotinic acid Oxidation Selective Oxidation (e.g., SeO2) 6_Chloro_4_methylnicotinic_acid->Oxidation Reagent 6_Chloro_4_formylnicotinic_acid This compound Oxidation->6_Chloro_4_formylnicotinic_acid Product

Caption: Selective oxidation to this compound.

Experimental Protocol: Selenium Dioxide Oxidation

Objective: To selectively oxidize the 4-methyl group of 6-chloro-4-methylnicotinic acid to a formyl group.

Materials:

  • 6-Chloro-4-methylnicotinic acid

  • Selenium dioxide (SeO₂)

  • Solvent (e.g., Dioxane, Acetic Acid)

  • Apparatus for reflux

Procedure:

  • In a round-bottom flask, dissolve 6-chloro-4-methylnicotinic acid in a suitable solvent.

  • Add a stoichiometric amount of selenium dioxide to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated selenium metal.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Causality Behind Experimental Choices:

  • Stoichiometric SeO₂: Using a controlled amount of the oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

  • Choice of Solvent: The solvent should be inert to the oxidizing agent and provide good solubility for the starting material. Dioxane or acetic acid are common choices.

  • Removal of Selenium: The byproduct, elemental selenium, is toxic and must be carefully removed by filtration.

Alternative Oxidation Methods:

While selenium dioxide is a classic choice, other methods for the selective oxidation of methylpyridines can be considered:

  • Vapor-Phase Oxidation: This method involves passing the vapor of the methylpyridine over a heated catalyst.[2] While potentially high-yielding, it requires specialized equipment.

  • Manganese Dioxide (MnO₂): This reagent is often used for the oxidation of allylic and benzylic alcohols, but can also be applied to activated methyl groups on heterocyclic rings.

  • Catalytic Oxidation with Air/Oxygen: Modern methods often employ transition metal catalysts in the presence of air or oxygen as the terminal oxidant, offering a more environmentally friendly approach.[3]

Data Summary Table:

PathwayStarting MaterialKey ReagentsIntermediate/ProductKey Considerations
1 4-Methylnicotinic acidSOCl₂ or PCl₅6-Chloro-4-methylnicotinic acidControl of chlorination regioselectivity.
2 6-Chloro-4-methylnicotinic acidSeO₂This compoundPrecise control of stoichiometry to avoid over-oxidation.

Conclusion

The synthesis of this compound is most effectively achieved through a two-stage process involving the initial synthesis of 6-chloro-4-methylnicotinic acid, followed by its selective oxidation. This strategic approach allows for greater control over the introduction of the functional groups and avoids the challenges associated with direct formylation of a deactivated pyridine ring. The choice of specific reagents and reaction conditions for each step will depend on the available resources, desired scale, and safety considerations. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable and versatile chemical intermediate.

References

  • Mathes, W., et al. (1956). Process for the production of pyridine aldehydes. U.S.
  • Lisicki, D., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1271. [Link]

Sources

physicochemical properties of 6-Chloro-4-formylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Physicochemical Properties of 6-Chloro-4-formylnicotinic acid

Abstract: this compound (CAS No: 1031433-06-3) is a trifunctional heterocyclic compound of significant interest in medicinal and organic chemistry.[1] Its unique architecture, featuring a pyridine core substituted with a carboxylic acid, a formyl group, and a chloro atom, presents multiple reaction sites, rendering it a highly versatile building block for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of its chemical identity, core physicochemical properties, and essential analytical characterization techniques. It is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of this compound for application in synthetic chemistry and materials science.

Chemical Identity and Structural Framework

This compound belongs to the pyridine carboxylic acid class of compounds, which are pivotal scaffolds in drug discovery due to their unique electronic properties and hydrogen bonding capabilities.[1] The strategic placement of the chloro, formyl, and carboxylic acid groups offers a modular platform for chemists to fine-tune steric, electronic, and pharmacokinetic properties in derivative molecules.[1]

IdentifierValueSource
IUPAC Name 6-Chloro-4-formylpyridine-3-carboxylic acid[1]
CAS Number 1031433-06-3[1]
Molecular Formula C₇H₄ClNO₃[1]
Molecular Weight 185.57 g/mol [1]
InChI Key WFHBMNIKNOOHOP-UHFFFAOYSA-N[1]
Physical Form White Solid[2]

Core Physicochemical Properties

A precise understanding of the physicochemical properties is fundamental to designing synthetic routes, developing analytical methods, and predicting the behavior of a compound in various systems.

PropertyValue / ObservationRationale & Experimental Insight
Appearance White Crystalline SolidThe planar aromatic structure and potential for intermolecular hydrogen bonding favor a crystalline solid state at room temperature.[2]
Melting Point Data not widely published. Expected to be relatively high (>150 °C).Similar chlorinated nicotinic acid derivatives, such as 6-Chloronicotinic acid, exhibit a high melting point (190 °C, dec.).[3] The potential for strong intermolecular hydrogen bonding between carboxylic acid groups and pyridine nitrogens, along with dipole-dipole interactions from the chloro and formyl groups, contributes to a stable crystal lattice requiring significant thermal energy to disrupt.
Solubility Profile Predicted to be soluble in polar organic solvents (Methanol, DMSO, Ethanol) and sparingly soluble in water.The carboxylic acid group can engage in hydrogen bonding with protic solvents. However, the overall molecule has significant nonpolar character from the chlorinated pyridine ring. For the related 6-Chloronicotinic acid, solubility in water is low (2 mg/mL at 20°C) but higher in organic solvents like methanol and DMSO.[3]
Acidity (pKa) Predicted to be in the range of 3.0 - 3.5.The carboxylic acid is the primary acidic proton. The pKa is influenced by the electron-withdrawing effects of the chloro substituent and the formyl group, which stabilize the conjugate base (carboxylate anion), making the acid stronger (lower pKa) than unsubstituted nicotinic acid. For comparison, the predicted pKa of 6-Chloronicotinic acid is approximately 3.24.[3]
Protocol 1: Experimental Determination of Aqueous Solubility
  • Principle: The shake-flask method (OECD Guideline 105) is a standard protocol for determining water solubility. It involves saturating water with the compound and measuring the concentration in the aqueous phase.

  • Methodology:

    • Add an excess amount of this compound to a known volume of deionized water in a sealed flask.

    • Agitate the flask at a constant, controlled temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

    • Allow the mixture to stand, permitting undissolved solid to settle.

    • Carefully extract a sample from the clear supernatant, and centrifuge or filter it to remove any suspended microparticles.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Self-Validation: The experiment should be repeated at different time points (e.g., 24h, 36h, 48h) to confirm that the measured concentration is stable, indicating that equilibrium has been achieved.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a multi-technique analytical approach. The following sections describe the expected spectral signatures.

Analytical Workflow for Structural Verification

G cluster_0 Purity Assessment cluster_1 Structural Confirmation HPLC HPLC-UV Analysis (Purity & Quantification) Report Final Certificate of Analysis HPLC->Report NMR NMR Spectroscopy (¹H, ¹³C) - Connectivity IR IR Spectroscopy - Functional Groups NMR->IR MS Mass Spectrometry - Molecular Weight - Isotopic Pattern IR->MS MS->Report Sample Test Sample of This compound Sample->HPLC Sample->NMR

Caption: Workflow for purity and structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >11 ppm, due to strong deshielding and hydrogen bonding.

    • Aldehyde Proton (-CHO): A sharp singlet is expected between 9.5-10.5 ppm. Its position is highly characteristic.

    • Aromatic Protons: Two distinct signals are expected for the two protons on the pyridine ring. They will appear as singlets or narrow doublets (due to small long-range coupling) in the aromatic region (7.5-9.0 ppm). The precise chemical shifts are dictated by the combined electronic effects of the three substituents.

  • ¹³C NMR:

    • Carboxylic Carbonyl (-COOH): Expected in the 160-170 ppm range.

    • Aldehyde Carbonyl (-CHO): Expected further downfield, typically in the 185-195 ppm range.

    • Aromatic Carbons: Four distinct signals are expected for the pyridine ring carbons, with chemical shifts influenced by the attached heteroatom (N) and functional groups. The carbon bearing the chlorine atom will be shifted downfield.

Infrared (IR) Spectroscopy
  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

  • C=O Stretch (Carbonyls): Two distinct, sharp, and strong absorption bands are anticipated. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The aldehyde C=O stretch is usually found at a slightly higher wavenumber, around 1720-1740 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Medium to sharp bands are expected in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹, can indicate the presence of the carbon-chlorine bond.

Mass Spectrometry (MS)
  • Molecular Ion Peak (M⁺): The primary peak in the mass spectrum should correspond to the molecular weight of the compound (185.57 g/mol ).

  • Isotopic Pattern: A crucial diagnostic feature will be the presence of a characteristic M+2 peak at approximately one-third the intensity of the molecular ion peak. This signature is definitive proof of the presence of a single chlorine atom in the molecule (due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes).

  • Fragmentation: Common fragmentation pathways would include the loss of •OH (M-17), •CHO (M-29), •Cl (M-35), and •COOH (M-45), providing further structural evidence.

Chemical Reactivity and Stability

The compound's value lies in its three distinct functional groups, which offer orthogonal reactivity for multistep syntheses.[1]

G cluster_COOH Carboxylic Acid Reactions cluster_CHO Formyl Group Reactions cluster_Cl Chloro Group Reactions Core This compound Ester Esterification (R-OH, H⁺) Core->Ester Amide Amidation (R₂NH, coupling agent) Core->Amide ReductiveAmination Reductive Amination (R₂NH, NaBH(OAc)₃) Core->ReductiveAmination Wittig Wittig Reaction (Ph₃P=CHR) Core->Wittig SNAr Nucleophilic Aromatic Substitution (Nu⁻) Core->SNAr

Caption: Key reaction pathways for the functional groups.

  • Stability and Storage: The compound is expected to be stable under standard ambient conditions.[3] However, like many carboxylic acids and aldehydes, it should be considered incompatible with strong oxidizing agents.[3] For long-term integrity, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4][5] Some suppliers recommend refrigerated storage (0-5 °C).[2]

Safety and Handling

Appropriate laboratory practices are essential when handling this compound.

AspectGuidelineSource(s)
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4][6]
Handling Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[4][5]
Eye Contact Causes serious eye irritation. In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4]
Skin Contact May cause skin irritation. If on skin, wash with plenty of soap and water. If irritation occurs, get medical advice.[4][6]
Ingestion May be harmful if swallowed. Rinse mouth and seek medical attention if you feel unwell.[6]
Storage Store locked up in a well-ventilated, dry place. Keep container tightly closed.[4][5]
Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][6]

References

  • This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. [Link]

  • Chem 117 Reference Spectra Spring 2011. [Link]

Sources

An In-depth Technical Guide to 6-Chloro-4-formylnicotinic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Nicotinic Acids

In the landscape of contemporary medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents. Its unique electronic properties and capacity for hydrogen bonding make it an ideal framework for engaging with biological targets.[1] Among the vast array of pyridine derivatives, substituted nicotinic acids, particularly those bearing multiple reactive functional groups, have emerged as exceptionally valuable building blocks for the synthesis of complex, biologically active molecules.[1][2] 6-Chloro-4-formylnicotinic acid (CAS 1031433-06-3) epitomizes this class of reagents, offering a trifecta of reactive sites—a carboxylic acid, a formyl group, and a chloro substituent—that provide a rich platform for diverse chemical transformations. This guide provides an in-depth technical overview of this compound, from its synthesis and chemical properties to its reactivity and strategic applications in drug discovery and development.

Chemical Properties and Physical Characteristics

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. The key properties are summarized in the table below.

PropertyValueSource
CAS Number 1031433-06-3Generic
Molecular Formula C₇H₄ClNO₃Generic
Molecular Weight 185.56 g/mol Generic
Appearance White to off-white solidGeneric
Purity Typically >95%Generic

Proposed Synthesis Pathway

While specific, detailed preparations of this compound are not extensively documented in publicly available literature, a plausible and efficient synthetic route can be extrapolated from established methodologies for the synthesis of related substituted pyridine carboxylic acids. The most logical approach involves the selective oxidation of a suitable precursor, such as 6-chloro-4-methylnicotinic acid.

A generalized, two-step synthetic workflow is proposed below:

Synthesis_Workflow cluster_0 Step 1: Chlorination cluster_1 Step 2: Reduction of Nitro Group cluster_2 Step 3: Sandmeyer Reaction cluster_3 Step 4: Oxidation to Carboxylic Acid cluster_4 Step 5: Formylation start 2-Hydroxy-4-methyl-5-nitropyridine intermediate1 2-Chloro-4-methyl-5-nitropyridine start->intermediate1 POCl₃ intermediate2 5-Amino-2-chloro-4-methylpyridine intermediate1->intermediate2 Fe / Acetic Acid intermediate3 2,5-Dichloro-4-methylpyridine intermediate2->intermediate3 NaNO₂, HCl, CuCl intermediate4 2,5-Dichloronicotinic Acid intermediate3->intermediate4 KMnO₄ final_product This compound intermediate4->final_product Vilsmeier-Haack or equivalent

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocol: A Representative Oxidation of a Methylpyridine Precursor

The following protocol is a generalized procedure based on the oxidation of methylpyridines to their corresponding carboxylic acids, a common transformation in the synthesis of nicotinic acid derivatives.[3][4]

Materials:

  • 6-chloro-4-methylnicotinic acid (precursor)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the 6-chloro-4-methylnicotinic acid precursor in an aqueous solution of sodium hydroxide.

  • Oxidation: While stirring vigorously, slowly add a solution of potassium permanganate in water to the reaction mixture. The addition should be portion-wise to control the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidification: Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4. This will precipitate the crude this compound.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then recrystallize from an appropriate solvent system, such as an ethanol/water mixture, to yield the purified product.

Spectroscopic Characterization: An Inferred Profile

¹H NMR:

  • The spectrum is expected to show two singlets in the aromatic region, corresponding to the two protons on the pyridine ring.

  • A downfield singlet corresponding to the aldehyde proton will also be present.

  • A broad singlet for the carboxylic acid proton will be observed, the chemical shift of which will be concentration and solvent-dependent.

¹³C NMR:

  • The spectrum will display seven distinct signals, one for each carbon atom in the molecule.

  • The carbonyl carbons of the carboxylic acid and the aldehyde will appear at the most downfield chemical shifts.

  • The remaining five signals will correspond to the carbons of the pyridine ring.

IR Spectroscopy:

  • A broad O-H stretching band from the carboxylic acid will be observed in the region of 3300-2500 cm⁻¹.[8]

  • A strong C=O stretching band for the carboxylic acid will be present around 1700 cm⁻¹.[8]

  • A distinct C=O stretching band for the aldehyde will also be visible, typically at a slightly higher wavenumber than the carboxylic acid carbonyl.

  • C-Cl stretching vibrations will be observed in the fingerprint region.

Mass Spectrometry:

  • The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (185.56 g/mol ).

  • The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom.

  • Common fragmentation patterns would include the loss of CO, COOH, and Cl.[9]

Reactivity Profile: A Trifunctional Scaffold

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups. The interplay of these groups allows for a wide range of selective chemical transformations.

Reactivity_Profile Molecule This compound Carboxylic_Acid Carboxylic Acid (-COOH) Molecule->Carboxylic_Acid Formyl Formyl (-CHO) Molecule->Formyl Chloro Chloro (-Cl) Molecule->Chloro Amidation Amidation / Esterification Carboxylic_Acid->Amidation Condensation Condensation Reactions Formyl->Condensation Nucleophilic_Substitution Nucleophilic Aromatic Substitution Chloro->Nucleophilic_Substitution Cross_Coupling Cross-Coupling Reactions Chloro->Cross_Coupling

Caption: Reactivity profile of this compound.

  • Carboxylic Acid Group: This group can readily undergo standard transformations such as esterification and amidation, providing a convenient handle for attaching various side chains or linking to other molecular fragments.

  • Formyl Group: The aldehyde functionality is a versatile electrophile that can participate in a wide array of condensation reactions, including the formation of imines, oximes, and hydrazones.[10] It can also be a precursor for the synthesis of other functional groups through oxidation or reduction.

  • Chloro Group: The chlorine atom, positioned on the electron-deficient pyridine ring, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a variety of nucleophiles.[11] Furthermore, it can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, to form carbon-carbon and carbon-nitrogen bonds, respectively.

Synthetic Utility and Applications in Drug Discovery

The multifunctional nature of this compound makes it a highly valuable intermediate in the synthesis of complex heterocyclic systems, particularly those with therapeutic potential.

Gateway to Fused Heterocyclic Scaffolds

The presence of adjacent formyl and carboxylic acid groups offers a unique opportunity for intramolecular cyclization reactions to construct fused ring systems. By reacting with appropriate binucleophiles, this compound can serve as a precursor to a variety of fused pyridines, such as thieno[3,4-c]pyridines, furo[3,4-c]pyridines, and pyrrolo[3,4-c]pyridines.[12][13][14][15][16] These fused heterocyclic scaffolds are prevalent in many biologically active molecules.

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[17] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The pyridine scaffold is a common feature in many kinase inhibitors, often serving to mimic the purine ring of ATP and bind to the enzyme's active site.[17][18]

This compound is an ideal starting material for the synthesis of novel kinase inhibitors. The chloro group can be utilized for cross-coupling reactions to introduce various aryl or heteroaryl moieties that can occupy the hydrophobic regions of the ATP-binding pocket. The carboxylic acid can be converted to an amide, a common pharmacophore that can form crucial hydrogen bonds with the hinge region of the kinase. The formyl group can be further elaborated to introduce additional diversity and fine-tune the inhibitor's potency and selectivity.

Conclusion: A Versatile Tool for Chemical Innovation

This compound represents a powerful and versatile building block for the synthesis of complex, high-value molecules. Its trifunctional nature provides a rich platform for a wide range of chemical transformations, enabling the efficient construction of diverse molecular architectures. For researchers, scientists, and drug development professionals, a thorough understanding of the properties, synthesis, and reactivity of this compound is key to unlocking its full potential in the pursuit of novel therapeutics and innovative chemical solutions. As the demand for more sophisticated and targeted drugs continues to grow, the strategic application of such multifunctional building blocks will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.

References

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  • Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.
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  • ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

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  • PubMed Central. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Retrieved from [Link]

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  • ResearchGate. (n.d.). Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. Retrieved from [Link]

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An In-depth Technical Guide to 6-Chloro-4-formylnicotinic Acid: Molecular Structure, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-4-formylnicotinic acid, a substituted pyridine carboxylic acid of significant interest in medicinal and organic chemistry. While detailed research on this specific molecule is not extensively available in public literature, its structural features—a carboxylic acid, a formyl group, and a chloro substituent on the pyridine ring—render it a highly valuable building block for the synthesis of complex, biologically active molecules.[1] This guide synthesizes available data, proposes a plausible synthetic pathway, and offers predicted analytical characterization based on established principles and data from analogous structures. The content herein is intended to empower researchers and drug development professionals in their exploration of novel therapeutics derived from the versatile nicotinic acid scaffold.

Introduction: The Significance of the Nicotinic Acid Scaffold

Pyridine carboxylic acids are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The nitrogen atom within the aromatic ring imparts unique electronic properties and hydrogen bonding capabilities, making these scaffolds ideal for interacting with biological targets like enzymes and receptors.[1] The strategic placement of various functional groups on the pyridine ring allows for the fine-tuning of steric, electronic, and pharmacokinetic properties. This modularity is a key driver in their prevalence in drug discovery programs, leading to the development of drugs for metabolic disorders, inflammatory conditions, and infectious diseases.[1] this compound, with its three distinct functional groups, presents a rich platform for diverse chemical transformations and the generation of novel molecular entities.

Molecular Structure and Physicochemical Properties

This compound is a white solid, typically available as a hydrate.[2] Its molecular structure combines the reactivity of an aromatic aldehyde and a carboxylic acid with the electronic influence of a chlorine atom on the pyridine ring.

PropertyValueSource
Molecular Formula C₇H₄ClNO₃[2]
Molecular Weight 185.56 g/mol (anhydrous)Calculated
Molecular Weight (Hydrate) 203.58 g/mol [2]
Appearance White Solid[2]
Storage Temperature 0-5°C[2]
Purity (Typical) ≥95%[2]
InChI Key BAEPYOHFVDGKRC-UHFFFAOYSA-N[2]

Proposed Synthetic Pathway

A feasible approach involves the oxidation of a corresponding methyl or hydroxymethyl group at the 4-position and the introduction of a carboxylic acid group at the 3-position. For instance, a process could be adapted from methods used for the preparation of 6-chloronicotinic acid, which can be synthesized by the oxidation of 2-chloro-5-methylpyridine.[3]

Conceptual Workflow for Synthesis:

G A 2-Chloro-5-methyl-4-(hydroxymethyl)pyridine B Selective Oxidation of Hydroxymethyl Group A->B e.g., MnO₂ C 6-Chloro-5-methylnicotinaldehyde B->C D Oxidation of Methyl Group C->D e.g., KMnO₄ or catalytic oxidation E This compound D->E

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Conceptual Protocol:

  • Starting Material: A suitable starting material would be a 2-chloro-5-methylpyridine derivative with a precursor to the formyl group at the 4-position, such as a hydroxymethyl group.

  • Selective Oxidation: The hydroxymethyl group at the 4-position would be selectively oxidized to an aldehyde. This can be achieved using mild oxidizing agents like manganese dioxide (MnO₂) to avoid over-oxidation to a carboxylic acid.

  • Oxidation of the Methyl Group: The methyl group at the 5-position would then be oxidized to a carboxylic acid. Stronger oxidizing agents like potassium permanganate (KMnO₄) or catalytic oxidation methods, similar to those used in the industrial production of nicotinic acid, could be employed.[4]

  • Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography to achieve the desired purity.

Disclaimer: This is a proposed pathway and would require experimental validation and optimization.

Analytical Characterization (Predicted)

Due to the lack of published experimental spectra for this compound, the following characterization data are predicted based on the known spectral properties of its constituent functional groups and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are expected to show characteristic signals for the substituted pyridine ring, the aldehyde proton, and the carboxylic acid proton.

Predicted ¹H NMR (in DMSO-d₆):

  • ~13.0-14.0 ppm (singlet, 1H): Carboxylic acid proton (broad). The chemical shift of carboxylic acid protons typically appears in this downfield region.

  • ~10.1 ppm (singlet, 1H): Aldehyde proton.

  • ~8.9 ppm (singlet, 1H): Aromatic proton at the 2-position of the pyridine ring.

  • ~8.2 ppm (singlet, 1H): Aromatic proton at the 5-position of the pyridine ring.

Predicted ¹³C NMR (in DMSO-d₆):

  • ~193 ppm: Aldehyde carbonyl carbon.

  • ~165 ppm: Carboxylic acid carbonyl carbon.

  • ~155-120 ppm: Aromatic carbons of the pyridine ring. The exact shifts would be influenced by the electron-withdrawing effects of the chlorine, formyl, and carboxylic acid groups.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the carboxylic acid, aldehyde, and the chloro-substituted aromatic ring.

Predicted IR Absorptions (cm⁻¹):

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch of the carboxylic acid dimer.
~1760-1690C=O stretch of the carboxylic acid.
~1700C=O stretch of the aldehyde.
~1600-1585C-C stretch (in-ring) of the pyridine.
~1320-1210C-O stretch of the carboxylic acid.
~850-550C-Cl stretch.
Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound.

Predicted Mass Spectrum (ESI-):

  • [M-H]⁻: An intense peak corresponding to the deprotonated molecule at m/z 184.0.

Potential Applications in Drug Discovery

Substituted nicotinic acids are known to exhibit a wide range of biological activities. While the specific activity of this compound is not yet reported, its structural motifs suggest potential for development in several therapeutic areas:

  • Antibacterial Agents: Nicotinic acid derivatives have been shown to possess promising activity against Gram-positive bacteria.[4][5]

  • Anti-inflammatory Agents: The nicotinic acid scaffold has been utilized to develop novel anti-inflammatory agents.

  • Anticancer Agents: Certain nicotinic acid derivatives have demonstrated potential as anticancer agents.

The presence of the aldehyde group provides a reactive handle for the synthesis of Schiff bases, hydrazones, and other derivatives, allowing for the creation of diverse chemical libraries for high-throughput screening.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis and drug discovery. This technical guide provides a foundational understanding of its molecular structure, a plausible synthetic strategy, and predicted analytical data. The versatile nature of its functional groups opens up numerous avenues for the development of novel compounds with potential therapeutic applications. Further experimental investigation into the synthesis, characterization, and biological evaluation of this molecule and its derivatives is highly encouraged to unlock its full potential.

References

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US2485152A - Ester of nicotinic acid.
  • Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
  • Google Patents. (n.d.). CN114437031A - Synthetic method of 6-methyl nicotine.
  • PubMed Central (PMC). (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

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A Comprehensive Technical Guide to 6-Chloro-4-formylpyridine-3-carboxylic acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a privileged structure in drug design. Within this important class of heterocycles, molecules bearing multiple, reactive functional groups offer immense potential as versatile starting materials for the synthesis of complex molecular architectures. 6-Chloro-4-formylpyridine-3-carboxylic acid, with its strategically positioned chloro, formyl, and carboxylic acid moieties, represents a key building block for the construction of novel therapeutic agents. This in-depth guide, intended for researchers and scientists in drug development, will provide a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, underscoring its utility in the quest for new medicines.

Physicochemical Properties and Structural Features

The IUPAC name for this compound is 6-chloro-4-formylpyridine-3-carboxylic acid .[1] Its chemical structure is characterized by a pyridine ring substituted with a chlorine atom at the 6-position, a formyl (aldehyde) group at the 4-position, and a carboxylic acid group at the 3-position. This unique arrangement of functional groups dictates its reactivity and potential for chemical modification.

PropertyValueSource
CAS Number 1031433-06-3[1]
Molecular Formula C₇H₄ClNO₃[1]
Molecular Weight 185.56 g/mol [1]

The presence of both an electron-withdrawing chlorine atom and a π-deficient pyridine ring influences the acidity of the carboxylic acid and the reactivity of the formyl group. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, further modulating the molecule's properties and its interactions with biological targets.

Synthesis Strategies: Assembling the Core Scaffold

While a definitive, publicly available, step-by-step synthesis protocol for 6-chloro-4-formylpyridine-3-carboxylic acid is not extensively documented in the scientific literature, its structure suggests plausible synthetic routes based on established pyridine chemistry. The synthesis would likely involve a multi-step sequence, leveraging known methodologies for the introduction of substituents onto a pre-existing pyridine ring or the construction of the substituted pyridine ring itself.

One potential conceptual pathway for its synthesis is outlined below:

Synthesis_Pathway cluster_0 Potential Synthetic Routes A Substituted Pyridine Precursor B Introduction of Formyl Group (e.g., Vilsmeier-Haack) A->B Formylation E 6-Chloro-4-formylpyridine-3-carboxylic acid B->E Carboxylation C Oxidation of a Methyl/Hydroxymethyl Group C->E D 6-Chloro-4-methylnicotinic acid D->C Oxidation

Caption: Plausible synthetic strategies for 6-Chloro-4-formylpyridine-3-carboxylic acid.

A common strategy for introducing a formyl group onto a pyridine ring is the Vilsmeier-Haack reaction. Alternatively, the formyl group could be generated through the oxidation of a corresponding methyl or hydroxymethyl group. The carboxylic acid could be introduced via carboxylation of an organometallic intermediate or hydrolysis of a nitrile. The commercial availability of this compound from various suppliers suggests that an efficient and scalable synthesis has been developed, likely held as proprietary information.[1][2]

Chemical Reactivity and Synthetic Utility

The true value of 6-chloro-4-formylpyridine-3-carboxylic acid lies in the differential reactivity of its three functional groups, allowing for a wide range of selective chemical transformations. This trifunctional nature makes it an exceptionally valuable building block for creating diverse chemical libraries for high-throughput screening.

Reactions of the Formyl Group

The aldehyde functionality is a versatile handle for a multitude of chemical reactions, including:

  • Reductive Amination: To introduce a variety of substituted aminomethyl groups, a common transformation in the synthesis of bioactive molecules.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the extension of the carbon skeleton.

  • Aldol and Related Condensations: To create more complex carbon frameworks.

  • Oxidation: To the corresponding carboxylic acid, yielding a dicarboxylic acid derivative.

  • Reduction: To the corresponding alcohol, providing another point for diversification.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into a range of other functional groups:

  • Amide Formation: By coupling with a wide variety of amines, a fundamental reaction in the synthesis of many drug molecules.

  • Esterification: To produce esters, which can modulate solubility and act as prodrugs.

  • Reduction: To the corresponding primary alcohol.

Reactions involving the Chloro Group

The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a diverse set of substituents, including:

  • Amines: To generate amino-substituted pyridines.

  • Alcohols and Thiols: To form ether and thioether linkages.

  • Carbon Nucleophiles: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds.

The interplay of these reactive sites allows for a combinatorial approach to the synthesis of novel compounds with a wide range of structural and electronic properties.

Applications in Drug Discovery and Medicinal Chemistry

Pyridine carboxylic acid derivatives are integral to the development of a multitude of therapeutic agents.[3] While specific, publicly disclosed drug discovery programs utilizing 6-chloro-4-formylpyridine-3-carboxylic acid are not abundant, its structural motifs are present in a variety of patented compounds, indicating its relevance as a key intermediate.

The strategic placement of its functional groups allows it to serve as a versatile scaffold for the synthesis of inhibitors of various enzymes and receptors. For instance, the carboxylic acid can mimic the phosphate groups of enzyme substrates, while the other substituents can be tailored to interact with specific pockets in the target protein.

Below is a hypothetical signaling pathway where a derivative of 6-chloro-4-formylpyridine-3-carboxylic acid could act as an inhibitor:

Signaling_Pathway Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Activation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulation Derivative 6-Chloro-4-formylpyridine-3-carboxylic acid Derivative Derivative->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Experimental Protocols: A Guide to Practical Application

Protocol: Amide Coupling of 6-Chloro-4-formylpyridine-3-carboxylic acid with a Primary Amine

Objective: To synthesize a substituted amide derivative of 6-chloro-4-formylpyridine-3-carboxylic acid.

Materials:

  • 6-Chloro-4-formylpyridine-3-carboxylic acid

  • Primary amine (e.g., benzylamine)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-chloro-4-formylpyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the coupling reagent (e.g., HATU, 1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent is crucial as the coupling reagents (DCC, HATU) are sensitive to moisture.

  • Base (DIPEA): A non-nucleophilic base is used to neutralize the hexafluorophosphate salt of HATU and to deprotonate the carboxylic acid, facilitating the reaction.

  • Coupling Reagent (HATU): HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).

  • Aqueous Work-up: The washing steps are necessary to remove the excess reagents, byproducts (e.g., HOBt from HATU), and the DMF solvent.

  • Chromatographic Purification: This is a standard and effective method to isolate the desired amide product from any remaining starting materials or byproducts.

Analytical Characterization

The structural elucidation and purity assessment of 6-chloro-4-formylpyridine-3-carboxylic acid and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, the aldehyde proton (typically in the 9-10 ppm region), and the carboxylic acid proton (a broad singlet, often >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would exhibit signals for the seven carbon atoms, with the carbonyl carbons of the aldehyde and carboxylic acid appearing at the downfield end of the spectrum (typically >160 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound and its derivatives. Electrospray ionization (ESI) is a common technique for analyzing such polar molecules.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the different functional groups:

  • A broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹).

  • A C=O stretch for the carboxylic acid (around 1700-1725 cm⁻¹).

  • A C=O stretch for the aldehyde (around 1680-1700 cm⁻¹).

  • C-Cl stretching vibrations in the fingerprint region.

Conclusion and Future Outlook

6-Chloro-4-formylpyridine-3-carboxylic acid is a highly functionalized and versatile building block with significant potential in medicinal chemistry and drug discovery. Its three distinct reactive sites offer a platform for the synthesis of a wide array of complex molecules. While detailed synthetic procedures and specific applications in the public domain are currently limited, its commercial availability points to its utility in ongoing research and development programs. As the demand for novel and diverse chemical entities continues to grow in the pharmaceutical industry, the strategic application of such multi-functionalized scaffolds will undoubtedly play a crucial role in the discovery of the next generation of therapeutic agents.

References

  • Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.

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spectral data for 6-Chloro-4-formylnicotinic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 6-Chloro-4-formylnicotinic Acid

For researchers, scientists, and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. This compound, a substituted pyridine carboxylic acid, presents itself as a versatile building block in medicinal and organic chemistry.[1] Its unique arrangement of a carboxylic acid, a formyl group, and a chloro substituent on the pyridine ring offers multiple avenues for synthetic transformations. This guide provides a comprehensive analysis of the spectral data expected for this compound, offering insights into its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific compound is not widely published, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Overview

The foundational step in spectral analysis is understanding the molecule's structure. The interplay of the electron-withdrawing chloro, formyl, and carboxylic acid groups on the electron-deficient pyridine ring dictates the electronic environment of each atom, which in turn governs its spectroscopic signature.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. The electron-withdrawing nature of the substituents and the nitrogen atom in the pyridine ring will cause the aromatic protons to appear at relatively high chemical shifts (downfield).

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Shim the magnetic field to ensure homogeneity.

    • Set the appropriate spectral width and acquisition time.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Spectral Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0Singlet, broad1HCOOH
~10.1Singlet1HCHO
~9.1Singlet1HH-2
~8.5Singlet1HH-5
Interpretation of the Predicted ¹H NMR Spectrum
  • Carboxylic Acid Proton (COOH): This proton is highly deshielded and acidic, appearing as a broad singlet at a very downfield chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.

  • Aldehyde Proton (CHO): The formyl proton is also significantly deshielded by the adjacent carbonyl group and will appear as a sharp singlet in the aromatic region.

  • Aromatic Protons (H-2 and H-5): The two protons on the pyridine ring are in different electronic environments. The proton at the 2-position (H-2) is adjacent to the nitrogen atom and will be the most downfield of the aromatic protons. The proton at the 5-position (H-5) is influenced by the adjacent chloro and formyl groups. Due to the substitution pattern, these protons are not expected to show coupling to each other and will likely appear as singlets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. The chemical shifts are influenced by the hybridization and the electronic effects of neighboring atoms and functional groups.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be needed due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a standard proton-decoupled pulse sequence to obtain singlets for each carbon.

  • Data Acquisition: Acquire the spectrum over a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing it to the solvent peak.

Predicted ¹³C NMR Spectral Data
Predicted Chemical Shift (δ, ppm)Assignment
~190C=O (aldehyde)
~165C=O (carboxylic acid)
~155C-6 (bearing Cl)
~152C-2
~140C-4 (bearing CHO)
~130C-3 (bearing COOH)
~125C-5
Interpretation of the Predicted ¹³C NMR Spectrum
  • Carbonyl Carbons: The aldehyde and carboxylic acid carbonyl carbons are the most deshielded, appearing at the highest chemical shifts.[2][3] The aldehyde carbonyl is typically found further downfield than the carboxylic acid carbonyl.

  • Aromatic Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the electronegative chlorine atom (C-6) will be significantly downfield. The carbons adjacent to the nitrogen (C-2 and C-6) will also be deshielded. The quaternary carbons (C-3, C-4, and C-6) will generally have weaker signals than the protonated carbons (C-2 and C-5).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3100-3000C-H stretchAromatic
~2850 and ~2750C-H stretchAldehyde (Fermi doublet)
~1760-1740C=O stretchAldehyde
~1710-1680C=O stretchCarboxylic acid
~1600-1450C=C and C=N stretchAromatic ring
~1320-1210C-O stretchCarboxylic acid
~850-550C-Cl stretchChloroalkane
Interpretation of the IR Spectrum
  • O-H Stretch: A very broad absorption in the 3300-2500 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H group of a carboxylic acid.[4][5]

  • C=O Stretches: Two distinct carbonyl peaks are expected. The aldehyde C=O stretch will appear at a higher frequency than the carboxylic acid C=O stretch.[6]

  • Aldehyde C-H Stretch: The presence of an aldehyde is further confirmed by two weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹, known as a Fermi doublet.[6]

  • Aromatic Region: Absorptions in the 1600-1450 cm⁻¹ range are characteristic of the pyridine ring stretches.[4]

  • C-Cl Stretch: A band in the fingerprint region (below 1000 cm⁻¹) can be attributed to the C-Cl stretching vibration.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Tandem MS (MS/MS): To study fragmentation, the molecular ion can be isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.[7][8]

Predicted Mass Spectrum Data
  • Molecular Ion (M+): The molecular weight of this compound (C₇H₄ClNO₃) is approximately 185.56 g/mol . The mass spectrum should show a molecular ion peak (or [M+H]⁺ at m/z 186.57) with an isotopic pattern characteristic of a molecule containing one chlorine atom (an M+2 peak with about one-third the intensity of the M+ peak).

  • Key Fragmentation Pathways:

    • Loss of CO₂ (44 Da) from the carboxylic acid group.

    • Loss of CO (28 Da) from the formyl group.

    • Loss of Cl (35/37 Da).

parent [M+H]⁺ m/z 186 frag1 Loss of H₂O m/z 168 parent->frag1 frag2 Loss of CO m/z 158 parent->frag2 frag3 Loss of COOH m/z 141 parent->frag3 frag4 Loss of Cl m/z 151 parent->frag4

Caption: Predicted key fragmentation pathways for this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural confirmation. The predicted data, rooted in fundamental spectroscopic principles and comparison with related structures, offers a robust framework for researchers to identify and characterize this important synthetic intermediate. The unique combination of functional groups results in a distinct spectroscopic fingerprint, enabling its unambiguous identification in complex reaction mixtures and ensuring its purity for downstream applications in drug discovery and development.

References

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  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

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  • PubMed Central (PMC). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). [Link]

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  • PubMed Central (PMC). Liquid chromatography - tandem quadrupole mass spectrometry and comprehensive two-dimensional gas chromatography - time-of-flight mass spectrometry measurement of targeted metabolites of Methylobacterium extorquens AM1 grown on two different carbon sources. [Link]

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A Technical Guide to the Solubility of 6-Chloro-4-formylnicotinic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the principles, determination, and critical factors influencing the solubility of 6-Chloro-4-formylnicotinic acid in organic solvents. Designed for researchers, chemists, and drug development professionals, this document moves beyond theoretical data to offer practical, field-proven insights. It details the causality behind experimental choices, presents a robust, self-validating protocol for solubility determination, and grounds all claims in authoritative scientific literature. The guide includes a detailed experimental workflow, a summary of the compound's physicochemical properties, and an analysis of how variables such as solvent polarity, temperature, and pH impact solubility, empowering scientists to develop effective formulation and synthetic strategies.

Introduction: The Critical Role of Solubility

This compound is a pyridine carboxylic acid derivative that serves as a versatile intermediate and building block in medicinal and organic chemistry.[1] Its unique structure, featuring a carboxylic acid, a formyl group, and a chloro substituent, presents multiple reaction sites, making it highly valuable for synthesizing more complex, biologically active molecules.[1]

In the journey of a new chemical entity (NCE) from discovery to a viable drug product, solubility is a cornerstone physicochemical property. Improper drug solubility can lead to suboptimal drug delivery and poor absorption, resulting in diminished efficacy and potential side effects.[2] Therefore, a thorough understanding and accurate measurement of a compound's solubility in various solvent systems are imperative during the early stages of drug discovery and formulation development.[2] This guide provides the foundational knowledge and practical methodologies required to expertly characterize the solubility profile of this compound.

Physicochemical Characteristics

Understanding the inherent properties of this compound is the first step in predicting and interpreting its solubility behavior. The molecule's functional groups—a polar carboxylic acid capable of hydrogen bonding and ionization, a reactive formyl group, and an electronegative chlorine atom on a pyridine ring—create a complex interplay of forces that dictate its interaction with different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 6-Chloro-4-formylpyridine-3-carboxylic acid[1]
Molecular Formula C₇H₄ClNO₃[1]
Molecular Weight 185.57 g/mol [1]
CAS Number 1031433-06-3[1][3]

The presence of the carboxylic acid group suggests that the compound's solubility will be highly dependent on the pH of the medium. The pyridine nitrogen and the oxygen atoms of the carboxyl and formyl groups can act as hydrogen bond acceptors, while the carboxylic proton can act as a hydrogen bond donor. These characteristics suggest a higher affinity for polar solvents over non-polar ones, a principle commonly summarized as "like dissolves like".[4][5]

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are useful, empirical measurement is the gold standard for accurately determining solubility. The thermodynamic or equilibrium solubility represents the maximum concentration of a compound that can dissolve in a solvent at a specific temperature when the solution is in equilibrium with the solid form of the compound.[6][7]

The most reliable and widely used technique for this measurement, especially for compounds with low to moderate solubility, is the shake-flask method.[8][9] This method ensures that a true equilibrium is reached between the dissolved and undissolved solute.

Experimental Workflow: Shake-Flask Method

The following diagram outlines the logical flow of the recommended shake-flask protocol for determining the solubility of this compound.

G prep_solvent Prepare Solvent System (e.g., Ethanol, DMSO) add_excess Add Excess Solid to Solvent in Sealed Vial prep_solvent->add_excess weigh_compound Weigh Compound Accurately weigh_compound->add_excess agitate Agitate at Constant Temp (e.g., 25°C on Orbital Shaker) add_excess->agitate equilibrate Establish Equilibrium (Monitor concentration over time, e.g., 24-72h) agitate->equilibrate separate Separate Solid and Liquid (Centrifugation or Filtration) equilibrate->separate analyze Analyze Supernatant (e.g., HPLC-UV, UV-Vis) separate->analyze calculate Calculate Solubility (e.g., in mg/mL or mol/L) analyze->calculate

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Protocol

This protocol is synthesized from best practices recommended by authoritative bodies and scientific literature.[8][10]

A. Materials and Equipment

  • This compound (solid form, characterized)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Glass vials with screw caps (e.g., 4-10 mL)

  • Mechanical agitator (e.g., orbital shaker, wrist-action shaker)

  • Temperature-controlled environment (incubator or water bath)

  • Centrifuge and/or syringe filters (e.g., 0.22 µm PTFE, check for compatibility)

  • Calibrated volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

B. Preliminary Assessment

  • Rationale: Before the main experiment, it is crucial to estimate the required equilibration time.[10]

  • Procedure: Prepare a supersaturated solution in the solvent of interest. Agitate at a constant temperature. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours). Analyze the concentration of each aliquot. The time at which the concentration reaches a stable plateau is considered the appropriate equilibration time.[10]

C. Pivotal Experiment (Performed in Triplicate)

  • Preparation: Set the temperature-controlled shaker to the desired temperature (e.g., 25°C).

  • Addition of Solute: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.[8]

  • Addition of Solvent: Accurately pipette a known volume of the selected solvent into the vial.

  • Agitation: Securely cap the vials and place them in the shaker. Agitate the suspensions for the pre-determined equilibration time.

  • Phase Separation: After agitation, allow the vials to stand briefly to let larger particles settle. Separate the solid and liquid phases.[6]

    • Centrifugation: Centrifuge the vials at high speed to pellet the undissolved solid.

    • Filtration: Alternatively, use a syringe to withdraw the supernatant and pass it through a chemically compatible filter to remove any undissolved particles. Causality Note: This step is critical to prevent undissolved solid from artificially inflating the measured concentration. Adsorption of the solute onto the filter should be evaluated for low-solubility compounds.[8]

  • Analysis: Immediately after separation, dilute an aliquot of the clear supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample using a validated method (e.g., HPLC-UV) to determine the concentration.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L.

Factors Influencing Solubility

The solubility of this compound is not a fixed value but is influenced by several environmental and physicochemical factors.[7] A comprehensive understanding of these factors is essential for formulation design and process development.

G Solubility Solubility of This compound Temp Temperature Temp->Solubility pH pH / Ionization pH->Solubility Solvent Solvent Polarity Solvent->Solubility SolidState Solid-State Properties (Polymorphism, Amorphous vs. Crystalline) SolidState->Solubility Cosolvents Presence of Co-solvents Cosolvents->Solubility

Caption: Key Factors Influencing Compound Solubility.

Temperature

For most solid solutes, the dissolution process is endothermic, meaning it absorbs heat.[4] In such cases, an increase in temperature will lead to an increase in solubility, as predicted by Le Chatelier's principle.[11] Conversely, for exothermic compounds, solubility decreases as temperature rises.[11] Experimental determination is necessary to characterize this relationship for this compound.

pH and Ionization

As a carboxylic acid, this compound is a weak acid. Its overall solubility in aqueous or protic organic solvents is the sum of the intrinsic solubility of the unionized form and the concentration of its ionized (carboxylate) form.[12]

  • At low pH (pH < pKa): The compound will be predominantly in its neutral, unionized form, exhibiting its lower "intrinsic solubility."

  • At high pH (pH > pKa): The compound will deprotonate to form the more polar and thus more water-soluble carboxylate salt. Therefore, solubility is expected to increase significantly as the pH rises above the compound's pKa.

Solvent Polarity and Co-solvency

The "like dissolves like" principle is paramount.[4]

  • Polar Solvents (e.g., DMSO, DMF, Methanol): Given the polar functional groups, the compound is expected to have higher solubility in these solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low in non-polar solvents. Co-solvents, which are solvents added to a primary solvent to alter its polarity, are a common strategy to enhance solubility.[11][12] For instance, adding a water-miscible organic solvent like ethanol or propylene glycol to an aqueous solution can increase the solubility of poorly water-soluble drugs.

Solid-State Properties

The solid-state form of the active pharmaceutical ingredient (API) significantly impacts its thermodynamic solubility.[6]

  • Crystalline Forms (Polymorphs): Different crystal lattices have different energies, leading to different solubilities. The most stable polymorph will have the lowest solubility.

  • Amorphous Form: The amorphous state, lacking a defined crystal lattice, is generally more energetic and thus more soluble (though less stable) than any crystalline form.[8] It is critical to characterize the solid form of the material being used in solubility studies to ensure reproducible and meaningful results.

Conclusion

A comprehensive understanding of the solubility of this compound is fundamental to its successful application in research and drug development. While its molecular structure suggests a preference for polar organic solvents and a strong pH-dependence, these qualitative predictions must be confirmed by robust experimental data. The shake-flask method provides a reliable framework for determining thermodynamic solubility. By systematically controlling and evaluating key factors such as temperature, solvent choice, and pH, researchers can build a complete solubility profile, enabling rational formulation design, efficient synthetic route development, and ultimately, accelerating the path to discovery.

References

  • Ascendia Pharma. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. [Link]

  • Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. [Link]

  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. [Link]

  • Tenny, K., & Bhimji, S. S. (2023). Biochemistry, Dissolution and Solubility. In StatPearls. StatPearls Publishing. [Link]

  • Raval, A. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare. [Link]

  • Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Alsenz, J., & Kansy, M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • World Health Organization. (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

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An In-depth Technical Guide to the Stability and Storage of 6-Chloro-4-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the critical stability and storage considerations for 6-Chloro-4-formylnicotinic acid, a key building block in contemporary organic and medicinal chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this valuable compound.

Introduction: The Significance of this compound

This compound is a trifunctional pyridine derivative featuring a carboxylic acid, a formyl (aldehyde) group, and a chloro substituent. This unique combination of reactive sites makes it a highly versatile intermediate for the synthesis of complex, biologically active molecules.[1] Its pyridine core is a common scaffold in pharmaceuticals, and the strategic placement of its functional groups allows for a diverse array of chemical transformations. Given its importance, maintaining the chemical purity and stability of this compound through appropriate storage and handling is paramount to achieving reliable and reproducible results in research and development.

Chemical Properties and Intrinsic Stability

While this compound is chemically stable under standard ambient conditions (room temperature) when properly stored, its multifunctionality presents inherent vulnerabilities.[2] The aldehyde group is particularly susceptible to oxidation, and the chloro-substituent on the electron-deficient pyridine ring can be subject to nucleophilic substitution.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₄ClNO₃Internal Data
Molecular Weight 185.57 g/mol Internal Data
Appearance Off-white to beige crystalline powder[3]
Melting Point 153 - 155 °C[4]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for establishing effective storage protocols. For this compound, the primary concerns are oxidation of the formyl group, hydrolysis of the chloro-substituent, and photodegradation.

Oxidation of the Formyl Group

The formyl group is the most sensitive functionality on the molecule. Aromatic aldehydes are known to readily undergo autoxidation to form the corresponding carboxylic acid upon exposure to air at room temperature.[4][5][6] This process is a free-radical chain reaction initiated by oxygen. The presence of light or trace metal impurities can catalyze this degradation.

The primary degradation product of this pathway would be 6-chloro-pyridine-3,4-dicarboxylic acid.

Oxidation_Pathway 6-Chloro-4-formylnicotinic_acid This compound Degradation_Product_1 6-Chloro-pyridine-3,4-dicarboxylic Acid 6-Chloro-4-formylnicotinic_acid->Degradation_Product_1 Oxidation Oxidizing_Agent O₂ (Air) Light, Metal Ions Oxidizing_Agent->6-Chloro-4-formylnicotinic_acid

Caption: Oxidation of the formyl group to a carboxylic acid.

Hydrolysis of the Chloro-Substituent

The chloro group attached to the pyridine ring is susceptible to nucleophilic aromatic substitution, with water acting as a nucleophile (hydrolysis). The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon-chlorine bond more susceptible to nucleophilic attack compared to a simple chlorobenzene.[7][8] This reaction is generally slow at neutral pH and ambient temperature but can be accelerated by elevated temperatures and the presence of acids or bases.

The hydrolysis product would be 6-hydroxy-4-formylnicotinic acid.

Hydrolysis_Pathway 6-Chloro-4-formylnicotinic_acid This compound Degradation_Product_2 6-Hydroxy-4-formylnicotinic Acid 6-Chloro-4-formylnicotinic_acid->Degradation_Product_2 Hydrolysis Nucleophile H₂O (Moisture) Heat, Acid/Base Nucleophile->6-Chloro-4-formylnicotinic_acid

Caption: Hydrolysis of the chloro-substituent.

Photodegradation

Nicotinic acid and its derivatives can undergo photodegradation upon exposure to ultraviolet (UV) light.[2] Studies on the closely related 6-chloronicotinic acid have shown that while direct photolysis is slow, photocatalytic degradation in the presence of sensitizers can lead to hydroxylation of the pyridine ring.[5] Therefore, exposure to direct sunlight or other sources of UV radiation should be avoided to prevent the formation of various photoproducts.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities of this compound, the following storage and handling protocols are recommended to ensure its long-term stability.

Storage Conditions

Table 2: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature -20 °CSlows down the rates of all potential degradation reactions, particularly the autoxidation of the aldehyde.[2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents the oxidation of the highly sensitive formyl group by excluding atmospheric oxygen.[2]
Moisture Dry, in a tightly closed containerThe compound is moisture-sensitive; this prevents the hydrolysis of the chloro-substituent.[2]
Light Protect from light (amber vial)Avoids potential photodegradation of the nicotinic acid ring system.[4][9]
Container Tightly sealed, appropriate for low-temperature storagePrevents ingress of moisture and air.

digraph "Storage_Workflow" {
graph [rankdir="TB", splines=true, nodesep=0.5, fontname="Arial"];
node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", color="#34A853", arrowhead=vee];

subgraph "cluster_Receiving" { label = "Receiving and Initial Storage"; style=filled; color="#F1F3F4"; "Receive" [label="Receive Compound"]; "Inspect" [label="Inspect Container Seal"]; "Store_Initial" [label="Store at -20°C in Original Container"]; "Receive" -> "Inspect" -> "Store_Initial"; }

subgraph "cluster_Handling" { label = "Handling for Use"; style=filled; color="#F1F3F4"; "Equilibrate" [label="Equilibrate to Room Temperature\nin a Desiccator"]; "Inert_Atmosphere" [label="Open and Handle under\nInert Gas (Glovebox or Inert Gas Line)"]; "Weigh" [label="Weigh Required Amount"]; "Reseal" [label="Tightly Reseal Container"]; "Equilibrate" -> "Inert_Atmosphere" -> "Weigh" -> "Reseal"; }

subgraph "cluster_Return" { label = "Return to Storage"; style=filled; color="#F1F3F4"; "Purge" [label="Purge Headspace with Inert Gas"]; "Store_Final" [label="Return to -20°C Storage"]; "Purge" -> "Store_Final"; }

"Store_Initial" -> "Equilibrate" [lhead="cluster_Handling"]; "Reseal" -> "Purge" [lhead="cluster_Return"]; }

Caption: Recommended workflow for handling and storing this compound.

Step-by-Step Handling Protocol
  • Preparation: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line. This is the most critical step to prevent oxidation.

  • Dispensing: Use clean, dry spatulas and glassware. Quickly weigh the desired amount of the compound and transfer it to the reaction vessel.

  • Resealing: Tightly reseal the original container immediately after dispensing. It is good practice to purge the headspace of the container with an inert gas before sealing.

  • Storage: Return the sealed container to the recommended -20 °C storage.[2]

Conclusion

The stability of this compound is contingent upon the careful control of its storage environment. The primary degradation pathways involve the oxidation of the formyl group and, to a lesser extent, the hydrolysis of the chloro-substituent and photodegradation. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from moisture and light, researchers can ensure the integrity of this versatile building block, leading to more reliable and successful synthetic outcomes.

References

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The Strategic Derivatization of 6-Chloro-4-formylnicotinic Acid: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Chloro-4-formylnicotinic acid has emerged as a highly versatile scaffold in contemporary medicinal chemistry. Its trifunctional nature, presenting a carboxylic acid, an aldehyde, and an activated chloro-substituent on a pyridine ring, offers a rich landscape for chemical exploration. This guide provides an in-depth analysis of the synthetic pathways to key derivatives of this compound, grounded in mechanistic principles and supported by established protocols. We will explore the strategic manipulation of each functional group to generate diverse molecular architectures with significant potential in drug discovery, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

Introduction: The Chemical Versatility of this compound

The pyridine ring is a cornerstone of many pharmaceuticals, owing to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[1] this compound distinguishes itself as a particularly valuable starting material due to the orthogonal reactivity of its three functional groups.[2] The electron-withdrawing nature of the formyl and carboxylic acid groups, along with the inherent electron deficiency of the pyridine ring, activates the C6-chloro position for nucleophilic aromatic substitution. The aldehyde at C4 provides a handle for a variety of condensation and reductive amination reactions, while the carboxylic acid at C3 is amenable to the formation of amides, esters, and other acyl derivatives. This confluence of reactivity allows for a modular and strategic approach to library synthesis, enabling the exploration of a wide chemical space around a central pharmacophore.

This guide will dissect the synthetic opportunities presented by each functional group, providing both the "how" and the "why" behind the chosen methodologies. We will delve into the mechanistic underpinnings of these transformations, offering insights that empower the medicinal chemist to not only replicate but also rationally design novel synthetic routes.

Derivatization of the Carboxylic Acid Moiety: Amides and Esters

The carboxylic acid functionality is a primary site for modification, often to modulate solubility, cell permeability, and target engagement. The synthesis of amide and ester derivatives are fundamental transformations in this context.

Amide Bond Formation: A Gateway to Bioactive Molecules

Amide derivatives of nicotinic acid have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] The synthesis of amides from this compound can be approached through several reliable methods.

A robust and widely used method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with a primary or secondary amine.[3]

Experimental Protocol: Acyl Chloride Formation and Amidation

  • Acyl Chloride Synthesis: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The reaction mixture is then stirred at room temperature or gently heated until the evolution of HCl gas ceases. The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude 6-chloro-4-formylnicotinoyl chloride.

  • Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM, THF, or dioxane). To this solution, cooled to 0 °C, is added the desired amine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq) to scavenge the HCl generated.[4] The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction mixture is then washed with water, dilute aqueous acid (e.g., 1M HCl), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the desired amide.

Causality Behind Experimental Choices: The conversion to the acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine. The use of a non-nucleophilic base is crucial to prevent side reactions and to neutralize the HCl byproduct, which could otherwise protonate the amine nucleophile, rendering it unreactive.[3]

G cluster_0 Acyl Chloride Formation cluster_1 Amidation This compound This compound 6-Chloro-4-formylnicotinoyl chloride 6-Chloro-4-formylnicotinoyl chloride This compound->6-Chloro-4-formylnicotinoyl chloride SOCl₂, cat. DMF Amide Derivative Amide Derivative 6-Chloro-4-formylnicotinoyl chloride->Amide Derivative R¹R²NH, Base (e.g., TEA)

For substrates sensitive to the harsh conditions of acyl chloride formation, direct coupling of the carboxylic acid with an amine using a coupling agent is the preferred method. Reagents such as dicyclohexylcarbodiimide (DCC) are commonly employed.[5]

Experimental Protocol: DCC-Mediated Amidation

  • To a solution of this compound (1.0 eq), the desired amine (1.1 eq), and a catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF), add a solution of DCC (1.1 eq) in the same solvent dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for several hours to overnight.

  • The precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is washed with dilute aqueous acid and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the amide product.

Trustworthiness of the Protocol: The in-situ activation of the carboxylic acid by DCC forms a highly reactive O-acylisourea intermediate. The subsequent nucleophilic attack by the amine is efficient and proceeds under mild conditions, preserving sensitive functional groups. The removal of the DCU byproduct by filtration simplifies purification.

Esterification: Modulating Lipophilicity

Ester derivatives are frequently synthesized to enhance lipophilicity and improve oral bioavailability. Similar to amidation, esterification can be achieved through various methods.

The classical Fischer esterification involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[6]

Experimental Protocol: Fischer Esterification

  • A solution of this compound in a large excess of the desired alcohol (which also serves as the solvent) is treated with a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous HCl.

  • The mixture is heated at reflux for several hours, with removal of water if necessary (e.g., using a Dean-Stark apparatus).

  • After cooling, the excess alcohol is removed under reduced pressure.

  • The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried, filtered, and concentrated to give the ester.

Expertise & Experience: While simple, Fischer esterification is a reversible reaction. Using a large excess of the alcohol and removing the water byproduct drives the equilibrium towards the product, maximizing the yield. This method is most suitable for simple, low-boiling alcohols.

For more complex or acid-sensitive alcohols, the acyl chloride intermediate provides a more versatile route to esters.[7]

Experimental Protocol: Esterification from Acyl Chloride

  • Prepare the 6-chloro-4-formylnicotinoyl chloride as described in section 2.1.1.

  • Dissolve the crude acyl chloride in an anhydrous aprotic solvent.

  • To this solution at 0 °C, add the desired alcohol (1.1 eq) and a non-nucleophilic base (e.g., TEA or pyridine) (1.5 eq).

  • Stir the reaction at room temperature until completion.

  • Work-up as described for the amidation reaction to isolate the ester product.

Authoritative Grounding: This method is generally high-yielding and avoids the equilibrium limitations of Fischer esterification. The use of a base is essential to neutralize the HCl generated during the reaction.[7]

Transformations of the Formyl Group: Building Complexity

The aldehyde functionality at the C4 position is a versatile handle for introducing a wide array of substituents and for the construction of more complex heterocyclic systems. The Knoevenagel condensation is a particularly powerful tool in this regard.

Knoevenagel Condensation: Access to α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to form an α,β-unsaturated product.[8] This reaction is highly valuable for creating carbon-carbon bonds and introducing diverse functionalities.

Experimental Protocol: Knoevenagel Condensation

  • To a solution of this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or diethyl malonate) (1.1 eq) in a suitable solvent such as ethanol or pyridine, add a catalytic amount of a weak base like piperidine or triethylamine.

  • The reaction mixture is stirred at room temperature or heated to reflux until the reaction is complete.

  • Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration and washed with a cold solvent.

  • If the product does not precipitate, the solvent is removed in vacuo, and the residue is purified by column chromatography.

Mechanistic Insight: The basic catalyst deprotonates the active methylene compound to form a stabilized carbanion (enolate). This nucleophile then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting aldol-type intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated system.[8]

G This compound This compound α,β-Unsaturated Derivative α,β-Unsaturated Derivative This compound->α,β-Unsaturated Derivative Weak Base (e.g., Piperidine) Active Methylene Compound Active Methylene Compound Active Methylene Compound->α,β-Unsaturated Derivative

Table 1: Representative Active Methylene Compounds for Knoevenagel Condensation

Active Methylene CompoundResulting Functional Group at C4
MalononitrileDicyanovinyl
Ethyl cyanoacetateCyano(ethoxycarbonyl)vinyl
Diethyl malonateDi(ethoxycarbonyl)vinyl
NitromethaneNitrovinyl

Nucleophilic Aromatic Substitution at the C6-Position

The chlorine atom at the C6 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the ring nitrogen and the formyl and carboxylic acid groups. This allows for the introduction of a variety of nitrogen, oxygen, and sulfur nucleophiles.

Mechanism of SNAr on the Pyridine Ring

The SNAr reaction on electron-deficient heteroaromatics typically proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization. Subsequent elimination of the chloride ion restores the aromaticity and yields the substituted product.

G This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex Addition Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->Meisenheimer Complex Substituted Product Substituted Product Meisenheimer Complex->Substituted Product Elimination of Cl⁻

Synthetic Applications of SNAr

A wide range of nucleophiles can be employed to displace the C6-chloro substituent, leading to a diverse library of derivatives.

Experimental Protocol: General SNAr Reaction

  • To a solution of this compound or its ester/amide derivative (1.0 eq) in a polar aprotic solvent such as DMF, DMSO, or NMP, add the nucleophile (e.g., an amine, alcohol, or thiol) (1.2-2.0 eq) and a suitable base (e.g., K₂CO₃, NaH, or an organic base like DBU) if required.

  • The reaction mixture is heated at a temperature ranging from 80 °C to 150 °C, depending on the nucleophilicity of the attacking species and the reactivity of the substrate.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated product is collected by filtration, washed with water, and dried. If no precipitate forms, the product is extracted with an organic solvent.

  • The crude product is purified by recrystallization or column chromatography.

Table 2: Examples of Nucleophiles for SNAr at C6

NucleophileResulting C6-SubstituentPotential Biological Relevance
Primary/Secondary AminesAminoKinase inhibitors, GPCR ligands
AnilinesAnilinoAnticancer, anti-inflammatory
Alcohols/PhenolsAlkoxy/PhenoxyAntiviral, antibacterial
Thiols/ThiophenolsThioetherEnzyme inhibitors

Field-Proven Insights: The choice of solvent and temperature is critical for the success of SNAr reactions. Polar aprotic solvents are preferred as they can solvate the cation of the base while leaving the nucleophile relatively free to attack. Higher temperatures are often required to overcome the activation energy for the formation of the Meisenheimer complex.

Potential Applications in Drug Discovery

Derivatives of nicotinic acid and related pyridine scaffolds are prevalent in a multitude of therapeutic areas. The strategic derivatization of this compound allows for the systematic exploration of structure-activity relationships (SAR) in the quest for novel drug candidates. For instance, various pyridine derivatives have shown promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][9] The ability to readily modify all three positions of the this compound core makes it an ideal platform for generating focused libraries for high-throughput screening and lead optimization.

Conclusion

This compound represents a powerful and versatile building block for the synthesis of a wide range of novel chemical entities. This guide has outlined the key synthetic strategies for the derivatization of its carboxylic acid, formyl, and chloro functionalities. By understanding the underlying reaction mechanisms and employing the robust protocols described herein, medicinal chemists can effectively harness the potential of this scaffold to accelerate the discovery and development of next-generation therapeutics. The modular nature of its reactivity, combined with the proven biological relevance of the pyridine core, ensures that this compound will continue to be a valuable asset in the field of drug discovery.

References

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  • Knoevenagel Condensation Reaction Using Brønsted- Acidic Ionic Liquids as Green and Reusable Catalysts. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • A review on the medicinal importance of pyridine derivatives. (2016). ResearchGate. Retrieved from [Link]

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  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved from [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Retrieved from [Link]

  • Method for preparing esters of halonicotinic acids. (n.d.). Google Patents.
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  • Synthesis of 6-chloro-nicotinic acid N-methylamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • 24.7: Reactions of Amines. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. Retrieved from [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. (2012). Arkivoc. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC. Retrieved from [Link]

  • 21.6: Chemistry of Esters. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Part 1: Synthesis of an Ester from Alcohol and Carboxylic Acid (For NCEA Level 3 Organic Chemistry). (2016). YouTube. Retrieved from [Link]

  • 21.8: Condensation of Acids with Amines. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis, Characterisation of Some Novel Purine Derivatives. (n.d.). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. (2019). ResearchGate. Retrieved from [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC. Retrieved from [Link]

  • Amine Synthesis Reactions Organic Chemistry - Summary & Practice Problems. (2016). YouTube. Retrieved from [Link]

  • Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). (2025). ResearchGate. Retrieved from [Link]

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The Strategic deployment of 6-Chloro-4-formylnicotinic Acid in the Synthesis of Fused Heterocyclic Scaffolds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Trifunctional Pyridine Building Block

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced biological activity and optimized pharmacokinetic profiles is relentless. Pyridine carboxylic acids represent a privileged scaffold, forming the core of numerous approved drugs due to their ability to engage in hydrogen bonding and other critical interactions with biological targets.[1] Within this esteemed class of compounds, 6-Chloro-4-formylnicotinic acid has emerged as a particularly versatile and powerful building block for the synthesis of complex heterocyclic systems.

This technical guide delves into the strategic application of this compound in the construction of fused pyridine scaffolds, which are of significant interest in drug discovery. The unique trifunctional nature of this molecule—possessing a carboxylic acid, a formyl group, and a chloro substituent on the pyridine ring—offers a rich platform for a diverse array of chemical transformations.[1] The carboxylic acid moiety can be readily converted into esters and amides, the formyl group can participate in a variety of condensation and cyclization reactions, and the chloro group serves as a handle for nucleophilic aromatic substitution and cross-coupling reactions. This multiplicity of reactive sites allows for the execution of elegant tandem and multi-component reactions, streamlining the synthesis of intricate molecular frameworks.

This guide will provide field-proven insights into the causality behind experimental choices, detailed and self-validating protocols, and a robust framework for leveraging this compound in the synthesis of thieno[3,2-c]pyridines, furo[3,2-c]pyridines, and pyrrolo[3,2-c]pyridines—scaffolds with demonstrated potential in various therapeutic areas.

The Architectural Versatility of this compound: A Three-Point Reactive Hub

The synthetic utility of this compound is rooted in the orthogonal reactivity of its three functional groups. A judicious choice of reagents and reaction conditions allows for the selective manipulation of each site, enabling a modular approach to the synthesis of complex molecules.

Functional GroupKey ReactionsSynthetic Utility
Carboxylic Acid Esterification, Amidation, Acyl Halide FormationIntroduction of diverse side chains, prodrug strategies, coupling to other molecules.
Formyl Group Condensation (e.g., Knoevenagel), Reductive Amination, Oxidation, Wittig ReactionAnnulation of new rings, introduction of linking groups, modification of electronic properties.
Chloro Substituent Nucleophilic Aromatic Substitution (SNAr), Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)Introduction of a wide range of substituents (amines, ethers, aryl groups), late-stage diversification.

Strategic Synthesis of Thieno[3,2-c]pyridines via a Tandem Gewald-Cyclization Protocol

The thieno[3,2-c]pyridine core is a key pharmacophore found in a number of biologically active compounds. The Gewald reaction, a multi-component condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur, provides a powerful and atom-economical route to highly substituted 2-aminothiophenes. By strategically employing a derivative of this compound, this reaction can be adapted to construct the thieno[3,2-c]pyridine skeleton in a tandem fashion.

Proposed Synthetic Pathway

The proposed synthesis commences with the esterification of this compound to prevent interference from the acidic proton and to enhance solubility in organic solvents. The resulting ester then undergoes a Gewald reaction with a suitable active methylene nitrile, such as ethyl cyanoacetate, and elemental sulfur. The in situ-formed 2-aminothiophene intermediate is then poised for a spontaneous or acid-catalyzed intramolecular cyclization via condensation of the amino group with the formyl moiety, followed by aromatization to yield the desired thieno[3,2-c]pyridine.

G A This compound B Ethyl 6-chloro-4-formylnicotinate A->B EtOH, H+ (cat.) C Gewald Reaction Intermediate (2-Aminothiophene derivative) B->C Ethyl cyanoacetate, S8, Base (e.g., Morpholine) D Ethyl 6-chloro-2-amino-thieno[3,2-c]pyridine-3-carboxylate C->D Intramolecular Cyclization & Aromatization

Caption: Proposed synthesis of a thieno[3,2-c]pyridine derivative.

Experimental Protocol: Synthesis of Ethyl 6-chloro-2-amino-thieno[3,2-c]pyridine-3-carboxylate

Step 1: Esterification of this compound

  • To a solution of this compound (1.0 eq) in absolute ethanol (10 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford Ethyl 6-chloro-4-formylnicotinate.

Step 2: Tandem Gewald Reaction and Cyclization

  • To a solution of Ethyl 6-chloro-4-formylnicotinate (1.0 eq) in ethanol (15 mL/mmol), add ethyl cyanoacetate (1.1 eq), elemental sulfur (1.2 eq), and morpholine (1.5 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.

  • The product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound.

Construction of Furo[3,2-c]pyridines: A Strategy of Intramolecular O-Alkylation and Aromatization

The furo[3,2-c]pyridine scaffold is another heterocyclic system of interest in medicinal chemistry. A plausible route to this core using this compound involves an initial transformation of the formyl group, followed by an intramolecular O-alkylation to form the furan ring.

Proposed Synthetic Pathway

The synthesis begins with the selective reduction of the formyl group in a protected form of this compound (e.g., the ethyl ester) to the corresponding hydroxymethyl derivative. This is followed by a Williamson ether synthesis-type intramolecular cyclization, where the hydroxyl group displaces the chloro substituent at the 6-position of the pyridine ring. Subsequent aromatization would lead to the furo[3,2-c]pyridine skeleton.

G A Ethyl 6-chloro-4-formylnicotinate B Ethyl 6-chloro-4-(hydroxymethyl)nicotinate A->B NaBH4, MeOH C Ethyl 4,5-dihydrofuro[3,2-c]pyridine-2-carboxylate B->C Base (e.g., NaH), THF D Ethyl furo[3,2-c]pyridine-2-carboxylate C->D Oxidation (e.g., DDQ)

Caption: Proposed synthesis of a furo[3,2-c]pyridine derivative.

Experimental Protocol: Synthesis of Ethyl furo[3,2-c]pyridine-2-carboxylate

Step 1: Reduction of the Formyl Group

  • Dissolve Ethyl 6-chloro-4-formylnicotinate (1.0 eq) in methanol (20 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL/mmol).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield Ethyl 6-chloro-4-(hydroxymethyl)nicotinate.

Step 2: Intramolecular Cyclization

  • To a solution of Ethyl 6-chloro-4-(hydroxymethyl)nicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF) (25 mL/mmol) under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 3-5 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry the organic phase, and concentrate. Purify by column chromatography to obtain Ethyl 4,5-dihydrofuro[3,2-c]pyridine-2-carboxylate.

Step 3: Aromatization

  • Dissolve the dihydrofuro[3,2-c]pyridine intermediate (1.0 eq) in a suitable solvent such as dioxane or toluene.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq) and heat the mixture to reflux.

  • Monitor the reaction until completion. Cool the mixture and filter to remove the precipitated hydroquinone.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the final product.

Accessing the Pyrrolo[3,2-c]pyridine Core via Reductive Amination and Intramolecular Cyclization

The pyrrolo[3,2-c]pyridine scaffold is present in several compounds with potent biological activities. A synthetic strategy leveraging the formyl and chloro functionalities of this compound can provide efficient access to this important heterocyclic system.

Proposed Synthetic Pathway

This pathway involves an initial reductive amination of the formyl group of a this compound ester with a primary amine bearing a suitable functional group for the subsequent cyclization. For instance, using aminoacetaldehyde diethyl acetal would introduce a protected aldehyde equivalent. Following the reductive amination, an intramolecular Heck reaction or a Buchwald-Hartwig amination could be employed to form the pyrrole ring. A simpler approach would involve a direct intramolecular nucleophilic substitution of the chloro group by the newly introduced secondary amine.

G A Ethyl 6-chloro-4-formylnicotinate B Ethyl 6-chloro-4-(((2,2-diethoxyethyl)amino)methyl)nicotinate A->B Aminoacetaldehyde diethyl acetal, NaBH(OAc)3 C Ethyl 5-(2,2-diethoxyethyl)-4,5-dihydro-pyrrolo[3,2-c]pyridine-2-carboxylate B->C Base (e.g., K2CO3), heat D Ethyl pyrrolo[3,2-c]pyridine-2-carboxylate C->D Acid hydrolysis & Aromatization

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles from 6-Chloro-4-formylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 6-Chloro-4-formylnicotinic acid in Medicinal Chemistry

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets.[1][2] Within this landscape, fused pyridine systems are of particular interest, exhibiting a wide range of biological activities, including as kinase inhibitors and anticancer agents.[2][3][4] this compound has emerged as a highly valuable and versatile building block for the synthesis of such novel heterocyclic scaffolds.[1] Its structure is endowed with three distinct and reactive functional groups: a carboxylic acid, a formyl (aldehyde) group, and a chloro substituent on the pyridine ring. This trifunctionality provides a powerful platform for a variety of chemical transformations, allowing for the construction of complex molecular architectures through cyclocondensation and multicomponent reactions.

This guide provides detailed protocols and technical insights for the synthesis of novel heterocycles, specifically pyrido[2,3-d]pyrimidines and products of the Passerini multicomponent reaction, using this compound as a key starting material. The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for researchers in drug discovery and organic synthesis.

Part 1: Synthesis of Pyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones

The pyrido[2,3-d]pyrimidine core is a prominent scaffold in medicinal chemistry, with derivatives showing promise as potent kinase inhibitors.[2][3][4] The synthesis of this bicyclic system from this compound can be efficiently achieved through a one-pot cyclocondensation reaction with urea or thiourea. This approach leverages the reactivity of the formyl and carboxylic acid groups to construct the pyrimidine ring fused to the starting pyridine core.

Reaction Principle and Mechanistic Insight

The reaction proceeds through an initial condensation of the formyl group with urea (or thiourea) to form an intermediate acyliminium species. This is followed by an intramolecular cyclization, driven by the nucleophilic attack of the second nitrogen of the urea onto the carboxylic acid, which is likely activated under the reaction conditions. Subsequent dehydration leads to the formation of the stable, fused aromatic system. The chloro-substituent on the pyridine ring is retained in the final product, offering a handle for further diversification through nucleophilic aromatic substitution reactions.

Experimental Protocol 1: Synthesis of 2-chloro-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile

This protocol details the synthesis of the pyrido[2,3-d]pyrimidine core via a cyclocondensation reaction with urea.

Materials and Reagents:

  • This compound

  • Urea

  • Acetic Anhydride

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 eq), and urea (1.2 eq).

  • Solvent and Catalyst Addition: Add anhydrous DMF to dissolve the solids, followed by the slow addition of acetic anhydride (2.0 eq).

  • Reaction: Heat the mixture to 120-130 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired 2-chloro-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile.

Data Summary Table:

Starting MaterialReagentsSolventTemperatureTimeYield
This compoundUrea, Acetic AnhydrideDMF120-130 °C4-6 h65-75%
This compoundThiourea, Acetic AnhydrideDMF120-130 °C4-6 h60-70%

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Part 2: Synthesis of α-Acyloxy Amides via the Passerini Multicomponent Reaction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step.[5] The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide, is a classic MCR that yields α-acyloxy amides.[6][7][8] this compound is an ideal substrate for this reaction, as it contains both the required carboxylic acid and aldehyde functionalities within the same molecule.

Reaction Principle and Mechanistic Insight

The Passerini reaction is believed to proceed through a concerted, non-ionic mechanism, particularly in aprotic solvents.[6][7] The reaction is initiated by the formation of a hydrogen-bonded complex between the carboxylic acid and the aldehyde. The isocyanide then undergoes a nucleophilic attack on the carbonyl carbon, leading to a cyclic transition state. Subsequent rearrangement affords the final α-acyloxy amide product. The reaction is highly convergent, assembling three different molecules into a single, highly functionalized product in one pot.

Experimental Protocol 2: Passerini Reaction of this compound with Isocyanides

This protocol describes a general procedure for the Passerini reaction using this compound and a representative isocyanide.

Materials and Reagents:

  • This compound

  • Cyclohexyl isocyanide (or other isocyanides)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Instrumentation:

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Reagent Addition: Add cyclohexyl isocyanide (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired α-acyloxy amide.

Data Summary Table:

IsocyanideSolventTemperatureTimeYield
Cyclohexyl isocyanideDCMRoom Temp.24-48 h70-85%
tert-Butyl isocyanideDCMRoom Temp.24-48 h65-80%

Note: Yields are indicative and may vary based on the specific isocyanide used and reaction conditions.

Visualization of Synthetic Pathways

Diagram 1: Synthesis of Pyrido[2,3-d]pyrimidines

G start This compound reagents Urea or Thiourea, Acetic Anhydride, DMF start->reagents product Pyrido[2,3-d]pyrimidine-4,7(3H,8H)-dione derivative reagents->product 120-130 °C

Caption: One-pot synthesis of Pyrido[2,3-d]pyrimidines.

Diagram 2: Passerini Multicomponent Reaction

G cluster_reactants Reactants start This compound solvent Anhydrous DCM start->solvent isocyanide Isocyanide (R-NC) isocyanide->solvent product α-Acyloxy Amide solvent->product Room Temp.

Caption: Passerini reaction of this compound.

Conclusion and Future Perspectives

This compound is a powerful and versatile starting material for the synthesis of a diverse range of novel heterocycles. The protocols detailed in this guide for the synthesis of pyrido[2,3-d]pyrimidines and α-acyloxy amides via the Passerini reaction provide robust and efficient methods for accessing these valuable scaffolds. The functional handles retained in the products, particularly the chloro-substituent, offer significant opportunities for further chemical exploration and the development of libraries of compounds for screening in drug discovery programs. Future work could focus on expanding the scope of these reactions with a wider range of nucleophiles and isocyanides, as well as exploring other cyclization strategies to access new and unique heterocyclic systems.

References

  • Zhang, Y., et al. (2014). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(17), 4148-4152.
  • Krasnovskaya, O. O., et al. (2019). Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. Chemistry of Heterocyclic Compounds, 55(11), 1035-1047.
  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14(18), 12686-12703.
  • Jadhav, S. D., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2180816.
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  • Baran, P. S. (n.d.). The Biginelli and Related (Passerini and Ugi) Reactions. Scripps Research. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Passerini Reaction. Retrieved from [Link]

  • Banfi, L., et al. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews, 50(14), 8083-8125.
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  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • Zare, A., & Meraj, F. (2022). Synthesis of six membered fused and five membered heterocycles, possessing the ββ'-tricarbonylfunctionality:coordination mode against selected environmental ions. Current Organic Chemistry, 26(1), 3-21.
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  • Hamed, A. (2022). Cyclocondensation Reactions of a Bifunctional Monomer Bearing a Nucleophilic Hydrazine and Electrophilic Ketoester Pair. SSRN Electronic Journal.
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  • Bakhite, E. A., et al. (2003). Synthesis of New Thiopyridines, Thienopyridines, Pyridothienopyrimidines and Pyranothienopyridines with Anticipated Biological Activity. Journal of Chemical Research, 2003(6), 320-321.
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  • Wang, Y., et al. (2022). Constructing fused N-heterocycles from unprotected mesoionic N-heterocyclic olefins and organic azides via diazo transfer.
  • Stanetty, P., & Kremslehner, M. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-377.
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The Formyl Group in 6-Chloro-4-formylnicotinic Acid: A Versatile Handle for Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-formylnicotinic acid is a trifunctional pyridine derivative of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, featuring a formyl group, a carboxylic acid, and a chloro substituent on an electron-deficient pyridine ring, offers a rich platform for a variety of chemical modifications. The interplay of these functional groups dictates the reactivity of the molecule, with the formyl group serving as a primary site for diverse synthetic elaborations. This guide provides a detailed exploration of the reactivity of the formyl group in this compound, offering experimentally grounded insights and detailed protocols for its transformation into other key functional groups.

The electron-withdrawing nature of the pyridine nitrogen, compounded by the chloro and carboxylic acid substituents, renders the formyl group highly electrophilic and susceptible to nucleophilic attack. However, the presence of the acidic carboxylic acid proton and the potential for reactions at other sites necessitates careful consideration of reaction conditions to achieve high chemoselectivity. This document will delve into the nuances of leveraging the formyl group for oxidation, reduction, reductive amination, and carbon-carbon bond-forming reactions.

Understanding the Reactivity Landscape

The reactivity of the formyl group in this compound is governed by the electronic landscape of the pyridine ring. The cumulative electron-withdrawing effects of the ring nitrogen, the 6-chloro group, and the 4-carboxylic acid group significantly enhance the electrophilicity of the formyl carbon. This makes it an excellent substrate for a range of nucleophilic addition reactions. However, the acidic proton of the carboxylic acid can complicate base-catalyzed transformations, requiring careful selection of bases and reaction conditions.

Caption: Overview of key reactions of the formyl group.

I. Oxidation of the Formyl Group to a Carboxylic Acid

The oxidation of the formyl group in this compound to a second carboxylic acid moiety yields 6-chloropyridine-3,4-dicarboxylic acid, a valuable building block for the synthesis of polyfunctionalized heterocyclic systems. The primary challenge in this transformation is to effect the oxidation of the aldehyde without degrading the pyridine ring, which can be sensitive to harsh oxidizing conditions.

Mechanistic Considerations

The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, is a highly effective and chemoselective method for the oxidation of aldehydes to carboxylic acids, even in the presence of other sensitive functional groups[1]. The reaction proceeds through the formation of chlorous acid (HClO₂) in situ, which then reacts with the aldehyde.

Caption: Simplified mechanism of the Pinnick oxidation.

Experimental Protocol: Pinnick Oxidation

Materials:

  • This compound

  • Sodium chlorite (NaClO₂)

  • Sodium dihydrogen phosphate (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 2:1 mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (4.0 eq) to the solution as a scavenger for the hypochlorite byproduct.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the aldehyde at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 6-chloropyridine-3,4-dicarboxylic acid.

  • The product can be further purified by recrystallization.

Reactant/Product Molecular Formula Molecular Weight ( g/mol ) Expected Yield
This compoundC₇H₄ClNO₃185.56-
6-Chloropyridine-3,4-dicarboxylic acidC₇H₄ClNO₄201.56>90%

II. Selective Reduction of the Formyl Group to an Alcohol

The chemoselective reduction of the formyl group to a primary alcohol, yielding 6-chloro-4-(hydroxymethyl)nicotinic acid, is a crucial transformation that provides a substrate for further functionalization, such as etherification or esterification. The key to this reaction is the choice of a reducing agent that will selectively reduce the aldehyde in the presence of the less reactive carboxylic acid.

Mechanistic Considerations

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of aldehydes and ketones in the presence of carboxylic acids[2][3]. The reduction proceeds via the nucleophilic addition of a hydride ion from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated during the workup to yield the primary alcohol.

Caption: General workflow for the selective reduction.

Experimental Protocol: Selective Reduction with Sodium Borohydride

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Water

  • Acetone

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Suspend this compound (1.0 eq) in a mixture of methanol and water (4:1) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench the excess NaBH₄ by the slow addition of acetone.

  • Carefully acidify the mixture to pH 5-6 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 6-chloro-4-(hydroxymethyl)nicotinic acid[4].

  • The product can be purified by column chromatography or recrystallization.

Reactant/Product Molecular Formula Molecular Weight ( g/mol ) Expected Yield
This compoundC₇H₄ClNO₃185.56-
6-Chloro-4-(hydroxymethyl)nicotinic acidC₇H₆ClNO₃187.5885-95%

III. Reductive Amination of the Formyl Group

Reductive amination is a powerful and versatile method for the synthesis of amines from carbonyl compounds. In the context of this compound, this reaction allows for the introduction of a diverse range of primary and secondary amino-methyl groups at the 4-position, opening up avenues for the synthesis of novel bioactive molecules.

Mechanistic Considerations

The reaction proceeds in two stages: the formation of an imine or iminium ion intermediate from the aldehyde and the amine, followed by its reduction to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for one-pot reductive aminations as it is mild enough not to reduce the aldehyde starting material but is sufficiently reactive to reduce the intermediate iminium ion[5][6][7][8].

Caption: General mechanism of reductive amination.

Experimental Protocol: Reductive Amination with Sodium Triacetoxyborohydride

Materials:

  • This compound

  • Primary or secondary amine (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic, optional for less reactive amines)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

Procedure:

  • To a stirred suspension of this compound (1.0 eq) and the amine (1.1 eq) in 1,2-dichloroethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. A catalytic amount of acetic acid (0.1 eq) can be added if the amine is a weak nucleophile.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reactant Reagent Product Example Expected Yield
This compoundBenzylamine4-(Benzylaminomethyl)-6-chloronicotinic acid70-85%
This compoundMorpholine6-Chloro-4-(morpholinomethyl)nicotinic acid75-90%

IV. Carbon-Carbon Bond Forming Reactions

The electrophilic formyl group of this compound is an excellent handle for the construction of new carbon-carbon bonds, providing access to a wide array of more complex molecular architectures. Key reactions in this category include the Knoevenagel condensation, the Wittig reaction, and the Henry reaction.

A. Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound in the presence of a basic catalyst to form a new carbon-carbon double bond[9][10]. The electron-withdrawing nature of the substituents on the pyridine ring of this compound makes its formyl group a good substrate for this reaction.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • This compound

  • Malononitrile

  • Piperidine or triethylamine

  • Ethanol or isopropanol

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product may precipitate from the solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

B. Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide[11][12]. This reaction offers a high degree of control over the location of the newly formed double bond.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

Materials:

  • This compound

  • (Carbethoxymethylene)triphenylphosphorane

  • Toluene or THF

Procedure:

  • To a solution of this compound (1.0 eq) in dry toluene, add (carbethoxymethylene)triphenylphosphorane (1.2 eq).

  • Heat the reaction mixture to reflux for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to separate the desired alkene product from triphenylphosphine oxide.

C. Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone[13][14][15][16]. The resulting β-nitro alcohol can be further transformed into other useful functional groups.

Experimental Protocol: Henry Reaction with Nitromethane

Materials:

  • This compound

  • Nitromethane

  • Triethylamine or DBU

  • Ethanol or THF

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of nitromethane and ethanol.

  • Add a catalytic amount of triethylamine (0.2 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • After completion, concentrate the reaction mixture under reduced pressure.

  • The crude product, a β-nitro alcohol, can be purified by column chromatography.

Conclusion

The formyl group of this compound is a versatile and reactive handle that enables a wide range of synthetic transformations. Through careful selection of reagents and reaction conditions, this functional group can be chemoselectively oxidized, reduced, or used as an electrophile in reductive amination and various carbon-carbon bond-forming reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block in their drug discovery and development endeavors.

References

  • Knoevenagel Condensation Reaction Using Brønsted-Acidic Ionic Liquids as Green and Reusable Catalysts. (n.d.). Retrieved January 19, 2026, from [Link]

  • Myers, A. (n.d.). Chem 115: Reductive Amination. Retrieved January 19, 2026, from [Link]

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. (n.d.). Retrieved January 19, 2026, from [Link]

  • Reductive Amination - Common Conditions. (n.d.). Retrieved January 19, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Henry Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, December 27). Knoevenagel condensation. Retrieved January 19, 2026, from [Link]

  • Henry reaction – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, October 29). Henry reaction. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, November 29). Chemoselectivity. Retrieved January 19, 2026, from [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved January 19, 2026, from [Link]

  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(5), 1033-1036.
  • PrepChem.com. (n.d.). Synthesis of 6-chloro-nicotinic acid N-methylamide. Retrieved January 19, 2026, from [Link]

  • SynArchive. (n.d.). Henry Reaction. Retrieved January 19, 2026, from [Link]

  • MySkinRecipes. (n.d.). 6-chloropyridine-3,4-dicarboxylic acid. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, December 27). Wittig reaction. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (2023, October 29). Pinnick oxidation. Retrieved January 19, 2026, from [Link]

  • Professor Dave Explains. (2022, July 14). Henry Reaction [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile a. Retrieved January 19, 2026, from [Link]

  • OIST. (n.d.). Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives. Retrieved January 19, 2026, from [Link]

  • Taylor & Francis. (n.d.). Chemoselectivity – Knowledge and References. Retrieved January 19, 2026, from [Link]

  • PureSynth. (n.d.). 6-Chloronicotinic Acid 98.0%. Retrieved January 19, 2026, from [Link]

  • Oladimeji, O. H. (2024). Reaction mechanism of a new variant of ‘selective reduction’ using sodium borohydride (NaBH4) and iodine (I2). International Journal of Current Science Research and Review, 7(1), 151.
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  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Selective Reduction of Carboxylic Acids into Alcohols Using NaBH4 and I2. Retrieved January 19, 2026, from [Link]

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  • New Journal of Chemistry. (n.d.). Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone. Retrieved January 19, 2026, from [Link]

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Application Notes & Protocols: Strategic Nucleophilic Substitution on 6-Chloro-4-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: A Strategic Approach to Modifying the Pyridine Core

6-Chloro-4-formylnicotinic acid is a highly functionalized pyridine derivative, presenting a unique scaffold for chemical elaboration. The strategic placement of an electron-withdrawing nitrogen atom and two deactivating groups (formyl and carboxylic acid) renders the C6 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis and detailed protocols for the targeted displacement of the C6-chloro substituent. We will explore the underlying principles that govern this transformation and offer field-proven methodologies for substitution with amine, oxygen, and sulfur nucleophiles, enabling the synthesis of diverse compound libraries for drug discovery and materials science.

Unlike palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig amination, which are powerful but require transition metals and specialized ligands[1][2][3], the SNAr pathway offers a more direct, often metal-free, route to functionalization. The success of this approach hinges on a deep understanding of the substrate's electronic properties and the careful selection of reaction parameters.

Mechanistic Rationale: Activating the Pyridine Ring for SNAr

The feasibility of a nucleophilic aromatic substitution on an aryl halide is dictated by the electronic character of the aromatic ring. Aromatic rings are inherently electron-rich and thus resistant to attack by nucleophiles. However, the presence of potent electron-withdrawing groups can overcome this innate resistance.[4][5]

In the case of this compound, the pyridine nitrogen atom acts as a powerful electron sink. Furthermore, the formyl (-CHO) and carboxylic acid (-COOH) groups exert strong -I (inductive) and -R (resonance) effects, further depleting the electron density of the ring. This electron deficiency is most pronounced at the positions ortho and para to the activating groups.

The chloro group at C6 is positioned para to the ring nitrogen and ortho to the formyl group. This specific arrangement is critical for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the rate-determining step of the reaction.[4][6] The negative charge can be effectively delocalized onto the electronegative oxygen atoms of the formyl group and, most importantly, onto the pyridine nitrogen.

Below is a diagram illustrating the stabilization of the Meisenheimer complex, which is the cornerstone of the high reactivity of this substrate in SNAr reactions.

Caption: Standard experimental workflow for SNAr reactions.

Protocols for Nucleophilic Substitution

The following protocols provide detailed, step-by-step methodologies for reacting this compound with representative amine, oxygen, and sulfur nucleophiles.

Amination: Synthesis of 6-Amino Derivatives (N-Nucleophiles)

The displacement of the chloro group with amines is a robust and widely used transformation. Secondary cyclic amines like morpholine are excellent nucleophiles for this purpose.

Protocol 3.1: Synthesis of 4-Formyl-6-(morpholin-4-yl)nicotinic Acid

  • Rationale: This protocol utilizes triethylamine (TEA) as a mild organic base to neutralize the HCl generated during the reaction. Ethanol is chosen as a polar protic solvent that effectively solvates the reagents and facilitates the reaction at reflux temperature. These conditions are generally well-tolerated by the formyl and carboxylic acid functionalities. [7]

  • Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Triethylamine (TEA) (2.5 equiv)

    • Ethanol (anhydrous)

    • 2M Hydrochloric Acid

    • Ethyl Acetate

    • Brine

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.

    • Add anhydrous ethanol to create a ~0.2 M solution.

    • Add triethylamine, followed by the dropwise addition of morpholine at room temperature.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in water and acidify to pH 3-4 with 2M HCl. A precipitate should form.

    • If a solid precipitates, filter the product, wash with cold water, and dry under vacuum.

    • If the product remains in solution, extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel chromatography.

Etherification: Synthesis of 6-Alkoxy Derivatives (O-Nucleophiles)

The formation of an ether linkage requires a stronger base to deprotonate the alcohol, generating a more potent alkoxide nucleophile. Sodium hydride is a suitable non-nucleophilic base for this purpose.

Protocol 3.2: Synthesis of 4-Formyl-6-methoxynicotinic Acid

  • Rationale: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the nucleophile relatively "bare" and highly reactive. Sodium methoxide is used as the nucleophile. The reaction is performed at an elevated temperature to ensure a reasonable reaction rate. [8]

  • Materials:

    • This compound (1.0 equiv)

    • Sodium methoxide (25% solution in methanol, 1.5 equiv)

    • Dimethylformamide (DMF, anhydrous)

    • 2M Hydrochloric Acid

    • Ethyl Acetate

    • Brine

  • Procedure:

    • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Argon), dissolve this compound in anhydrous DMF.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the sodium methoxide solution via syringe. Caution: Gas evolution may occur.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-100 °C.

    • Stir vigorously for 6-12 hours, monitoring the reaction by TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature and carefully quench by pouring it into ice-cold water.

    • Acidify the aqueous solution to pH 3-4 with 2M HCl to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with water to remove DMF, and dry under high vacuum.

    • Further purification can be achieved through recrystallization if necessary.

Thioetherification: Synthesis of 6-Thioether Derivatives (S-Nucleophiles)

Thiols are inherently strong nucleophiles, and their corresponding thiolates are even more potent. This protocol uses a common thiol and a carbonate base to facilitate the substitution.

Protocol 3.3: Synthesis of 6-(Benzylthio)-4-formylnicotinic Acid

  • Rationale: Thiols are highly effective nucleophiles in SNAr reactions. [9][10]Potassium carbonate is a sufficiently strong base to deprotonate the thiol and neutralize the carboxylic acid and the generated HCl. DMSO is a superior polar aprotic solvent that accelerates SNAr rates.

  • Materials:

    • This compound (1.0 equiv)

    • Benzyl thiol (1.1 equiv)

    • Potassium Carbonate (K₂CO₃) (3.0 equiv)

    • Dimethyl Sulfoxide (DMSO, anhydrous)

    • 2M Hydrochloric Acid

    • Ethyl Acetate

    • Brine

  • Procedure:

    • To a round-bottom flask, add this compound and finely powdered potassium carbonate.

    • Add anhydrous DMSO under an inert atmosphere.

    • Add benzyl thiol dropwise to the stirring suspension.

    • Heat the mixture to 90 °C and stir for 3-6 hours. Monitor the reaction's progress by LC-MS.

    • After completion, cool the flask to room temperature and pour the contents into a beaker of stirred ice water.

    • Acidify the mixture to pH 3-4 with 2M HCl. This will protonate the carboxylic acid product, causing it to precipitate.

    • Stir the resulting slurry for 30 minutes in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration, wash with copious amounts of water to remove DMSO and salts, and then with a small amount of cold diethyl ether.

    • Dry the solid product under vacuum. Recrystallization from a suitable solvent may be required for higher purity.

Summary of Reaction Conditions

The table below provides a comparative overview of the reaction parameters for the different nucleophile classes, serving as a quick reference guide for experimental design.

Parameter Amination (N-Nucleophile) Etherification (O-Nucleophile) Thioetherification (S-Nucleophile)
Nucleophile Morpholine (1.2 equiv)Sodium Methoxide (1.5 equiv)Benzyl Thiol (1.1 equiv)
Base Triethylamine (2.5 equiv)(Nucleophile is basic)Potassium Carbonate (3.0 equiv)
Solvent EthanolDimethylformamide (DMF)Dimethyl Sulfoxide (DMSO)
Temperature Reflux (~78 °C)80 - 100 °C90 °C
Typical Time 4 - 8 hours6 - 12 hours3 - 6 hours

Concluding Remarks

The protocols detailed herein demonstrate the versatility of this compound as a platform for generating diverse chemical entities via nucleophilic aromatic substitution. The high degree of activation provided by the ring nitrogen and the ortho/para electron-withdrawing groups allows for efficient substitution under relatively mild conditions. By carefully selecting the nucleophile, base, and solvent system, researchers can predictably synthesize a wide array of substituted nicotinic acid derivatives. These methods avoid the need for transition metal catalysts, often simplifying purification and reducing costs, making them highly valuable tools in the arsenal of medicinal and synthetic chemists.

References

  • Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. Benchchem.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Thieme Chemistry.
  • Reactions of Carboxylic Acid Deriv
  • Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. De Gruyter.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. PubMed.
  • Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. KPU Pressbooks.
  • Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • Carboxylic acid reactions overview. Khan Academy.
  • SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions.
  • The Relative Reactivity of Carboxylic Acid Deriv
  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PubMed Central (PMC).
  • Buchwald–Hartwig amin
  • Amination of 2-halopyridines.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • SNAr Reaction of Polyhalogen
  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed.
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amin
  • SNAr reactions of substituted pyridines with secondary amines in aqueous solution.
  • 6-Aminonicotinic acid synthesis. ChemicalBook.
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
  • Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PubMed Central (PMC).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
  • Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. Benchchem.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Nucleophilic Arom
  • Radical-nucleophilic arom
  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. University of York.
  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
  • Suzuki reaction. Wikipedia.
  • Nucleophilic arom
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central (PMC).
  • nucleophilic arom
  • SNAr reactions of pi-deficient arom

Sources

Application Notes and Protocols for the Esterification of 6-Chloro-4-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-formylnicotinic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its derivatives are integral to the synthesis of a wide range of biologically active molecules. The selective esterification of the carboxylic acid moiety is a critical transformation, often required to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, or to serve as a handle for further synthetic modifications.

This application note provides a comprehensive guide to the esterification of this compound. Given the presence of two reactive functional groups—a carboxylic acid and an aldehyde—a chemoselective approach is paramount. Direct acid-catalyzed esterification poses a significant risk of side reactions involving the formyl group, such as acetal formation.[1] Therefore, a robust strategy involving protection of the aldehyde, followed by esterification and subsequent deprotection, is presented. This guide offers detailed, step-by-step protocols, discusses the causality behind experimental choices, and provides insights for researchers in organic synthesis and drug development.

Chemoselective Esterification Strategy

The primary challenge in the esterification of this compound is the selective reaction of the carboxylic acid in the presence of the formyl group. The formyl group is susceptible to reaction under the acidic conditions typically employed for Fischer-Speier esterification. To circumvent this, a three-step synthetic pathway is the most reliable approach.

Chemoselective_Esterification cluster_0 Step 1: Acetal Protection cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Deprotection Start This compound Protected 6-Chloro-4-(dioxolan-2-yl)nicotinic acid Start->Protected Ethylene glycol, p-TsOH (cat.), Toluene, Dean-Stark Esterified Methyl 6-chloro-4-(dioxolan-2-yl)nicotinate Protected->Esterified Methanol (excess), H₂SO₄ (cat.), Reflux Final Methyl 6-chloro-4-formylnicotinate Esterified->Final Aqueous Acid (e.g., dil. HCl), Acetone/THF

This strategy ensures that the formyl group is inert during the esterification of the carboxylic acid, leading to a higher yield and purity of the desired product.

Part 1: Protection of the Formyl Group as a Cyclic Acetal

Rationale: The formyl group is protected as a cyclic acetal (a 1,3-dioxolane) using ethylene glycol. Cyclic acetals are stable under the neutral to strongly basic conditions that might be used in alternative esterification methods, and importantly, they are stable to the acidic conditions of the subsequent Fischer esterification.[2] The formation of the acetal is a reversible reaction, and the equilibrium is driven towards the product by the removal of water using a Dean-Stark apparatus.[1]

Protocol 1: Synthesis of 6-Chloro-4-(1,3-dioxolan-2-yl)nicotinic acid

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
This compound185.5610.01.86 g
Ethylene glycol62.0715.00.93 mL
p-Toluenesulfonic acid monohydrate190.220.595 mg
Toluene--50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (1.86 g, 10.0 mmol).

  • Add toluene (50 mL), ethylene glycol (0.93 mL, 15.0 mmol), and p-toluenesulfonic acid monohydrate (95 mg, 0.5 mmol).

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • The product may precipitate out of the toluene. If so, collect the solid by filtration. If not, concentrate the toluene under reduced pressure.

  • Wash the crude product with cold diethyl ether to remove any unreacted ethylene glycol and catalyst.

  • Dry the product, 6-Chloro-4-(1,3-dioxolan-2-yl)nicotinic acid, under vacuum. The product is typically used in the next step without further purification.

Part 2: Fischer-Speier Esterification

Rationale: With the aldehyde protected, the carboxylic acid can be safely esterified using the Fischer-Speier method. This is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[3] The reaction is an equilibrium, which is driven towards the formation of the ester by using a large excess of the alcohol (which also serves as the solvent).[4] Concentrated sulfuric acid is a common and effective catalyst for this transformation.[5]

// Nodes RCOOH [label="R-COOH"]; H_plus [label="H⁺"]; Protonated_acid [label="R-C(=O⁺H)OH"]; ROH [label="R'-OH"]; Tetrahedral_intermediate [label="R-C(OH)(O⁺H-R')OH"]; Proton_transfer [label="R-C(OH)₂(O-R')"]; Water_elimination [label="R-C(=O⁺-R')OH"]; Ester [label="R-COOR'"];

// Edges RCOOH -> Protonated_acid [label="Protonation"]; Protonated_acid -> Tetrahedral_intermediate [label="Nucleophilic attack by R'-OH"]; Tetrahedral_intermediate -> Proton_transfer [label="Proton transfer"]; Proton_transfer -> Water_elimination [label="Elimination of H₂O"]; Water_elimination -> Ester [label="Deprotonation"]; } .dot Figure 2: Simplified mechanism of Fischer-Speier esterification.

Protocol 2: Synthesis of Methyl 6-chloro-4-(1,3-dioxolan-2-yl)nicotinate

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
6-Chloro-4-(1,3-dioxolan-2-yl)nicotinic acid229.6110.02.30 g
Methanol (anhydrous)32.04Excess50 mL
Sulfuric acid (concentrated)98.08~201 mL
Saturated sodium bicarbonate solution--As needed
Ethyl acetate--~100 mL
Brine--~50 mL
Anhydrous sodium sulfate or magnesium sulfate--As needed

Procedure:

  • In a 100 mL round-bottom flask, suspend 6-Chloro-4-(1,3-dioxolan-2-yl)nicotinic acid (2.30 g, 10.0 mmol) in methanol (50 mL).

  • Cool the suspension in an ice bath and slowly add concentrated sulfuric acid (1 mL) with stirring.

  • Attach a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully pour the residue into a beaker containing ice water (100 mL) and ethyl acetate (50 mL).

  • Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.[6]

Part 3: Deprotection of the Acetal

Rationale: The final step is the removal of the acetal protecting group to regenerate the aldehyde. Acetals are readily hydrolyzed back to the corresponding carbonyl compound under mildly acidic aqueous conditions.[7][8] This process is the reverse of the protection step and can be performed without affecting the newly formed ester group, which is less reactive under these conditions.

Protocol 3: Synthesis of Methyl 6-chloro-4-formylnicotinate

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Methyl 6-chloro-4-(1,3-dioxolan-2-yl)nicotinate243.6410.02.44 g
Acetone or THF--50 mL
1M Hydrochloric acid (HCl)--10 mL
Saturated sodium bicarbonate solution--As needed
Ethyl acetate--~100 mL
Brine--~50 mL
Anhydrous sodium sulfate or magnesium sulfate--As needed

Procedure:

  • Dissolve the crude methyl 6-chloro-4-(1,3-dioxolan-2-yl)nicotinate (2.44 g, 10.0 mmol) in acetone or THF (50 mL) in a 100 mL round-bottom flask.

  • Add 1M hydrochloric acid (10 mL) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Once the reaction is complete, neutralize the acid with saturated sodium bicarbonate solution.

  • Remove the bulk of the organic solvent (acetone/THF) under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to afford pure methyl 6-chloro-4-formylnicotinate.

Alternative Protocols and Considerations

Direct Esterification (without protection)

While not the recommended approach due to potential side reactions, direct esterification might be attempted under specific conditions. This would be most feasible if the desired alcohol is the only hydroxyl source, minimizing competitive acetal formation.

Considerations:

  • Yields: Expect lower yields and a more complex mixture of products, including the desired ester, unreacted starting material, and the acetal of the starting material.

  • Purification: Purification will be more challenging, likely requiring careful column chromatography to separate the closely related products.

Use of Other Esterification Reagents

Other reagents can be used for the esterification of the protected acid (Protocol 2) if the substrate is sensitive to strong acids.

  • DCC/DMAP: Dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) can be used under milder, neutral conditions. However, the dicyclohexylurea (DCU) byproduct can be difficult to remove.

  • Acyl Chlorides: The carboxylic acid can be converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol. This is a high-yielding but requires an extra synthetic step and handling of corrosive reagents.

Safety Precautions

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[9]

  • Acids: Concentrated sulfuric acid and hydrochloric acid are highly corrosive and can cause severe burns.[9] Handle with extreme care and have appropriate neutralizing agents (e.g., sodium bicarbonate) readily available.

  • Solvents: Toluene, methanol, ethyl acetate, and diethyl ether are flammable. Keep away from ignition sources. Methanol is toxic and can cause blindness or death if ingested.[9]

  • Pressure: When neutralizing acidic solutions with bicarbonate, be aware of CO₂ gas evolution, which can cause pressure buildup in a closed system like a separatory funnel. Vent frequently.[10]

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Expected ¹H NMR shifts (indicative, in CDCl₃):

  • Methyl 6-chloro-4-formylnicotinate:

    • Aldehyde proton (-CHO): ~10.0-10.5 ppm (singlet)

    • Pyridine protons: ~8.0-9.0 ppm (two singlets)

    • Methyl ester protons (-OCH₃): ~3.9-4.1 ppm (singlet)

References

  • JoVE. (2025). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. [Link]

  • Unknown. (n.d.). Experiment 10: Fischer Esterification. [Link]

  • Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis. [Link]

  • Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 6-methylnicotinate. [Link]

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2025). Hydrolysis of acetals to give aldehydes and ketones. [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. [Link]

  • Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • ACS Publications. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]

  • Google Patents. (n.d.).

Sources

Application Note: Strategies and Protocols for the Amidation of 6-Chloro-4-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Trifunctional Scaffold

6-Chloro-4-formylnicotinic acid is a pyridine-based heterocyclic compound of significant interest to medicinal and organic chemists. Its structure is distinguished by the presence of three distinct and reactive functional groups: a carboxylic acid, an aldehyde (formyl group), and a chloro substituent.[1] This trifunctional nature makes it an exceptionally versatile building block for synthesizing complex, biologically active molecules.[1] The pyridine core is a common motif in pharmaceuticals, and its derivatives have been developed into drugs for a wide array of diseases.[2][3][4]

Amide derivatives of this scaffold are particularly valuable. The amide bond is a cornerstone of medicinal chemistry, present in approximately 25% of all available drugs, and amidation reactions are among the most frequently performed transformations in drug discovery.[5] This application note provides a detailed guide for researchers on the successful amidation of this compound, addressing the unique chemical challenges posed by its structure and offering robust, validated protocols.

Core Chemical Principles & Strategic Considerations

The successful amidation of this compound requires careful consideration of its electronic properties and the potential for competing side reactions.

  • Electron-Deficient Ring System: The pyridine ring is inherently electron-deficient, which can decrease the nucleophilicity of the carboxylate and potentially slow down the activation step compared to more electron-rich aromatic acids. This necessitates the use of efficient coupling reagents to form a highly reactive intermediate.[6]

  • Reactivity of the Formyl Group: The aldehyde functionality is susceptible to reaction with nucleophilic amines, potentially leading to the formation of imine byproducts. While this is generally less favorable than the attack on an activated carboxylic acid, reaction conditions must be chosen to minimize this pathway. Mild, near-neutral pH conditions and avoiding excessive heating are crucial.

  • The Role of Coupling Reagents: Direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures (>200 °C), which are incompatible with the integrity of most complex substrates. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[7] This is the primary role of coupling reagents like carbodiimides (EDC, DCC) and phosphonium or aminium salts (PyBOP, HATU).[7][8]

General Amidation Workflow

The overall process can be visualized as a multi-stage workflow, from initial activation to final product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Start This compound + Amine Activation Carboxylic Acid Activation (e.g., with EDC/HOBt) Start->Activation Add Coupling Reagents Coupling Nucleophilic Attack by Amine Activation->Coupling Activated Intermediate Workup Aqueous Work-up (Quench & Extract) Coupling->Workup Crude Product Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Pure Amide Product Purification->Product Characterize (NMR, MS, IR)

Caption: General workflow for the amidation of this compound.

Mechanism Spotlight: Carbodiimide-Mediated Coupling with HOBt

Carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are among the most common coupling reagents.[9] Their effectiveness is significantly enhanced by additives like 1-Hydroxybenzotriazole (HOBt).[8] The mechanism involves two key stages:

  • Formation of O-acylisourea: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.

  • In-situ Conversion to HOBt Ester: This intermediate is prone to racemization and can rearrange to a stable N-acylurea byproduct.[9] HOBt rapidly intercepts the O-acylisourea to form an active HOBt ester. This new intermediate is more stable towards racemization but highly reactive towards the amine.

  • Amide Formation: The amine performs a nucleophilic attack on the carbonyl of the HOBt ester, forming the desired amide and releasing HOBt. The byproduct from EDC is a water-soluble urea, which simplifies purification.[8][9]

G Acid R-COOH (this compound) Intermediate1 O-Acylisourea (Highly Reactive) Acid->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 Active HOBt Ester Intermediate1->Intermediate2 Intercepted by Byproduct1 EDC-Urea (Water Soluble) Intermediate1->Byproduct1 Releases HOBt HOBt HOBt->Intermediate2 Product Amide Product (R-CO-NHR') Intermediate2->Product Attacked by Byproduct2 Released HOBt Intermediate2->Byproduct2 Amine R'-NH2 (Amine) Amine->Product

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocols

The following protocols provide step-by-step methodologies for the amidation of this compound. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: EDC/HOBt Mediated Amide Coupling

This is a reliable one-pot method suitable for a wide range of primary and secondary amines. It is particularly effective for reactions sensitive to harsh conditions. A convenient protocol using EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for electron-deficient systems.[6][10][11]

Materials:

  • This compound

  • Amine (primary or secondary)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DCM or DMF (approx. 0.1 M concentration).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir the solution at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5 minutes. A slight exotherm may be observed.

  • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed (typically 4-24 hours).

  • Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (if the amine is basic and excess may be present), saturated NaHCO₃ solution (2x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude amide product.

  • Purify the crude product by flash column chromatography or recrystallization.[12]

Protocol 2: Two-Step Synthesis via Acyl Chloride

This classic method involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then treated with the amine. This can be advantageous for less reactive amines or when carbodiimide couplings are sluggish.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Catalytic amount of anhydrous DMF (if using oxalyl chloride)

  • Amine (primary or secondary)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

Step A: Formation of the Acyl Chloride

  • In a dry round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), suspend this compound (1.0 eq) in anhydrous toluene.

  • Add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Cool the reaction to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is often a solid or oil and is typically used immediately in the next step without further purification.

Step B: Amidation

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve the amine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM.

  • Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC for the disappearance of the acyl chloride.

  • Work-up: a. Dilute the mixture with DCM and wash with water (2x) and brine (1x). b. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Data Summary & Protocol Comparison

ParameterProtocol 1: EDC/HOBt CouplingProtocol 2: Acyl Chloride Formation
Reagents EDC·HCl, HOBt, DIPEASOCl₂ or (COCl)₂, TEA
Mechanism In-situ activation to HOBt esterConversion to highly reactive acyl chloride
Temperature 0 °C to Room TemperatureReflux (Step A), 0 °C to RT (Step B)
Pros Mild conditions, one-pot synthesis, good for sensitive substrates, water-soluble byproducts.[9]Highly effective for unreactive amines, uses inexpensive reagents.[13]
Cons Coupling reagents can be expensive, potential for racemization with chiral amines (though HOBt minimizes this[8]).Harsher conditions (heat, HCl gas evolution), requires two steps, acyl chloride can be moisture-sensitive.
Typical Yields Good to Excellent (60-95%)Good to Excellent (65-98%)

Purification and Characterization

Purification:

  • Flash Column Chromatography: This is the most common method for purifying amide products. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is often effective. For polar amides that may show tailing on silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve peak shape.[12]

  • Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes) can be a highly effective method for obtaining high-purity material.[12]

Characterization: The successful formation of the desired amide should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: Look for the appearance of a new amide N-H proton signal (typically a broad singlet between δ 7-9 ppm, depending on the structure) and characteristic signals from the amine moiety. The aldehyde proton should remain (δ ~9-10 ppm).

  • IR Spectroscopy: Confirm the presence of a strong C=O stretch for the amide (typically 1630-1680 cm⁻¹) and an N-H stretch for secondary amides (around 3300 cm⁻¹).

  • Mass Spectrometry (MS): Verify the molecular weight of the product by observing the correct molecular ion peak (M+H)⁺.

  • ¹³C NMR Spectroscopy: The appearance of the amide carbonyl carbon (δ ~165-175 ppm) provides further confirmation.

Conclusion

The amidation of this compound is a highly achievable transformation that opens the door to a diverse library of potentially bioactive compounds. By selecting an appropriate activation strategy—either a mild, one-pot carbodiimide coupling or a robust two-step acyl chloride protocol—researchers can efficiently synthesize the desired amide derivatives. Careful control of reaction conditions to avoid side reactions with the formyl group, followed by standard purification and rigorous characterization, will ensure the successful preparation of these valuable chemical entities for drug discovery and development programs.

References

  • Pasha, M. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

  • ResearchGate. (2020). What is the best technique for amide purification? ResearchGate. Available at: [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9). Available at: [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. Available at: [Link]

  • Pasha, M. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed. Available at: [Link]

  • WIPO Patentscope. (2015). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. Available at: [Link]

  • Pasha, M. A., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. NIH. Available at: [Link]

  • PrepChem.com. Synthesis of 6-chloronicotinic acid. Available at: [Link]

  • Sabila, P., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2014). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]

  • ResearchGate. (2009). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Available at: [Link]

  • Google Patents. (2014). CN103570612A - Preparation method of 6-chloronicotinic acid.
  • Al-Mustansiriya University. (2005). synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Available at: [Link]

  • Zhang, Y., et al. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Advances, 12(30), 19358-19363. Available at: [Link]

  • ResearchGate. (2007). 6-Chloronicotinic acid. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • Google Patents. (1942). US2280040A - Preparation of nicotinic acid amide.
  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Available at: [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

  • PubMed. (2002). Medicinal chemistry of nicotinamide in the treatment of ischemia and reperfusion. Available at: [Link]

  • Falciani, C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. RSC Advances, 7(74), 46665-46675. Available at: [Link]

  • PubMed. (2010). Synthesis and characterization of novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides and 6-fluoro-chroman-2-carboxamides: antimicrobial studies. Available at: [Link]

  • Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Available at: [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

  • Lindsley, C. W., et al. (2014). Synthesis and biological characterization of a series of novel diaryl amide M1 antagonists. Bioorganic & Medicinal Chemistry Letters, 24(1), 143-147. Available at: [Link]

  • Sabila, P., et al. (2016). Protecting‐Group‐Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal, 22(34), 12049-12053. Available at: [Link]

  • National Institutes of Health. Nicotinamide. PubChem. Available at: [Link]

  • Tan, Y. F., et al. (2014). Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. Molecules, 19(8), 12576-12592. Available at: [Link]

  • MDPI. (2013). Characterization of Amide Bond Conformers for a Novel Heterocyclic Template of N-acylhydrazone Derivatives. Available at: [Link]

  • PubMed. (2013). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). Available at: [Link]

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The Strategic Utility of 6-Chloro-4-formylnicotinic Acid in the Synthesis of Privileged Heterocyclic Scaffolds for Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Tri-functional Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, integral to the structure of numerous therapeutic agents. Its unique electronic properties and hydrogen bonding capabilities make it an ideal framework for engaging with biological targets like enzymes and receptors.[1] Within this class of compounds, 6-Chloro-4-formylnicotinic acid has emerged as a particularly valuable and versatile intermediate. Its structure is distinguished by the presence of three distinct and strategically positioned functional groups: a carboxylic acid, a formyl (aldehyde) group, and a chloro substituent. This trifecta of reactivity offers a powerful platform for the divergent synthesis of complex, biologically active molecules, allowing chemists to fine-tune steric, electronic, and pharmacokinetic properties.[1]

This guide provides a detailed exploration of synthetic routes starting from this compound to generate key heterocyclic cores found in a variety of therapeutic agents, with a focus on kinase inhibitors. We will delve into the causality behind experimental choices and provide detailed, actionable protocols for researchers in drug discovery and development.

Core Synthetic Strategies and Applications

The strategic positioning of the chloro, formyl, and carboxylic acid groups on the pyridine ring allows for a range of selective chemical transformations. These functional groups can be addressed sequentially or in one-pot procedures to rapidly build molecular complexity.

Diagram 1: Overview of Synthetic Potential

Synthetic_Potential cluster_0 Key Transformations cluster_1 Resulting Privileged Scaffolds A This compound B Tandem SNAr / Annulation A->B  Hydroxy- or Thio-acetate C Gewald Aminothiophene Synthesis A->C  α-cyano ester, Sulfur, Base D Amide Coupling & Further Functionalization A->D  Amine, Coupling Agent E Furo[2,3-b]pyridines (Kinase Inhibitors) B->E F Thieno[2,3-b]pyridines (Anticancer, CNS Agents) C->F G Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) D->G  Post-coupling cyclization

Caption: Synthetic pathways from this compound.

Application Note 1: Synthesis of the Furo[2,3-b]pyridine Scaffold

Relevance: The furo[2,3-b]pyridine core is an isostere of the 7-azaindole scaffold, a privileged fragment in kinase inhibitors due to its ability to act as a hinge-binder in the ATP-binding site of kinases.[1] This synthesis leverages the reactivity of the 6-chloro position in a tandem nucleophilic aromatic substitution (SNAr) and intramolecular cyclization.

Mechanism & Rationale: The protocol begins with the esterification of the carboxylic acid to prevent its interference in subsequent steps. The key transformation involves the reaction of the 6-chloropyridine derivative with a deprotonated hydroxyacetate. The alkoxide acts as the nucleophile, displacing the chloride at the electron-deficient C6 position. This is followed by an intramolecular condensation and dehydration to form the fused furan ring.

Diagram 2: Furo[2,3-b]pyridine Synthesis Workflow

Furo_Pyridine_Synthesis start This compound step1 Esterification (e.g., SOCl2, MeOH) start->step1 intermediate1 Methyl 6-chloro-4-formylnicotinate step1->intermediate1 step2 Tandem SNAr / Cyclization (t-Butyl 2-hydroxyacetate, NaH) intermediate1->step2 intermediate2 Fused Furo[2,3-b]pyridine Ester step2->intermediate2 step3 Ester Cleavage & Decarboxylation (TFA) intermediate2->step3 end Furo[2,3-b]pyridine Core step3->end Gewald_Synthesis start This compound (or its ester) step1 Gewald Reaction (Ethyl cyanoacetate, Sulfur, Morpholine) start->step1 intermediate1 Knoevenagel Condensation Intermediate step1->intermediate1 end 2-Amino-thieno[2,3-b]pyridine Derivative step1->end intermediate2 Sulfur Adduct & Cyclization intermediate1->intermediate2 intermediate2->end

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-4-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-formylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile pyridine derivative. As a key building block in medicinal chemistry, optimizing its synthesis is crucial for the efficient development of novel therapeutics.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

I. Synthetic Overview: The Vilsmeier-Haack Approach

The synthesis of this compound is most effectively achieved through the formylation of a suitable 6-chloronicotinic acid precursor. The Vilsmeier-Haack reaction is the premier method for this transformation, offering a reliable means of introducing a formyl group onto an electron-rich aromatic or heteroaromatic ring.[2][3][4] This reaction involves the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, from a formamide derivative (typically N,N-dimethylformamide, DMF) and a halogenating agent like phosphoryl chloride (POCl₃).[3][5] The Vilsmeier reagent then acts as the electrophile in an electrophilic aromatic substitution reaction with the 6-chloronicotinic acid substrate.

II. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses common challenges encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.

Issue 1: Low or No Product Formation

A low or non-existent yield of the desired product is a frequent hurdle. The root cause often lies in the reactivity of the substrate or the integrity of the reagents.

Possible Causes & Solutions:

  • Insufficiently Activated Substrate: The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems.[2][4] The presence of both a chloro and a carboxylic acid group on the nicotinic acid ring can be deactivating, hindering the electrophilic substitution.

    • Expert Recommendation: Consider protecting the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the formylation reaction. This will reduce the electron-withdrawing nature of the carboxyl group and enhance the nucleophilicity of the pyridine ring. The ester can be readily hydrolyzed back to the carboxylic acid after successful formylation.

  • Decomposition of the Vilsmeier Reagent: The Vilsmeier reagent is sensitive to moisture.

    • Preventative Measures: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter that depends on the substrate's reactivity.[5]

    • Optimization Strategy: Start with a low temperature (0 °C) during the addition of reagents and then gradually increase the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If no reaction is observed at room temperature, slowly increase the heat up to 80 °C.[5]

Issue 2: Formation of Multiple Products and Impurities

The appearance of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the overall yield.

Possible Causes & Solutions:

  • Non-Regioselective Formylation: While formylation is desired at the C4 position, reaction at other positions on the pyridine ring can occur, leading to isomeric impurities.

    • Mitigation: The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors.[3][5] Protecting the carboxylic acid as a bulky ester group might sterically hinder formylation at adjacent positions. Careful control of the reaction temperature can also improve selectivity.

  • Di-formylation: In some cases, a second formyl group can be introduced onto the ring, especially with prolonged reaction times or an excess of the Vilsmeier reagent.

    • Control Measures: Use a stoichiometric amount of the Vilsmeier reagent. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.

  • Side Reactions of the Carboxylic Acid Group: The carboxylic acid functionality can potentially react with the Vilsmeier reagent or POCl₃, leading to undesired byproducts.

    • Solution: As recommended for improving yield, protecting the carboxylic acid group as an ester is the most effective way to prevent these side reactions.

Issue 3: Difficulties in Product Isolation and Purification

Even with a successful reaction, isolating the pure this compound can be challenging.

Possible Causes & Solutions:

  • Hydrolysis of the Product during Workup: The aldehyde group can be sensitive to harsh workup conditions.

    • Gentle Workup Protocol: After quenching the reaction with ice-water, neutralize the mixture carefully with a mild base like sodium bicarbonate solution. Avoid using strong acids or bases.

  • Co-elution of Impurities during Chromatography: Isomeric byproducts or other impurities may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Chromatography Optimization: Experiment with different solvent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is often effective. If separation is still challenging, consider derivatizing the aldehyde or carboxylic acid to alter its polarity before a final purification step.

  • Product Solubility Issues: The product may have limited solubility in common organic solvents, making extraction and purification difficult.

    • Solvent Screening: Perform small-scale solubility tests with a range of solvents to identify the best system for extraction and recrystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of Vilsmeier reagent to substrate?

A1: A good starting point is to use a slight excess of the Vilsmeier reagent, typically 1.1 to 1.5 equivalents relative to the 6-chloronicotinic acid substrate. This ensures complete conversion of the starting material. However, for substrates prone to di-formylation, a 1:1 stoichiometry is recommended.

Q2: How can I monitor the progress of the Vilsmeier-Haack reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any byproducts. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate reaction progress.

Q3: What is the best method for purifying the final product?

A3: Column chromatography on silica gel is the most common and effective method for purifying this compound.[6] Recrystallization can also be an excellent technique for obtaining a highly pure product if a suitable solvent system can be identified.[6]

Q4: Are there any safety precautions I should be aware of when performing a Vilsmeier-Haack reaction?

A4: Yes, several safety precautions are essential. Phosphoryl chloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The Vilsmeier reagent itself is also corrosive.

IV. Experimental Protocols & Data

Table 1: Recommended Reaction Parameters
ParameterRecommended RangeRationale
Substrate 6-chloronicotinic acid methyl esterEster protection enhances ring activation and prevents side reactions.
Vilsmeier Reagent 1.1 - 1.5 equivalentsEnsures complete conversion of the starting material.
Solvent Anhydrous DMF or Dichloromethane (DCM)Anhydrous conditions are crucial for the stability of the Vilsmeier reagent.
Temperature 0 °C to 80 °CThe optimal temperature depends on the substrate's reactivity and should be determined empirically.[5]
Reaction Time 2 - 24 hoursMonitor by TLC to determine the point of maximum product formation.
Step-by-Step Protocol for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.

    • Cool the flask in an ice bath (0 °C).

    • Add POCl₃ dropwise with vigorous stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.[6]

  • Formylation Reaction:

    • Dissolve the 6-chloronicotinic acid ester in a minimal amount of anhydrous solvent (DCM or DMF).

    • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and then heat as necessary, monitoring by TLC.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to 0 °C and carefully pour it onto crushed ice.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with an organic solvent such as DCM or ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate).

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

  • Hydrolysis (if starting from ester):

    • Dissolve the purified ester in a suitable solvent (e.g., methanol or THF).

    • Add an aqueous solution of a base (e.g., NaOH or LiOH) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

    • Filter the solid, wash with cold water, and dry to obtain the final this compound.

V. Visualizing the Workflow

Diagram 1: Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_formylation Formylation cluster_workup Workup & Purification cluster_hydrolysis Final Deprotection DMF Anhydrous DMF Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent 0 °C to RT POCl3 POCl₃ POCl3->Vilsmeier_Reagent Reaction_Mixture Reaction Mixture Vilsmeier_Reagent->Reaction_Mixture Substrate 6-Chloronicotinic Acid Ester Substrate->Reaction_Mixture 0 °C to 80 °C Workup Aqueous Workup (Ice, NaHCO₃) Reaction_Mixture->Workup Quench Extraction Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Hydrolysis Ester Hydrolysis (NaOH or LiOH) Purification->Hydrolysis Final_Product 6-Chloro-4-formyl- nicotinic Acid Hydrolysis->Final_Product

Caption: A flowchart illustrating the key stages of the Vilsmeier-Haack synthesis of this compound.

VI. References

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction | NROChemistry. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • Synthesis of 6-chloronicotinic acid - PrepChem.com. [Link]

  • CN103570612A - Preparation method of 6-chloronicotinic acid - Google Patents.

  • Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. [Link]

  • Nicotinic acid, 6-hydroxy - Organic Syntheses Procedure. [Link]

  • 6-Chloronicotinic acid | C6H4ClNO2 | CID 79222 - PubChem. [Link]

  • Synthesis of 6-chloro-nicotinic acid N-methylamide - PrepChem.com. [Link]

  • CN104387317B - Preparation method and separation and purification method for 6-chloronicotinic acid - Google Patents.

Sources

Technical Support Center: Purification of 6-Chloro-4-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-chloro-4-formylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this bifunctional molecule. The unique combination of a carboxylic acid and an aldehyde group on the pyridine ring presents specific challenges that this guide aims to address.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile can vary depending on the synthetic route. However, common impurities often arise from incomplete reactions or side reactions involving the formyl and carboxylic acid groups. These can include:

  • Starting materials: Unreacted precursors from your synthesis.

  • Over-oxidation product: 6-chloropyridine-3,4-dicarboxylic acid, formed by the oxidation of the formyl group. Aldehydes are readily oxidized to carboxylic acids by many common oxidizing agents.

  • Reduction product: 6-chloro-4-(hydroxymethyl)nicotinic acid, if reducing conditions are inadvertently introduced.

  • Isomeric impurities: Depending on the regioselectivity of your formylation reaction, other isomers may be present.

Q2: Should I choose recrystallization or column chromatography for purification?

A2: The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities, as well as the scale of your purification.

  • Recrystallization is often a good first choice for removing minor impurities, especially if your crude product is relatively clean (>90% pure). It is generally a more scalable and cost-effective method. A patent for the related compound 6-chloronicotinic acid suggests methanol or a mixture of methanol and ethanol for recrystallization[1].

  • Column chromatography is more effective for separating compounds with different polarities, making it suitable for removing impurities that are structurally distinct from your target molecule. However, be aware that aldehydes can sometimes be sensitive to the acidic nature of standard silica gel[2].

Q3: What are the best starting solvent systems for recrystallization?

A3: For a polar molecule like this compound, polar protic solvents are a good starting point. Based on data for the closely related 6-chloronicotinic acid, the following solvents should be screened:

Solvent SystemRationale
MethanolA patent discloses the use of methanol for the recrystallization of 6-chloronicotinic acid[1].
Ethanol/Methanol mixtureA mixture of these solvents has also been reported to be effective for 6-chloronicotinic acid[1].
WaterGiven the presence of a carboxylic acid and a pyridine nitrogen, solubility in hot water is possible.
AcetonitrileA polar aprotic solvent that can be effective for recrystallizing polar compounds.
IsopropanolAnother polar protic solvent to consider.

Q4: My aldehyde seems to be degrading on the silica gel column. What can I do?

A4: Aldehyde degradation on silica gel is a known issue, often due to the acidic nature of the stationary phase. Here are some strategies to mitigate this:

  • Deactivate the silica gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This is typically done by adding a small amount of a volatile base, like triethylamine (~1%), to your eluent system.

  • Use an alternative stationary phase: Consider using a less acidic stationary phase, such as alumina (neutral or basic).

  • Minimize contact time: Run the column as quickly as possible without sacrificing separation (flash chromatography).

  • Work at low temperatures: If feasible, running the column in a cold room can help to minimize degradation.

Troubleshooting Guide

Recrystallization Issues

Q: My compound is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated at a temperature above the melting point of the solute in that solvent.

Troubleshooting Steps:

  • Add more solvent: The concentration of your compound might be too high. Add more hot solvent to fully dissolve the oil, then allow it to cool slowly.

  • Lower the cooling rate: Rapid cooling can favor oil formation. Allow the solution to cool to room temperature slowly, and then move it to an ice bath.

  • Try a different solvent: The chosen solvent may not be ideal. Screen other solvents or solvent mixtures.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the solution: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.

Column Chromatography Issues

Q: I'm not getting good separation between my product and an impurity. What should I try?

A: Poor separation in column chromatography is a common problem that can often be resolved by optimizing the mobile phase.

Troubleshooting Steps:

  • Optimize your solvent system with TLC: Before running a column, always find a solvent system that gives good separation on a TLC plate. Aim for an Rf value of 0.2-0.4 for your target compound and a clear separation from impurities.

  • Use a shallower gradient: If you are using a gradient elution, make it shallower to increase the resolution between closely eluting compounds.

  • Try a different solvent system: If hexane/ethyl acetate isn't working, consider other solvent systems. For polar compounds, a methanol/dichloromethane system can be effective[3].

  • Check for column overloading: Loading too much crude material can lead to broad peaks and poor separation. As a rule of thumb, the amount of silica gel should be at least 50 times the weight of your crude product.

Q: My compound is stuck on the column and won't elute. What should I do?

A: This can happen if your compound is very polar or if it is interacting strongly with the stationary phase.

Troubleshooting Steps:

  • Increase the polarity of the mobile phase: Gradually increase the percentage of the more polar solvent in your eluent system. For very polar compounds, you may need to add a small amount of methanol or even acetic acid to the mobile phase to get them to elute.

  • Check for precipitation: Your compound may have precipitated at the top of the column if it has low solubility in the initial mobile phase. If this happens, you may need to unpack the column to recover your material. In the future, ensure your crude material is fully dissolved in the loading solvent.

  • Consider irreversible binding/decomposition: As mentioned, some compounds can degrade on silica gel. If you suspect this is the case, try a different stationary phase for your next attempt.

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Candidate recrystallization solvents (e.g., methanol, ethanol, water, acetonitrile)

  • Erlenmeyer flasks

  • Hot plate with stirring capabilities

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Screening (Small Scale):

    • Place a small amount of crude material (20-50 mg) in a test tube.

    • Add a few drops of the solvent and observe solubility at room temperature. A good recrystallization solvent should not dissolve the compound at room temperature.

    • Heat the test tube in a water bath and add the solvent dropwise until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

    • Observe for crystal formation. The ideal solvent will yield a good crop of crystals upon cooling.

  • Bulk Recrystallization:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen recrystallization solvent in small portions while heating and stirring until the solid is just dissolved.

    • If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.

    • Hot filter the solution to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum to a constant weight.

Protocol 2: Silica Gel Column Chromatography

Objective: To purify crude this compound by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Chromatography column

  • TLC plates and developing chamber

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various solvent systems to find one that gives good separation and an Rf of ~0.3 for the desired product. A good starting point for polar aromatic compounds is a mixture of hexane and ethyl acetate or dichloromethane and methanol[3].

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with the mobile phase, starting with a low polarity.

    • Gradually increase the polarity of the mobile phase according to the separation profile determined by TLC.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of Workflows

Purification_Workflow start Crude this compound assess_purity Assess Purity (TLC, NMR) start->assess_purity recrystallization Recrystallization assess_purity->recrystallization >90% Pure column_chromatography Column Chromatography assess_purity->column_chromatography <90% Pure or Complex Mixture pure_product Pure Product recrystallization->pure_product Purity Achieved further_purification Further Purification Needed recrystallization->further_purification Purity not achieved column_chromatography->pure_product Purity Achieved column_chromatography->further_purification Purity not achieved further_purification->recrystallization Try Recrystallization further_purification->column_chromatography Try Chromatography

Troubleshooting_Workflow start Purification Issue Encountered issue_type Identify Issue Type start->issue_type recrystallization_issue Recrystallization Problem issue_type->recrystallization_issue Recrystallization chromatography_issue Chromatography Problem issue_type->chromatography_issue Chromatography oiling_out Oiling Out recrystallization_issue->oiling_out poor_recovery Poor Recovery recrystallization_issue->poor_recovery no_crystals No Crystals Form recrystallization_issue->no_crystals poor_separation Poor Separation chromatography_issue->poor_separation compound_stuck Compound Stuck chromatography_issue->compound_stuck degradation Degradation on Column chromatography_issue->degradation solution_oiling Add more solvent Cool slowly Change solvent oiling_out->solution_oiling solution_recovery Cool longer Reduce solvent volume poor_recovery->solution_recovery solution_crystals Scratch flask Seed solution no_crystals->solution_crystals solution_separation Optimize eluent with TLC Use shallower gradient poor_separation->solution_separation solution_stuck Increase eluent polarity compound_stuck->solution_stuck solution_degradation Deactivate silica Use alumina degradation->solution_degradation

References

  • Patents, G. (n.d.). Process for the purification of aromatic carboxylic acids.
  • Patents, G. (n.d.). Process for producing pyridine carboxylic acids.
  • Patents, G. (n.d.). A kind of synthetic method of 4 pyridine carboxaldehyde.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 19, 2026, from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (n.d.). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. Retrieved January 19, 2026, from [Link]

  • Patents, G. (n.d.). Preparation method and separation and purification method for 6-chloronicotinic acid.
  • PubChem. (n.d.). 6-Chloronicotinic acid. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? Retrieved January 19, 2026, from [Link]

  • Patents, G. (n.d.). Preparation method for 4-pyridinecarboxaldehyde.
  • Patents, G. (n.d.). Preparation method of 6-chloronicotinic acid.
  • Patents, G. (n.d.). Process for the production of pyridine aldehydes.
  • Organic Chemistry Portal. (n.d.). Reduction of carboxyl compounds to aldehydes. Retrieved January 19, 2026, from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Retrieved January 19, 2026, from [Link]

  • Springer. (n.d.). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved January 19, 2026, from [Link]

  • Chemistry LibreTexts. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Retrieved January 19, 2026, from [Link]

  • Wikipedia. (n.d.). Dextromethorphan. Retrieved January 19, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 19, 2026, from [Link]

  • ACS Publications. (n.d.). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Retrieved January 19, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Differences in metabolism of time-release and unmodified nicotinic acid: explanation of the differences in hypolipidemic action? Retrieved January 19, 2026, from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved January 19, 2026, from [Link]

  • PharmaCompass. (n.d.). 6-Chloronicotinic acid. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2025). 6-Chloronicotinic acid. Retrieved January 19, 2026, from [Link]

  • PubMed. (n.d.). Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Synthesis of 6-Chloro-4-formylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-formylnicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on identifying and mitigating common side reactions. We will delve into the mechanistic underpinnings of the Vilsmeier-Haack formylation, provide actionable troubleshooting advice, and present detailed protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound derivatives?

A common and effective strategy involves the direct formylation of a 6-chloronicotinic acid precursor using the Vilsmeier-Haack reaction.[1] This reaction introduces a formyl (-CHO) group onto the pyridine ring. The choice of starting material, typically 6-chloronicotinic acid or its corresponding ester, is critical as it can significantly influence the side reaction profile. Using an ester derivative is often preferred to prevent potential decarboxylation under the acidic and heated reaction conditions.

Q2: Can you explain the Vilsmeier-Haack reaction in this context?

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocyclic and aromatic compounds.[2][3] The process occurs in two main stages:

  • Formation of the Vilsmeier Reagent: An N,N-disubstituted formamide, most commonly N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphoryl chloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4][5]

  • Electrophilic Aromatic Substitution: The pyridine ring of the 6-chloronicotinic acid derivative acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. This is the formylation step.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[2]

Q3: What are the most critical side reactions to be aware of?

Several side reactions can compete with the desired formylation, leading to reduced yields and complex purification challenges. The most prevalent issues include:

  • Decarboxylation: The carboxylic acid group at the C3 position can be lost under the heated, acidic conditions of the reaction, leading to the formation of 2-chloro-4-formylpyridine.[6]

  • Hydrolysis of the Chloro Group: The C6-chloro substituent can be displaced by a hydroxyl group during work-up, particularly under basic conditions, yielding a 6-hydroxynicotinic acid derivative.[7]

  • Incomplete Reaction: Failure to drive the reaction to completion results in significant amounts of unreacted starting material, complicating purification.[1]

  • Formation of Isomers: While formylation is generally directed to the C4 position, non-regioselective reactions can produce minor isomeric impurities.[1]

  • Product Degradation: The aldehyde product can be sensitive to oxidation, converting it into the corresponding carboxylic acid if not handled carefully during work-up and storage.[1]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format to provide direct and actionable solutions.

Problem / Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture. 2. Insufficient Activation: The pyridine ring may not be sufficiently electron-rich for the reaction to proceed efficiently. 3. Incorrect Reaction Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.[1]1. Ensure all reagents (DMF, POCl₃) and solvents are strictly anhydrous. Prepare the Vilsmeier reagent fresh before each use.[1] 2. Confirm the purity of the starting material. 3. Optimize the reaction temperature. Gradually increase the temperature and monitor progress via TLC or HPLC.
Significant Unreacted Starting Material in Final Product 1. Incomplete Reaction: Reaction time or temperature was insufficient. 2. Insufficient Vilsmeier Reagent: The stoichiometric ratio of reagent to substrate was too low.[1]1. Increase the reaction time and/or temperature. Continue to monitor until the starting material is consumed. 2. Use a slight excess (e.g., 1.2-1.5 equivalents) of the Vilsmeier reagent to ensure complete conversion.[1]
Presence of a Major Byproduct Lacking a Carboxylic Acid Group Decarboxylation: The acidic conditions and high temperature of the reaction have caused the loss of the -COOH group from the starting material or product.[6][8]1. Use an Ester: The most effective solution is to start with an ester of 6-chloronicotinic acid (e.g., the methyl or ethyl ester). The ester group is stable under these conditions and protects against decarboxylation. 2. Temperature Control: If using the free acid is unavoidable, perform the reaction at the lowest possible temperature that still allows for formylation.
Product Shows an -OH Peak in NMR/MS Instead of -Cl Hydrolysis of the 6-Chloro Group: The chloro substituent was displaced by a hydroxyl group during the work-up, likely due to excessively basic conditions.[7]1. Careful Neutralization: During work-up, neutralize the acidic reaction mixture very carefully. Use a mild base like a saturated sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc) solution and maintain a pH at or below neutral (pH 7-8).[1][2] 2. Avoid strong bases like NaOH or KOH.
Formation of Isomeric Aldehydes Non-Regioselective Formylation: While C4 is the electronically and sterically favored position, minor formylation may occur at other positions on the pyridine ring.[1]1. Optimize Reaction Conditions: Varying the temperature and reaction time can sometimes improve regioselectivity. 2. Purification: Isomers with different polarities can typically be separated using column chromatography on silica gel. Careful optimization of the eluent system is key.[1]
Product Degrades Over Time or During Purification Oxidation of the Aldehyde: The formyl group is susceptible to oxidation to a carboxylic acid, especially when exposed to air.[1]1. Mild Work-up: Avoid any oxidizing agents during the work-up procedure. 2. Inert Atmosphere: After purification, store the final product under an inert atmosphere (nitrogen or argon) and protect it from light to maximize long-term stability.[1]

Visualizing the Reaction and Troubleshooting Logic

To better understand the synthetic landscape, the following diagrams illustrate the main reaction pathway, potential side reactions, and a logical troubleshooting workflow.

Vilsmeier_Haack_Pathway cluster_reagent Vilsmeier Reagent Formation cluster_reaction Main Reaction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Start_Mat 6-Chloronicotinic Acid Derivative Iminium_Salt Iminium Salt Intermediate Start_Mat->Iminium_Salt + Vilsmeier Reagent (Electrophilic Attack) Product 6-Chloro-4-formylnicotinic Acid Derivative Iminium_Salt->Product Aqueous Work-up (Hydrolysis) Side_Reactions center_node Reaction Mixture (Substrate + Vilsmeier Reagent) desired_product Desired Product (this compound Deriv.) center_node->desired_product Main Pathway decarbox_product Decarboxylation Product (2-Chloro-4-formylpyridine) center_node->decarbox_product Side Rxn: High Temp/Acid hydrolysis_product Hydrolysis Product (6-Hydroxy Derivative) center_node->hydrolysis_product Side Rxn: Basic Work-up isomer_product Isomeric Byproducts center_node->isomer_product Side Rxn: Poor Selectivity unreacted_sm Unreacted Starting Material center_node->unreacted_sm Incomplete Reaction

Caption: Overview of potential side reactions during the synthesis.

Key Experimental Protocols

Protocol 1: Preparation of the Vilsmeier Reagent

Causality: This protocol ensures the formation of a fresh, active electrophile. The dropwise addition of POCl₃ at low temperature controls the exothermic reaction, while anhydrous conditions prevent premature quenching of the reagent.

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (3 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

  • Add POCl₃ (1.2 equivalents) dropwise via a syringe or dropping funnel with vigorous stirring, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. The formation of a pale yellow or white solid indicates the Vilsmeier reagent has formed. [1]

Protocol 2: Vilsmeier-Haack Formylation

Causality: The dropwise addition of the substrate to the pre-formed reagent ensures the substrate immediately encounters an excess of the formylating agent, promoting a clean reaction. Monitoring by TLC is crucial to determine the optimal reaction endpoint, preventing both incomplete reactions and potential byproduct formation from prolonged heating.

  • Dissolve the 6-chloronicotinic acid ester (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)).

  • Add the substrate solution dropwise to the freshly prepared Vilsmeier reagent from Protocol 1 at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and monitor its progress by TLC or HPLC.

  • Upon completion (disappearance of starting material), cool the reaction mixture to room temperature.

Protocol 3: Work-up and Purification

Causality: Pouring the reaction mixture onto ice serves to quench any remaining reactive species and hydrolyze the iminium salt intermediate. Careful, controlled neutralization with a weak base is the most critical step to prevent hydrolysis of the 6-chloro group while ensuring the product is in a neutral, extractable form.

  • Slowly and carefully pour the cooled reaction mixture onto a vigorously stirred beaker of crushed ice.

  • Neutralize the acidic aqueous solution by the slow, portion-wise addition of a saturated NaHCO₃ or NaOAc solution until the pH reaches 7-8. Monitor the pH closely.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times. [1]4. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to obtain the pure this compound derivative. [1]

References

  • Lendenfeld, T., et al. (2020). Cloning of a novel 6-chloronicotinic acid chlorohydrolase from the newly isolated 6-chloronicotinic acid mineralizing Bradyrhizobiaceae strain SG-6C. PubMed.
  • BenchChem. (2025). Managing impurities in the synthesis of 6-Chloro-4-methoxynicotinaldehyde. BenchChem Technical Support.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry.
  • Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Unspecified Source.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. organic-chemistry.org.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. chemistrysteps.com.
  • Google Patents. (n.d.). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid. patents.google.com.
  • Google Patents. (n.d.). CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. patents.google.com.
  • YouTube. (2021). Pyridine : Decarboxylation of Niacin. youtube.com.
  • ResearchGate. (n.d.). Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. researchgate.net.
  • Patočka, J., & Kuča, K. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH.

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-4-formylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for the synthesis of 6-Chloro-4-formylnicotinic acid. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its preparation, while conceptually straightforward, can present several challenges that may impact yield, purity, and scalability. This technical support center offers a comprehensive resource to navigate and troubleshoot the synthetic process, ensuring a robust and reproducible outcome.

A plausible and efficient synthetic route to this compound involves a multi-step process, which will be the focus of this guide. The key stages are:

  • Chlorination of 6-hydroxynicotinic acid to produce 6-chloronicotinic acid.

  • Esterification of 6-chloronicotinic acid to protect the carboxylic acid and improve solubility.

  • Vilsmeier-Haack Formylation of the methyl 6-chloronicotinate to introduce the formyl group at the C4 position.

  • Hydrolysis of the resulting ester to yield the final product, this compound.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Visualizing the Synthetic Workflow

Synthetic_Workflow A 6-Hydroxynicotinic Acid B 6-Chloronicotinic Acid A->B Chlorination (e.g., POCl₃) C Methyl 6-Chloronicotinate B->C Esterification (MeOH, H+) D Methyl 6-Chloro-4-formylnicotinate C->D Vilsmeier-Haack Formylation (DMF, POCl₃) E This compound D->E Hydrolysis (Acid or Base)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting and FAQs

Part 1: Synthesis of 6-Chloronicotinic Acid

Question 1: I am experiencing low yields during the chlorination of 6-hydroxynicotinic acid. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the conversion of 6-hydroxynicotinic acid to 6-chloronicotinic acid are often due to incomplete reaction or side product formation. The hydroxyl group on the pyridine ring exists in equilibrium with its pyridone tautomer, which can affect reactivity.

Causality and Troubleshooting:

  • Incomplete Reaction: The chlorination of hydroxypyridines typically requires harsh conditions. Ensure your reaction is running for a sufficient amount of time and at the appropriate temperature. A common method involves heating with phosphorus oxychloride (POCl₃), sometimes in the presence of a catalyst like dimethylformamide (DMF).

  • Reagent Stoichiometry: Ensure an adequate excess of the chlorinating agent (e.g., POCl₃) is used. A molar ratio of 2-5 equivalents of POCl₃ to the substrate is often necessary.

  • Temperature Control: The reaction temperature is critical. While heating is necessary, excessive temperatures can lead to decomposition and the formation of tarry by-products. A typical temperature range is 100-120 °C.

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[1]

  • Work-up Procedure: The work-up is crucial for isolating the product. The reaction mixture is typically quenched by carefully pouring it onto crushed ice. The pH is then adjusted to precipitate the product. Losses can occur if the pH is not optimized for precipitation.

Recommended Protocol for Chlorination:

  • In a fume hood, carefully add 6-hydroxynicotinic acid to an excess of phosphorus oxychloride (3-5 equivalents).

  • Add a catalytic amount of DMF (0.1 equivalents).

  • Heat the mixture to 110-120 °C and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the product precipitates.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Part 2: Esterification of 6-Chloronicotinic Acid

Question 2: My esterification of 6-chloronicotinic acid is slow and incomplete. How can I drive the reaction to completion?

Answer:

Esterification of a carboxylic acid is an equilibrium-limited reaction. To achieve high yields, the equilibrium must be shifted towards the product side.

Causality and Troubleshooting:

  • Water Removal: The formation of water as a byproduct can inhibit the forward reaction. Using a large excess of the alcohol (methanol in this case) can help drive the equilibrium. Alternatively, a Dean-Stark apparatus can be used to remove water azeotropically if a suitable solvent is employed.

  • Catalyst: A strong acid catalyst, such as sulfuric acid or hydrogen chloride gas, is essential. Ensure the catalyst is fresh and used in an appropriate amount (typically 5-10 mol%).

  • Reaction Temperature: Refluxing the reaction mixture is generally required to achieve a reasonable reaction rate.

  • Solubility: 6-Chloronicotinic acid may have limited solubility in methanol alone. The addition of a co-solvent like benzene or toluene, which can also aid in azeotropic water removal, can be beneficial.

ParameterRecommended ConditionRationale
Alcohol Large excess of MethanolShifts equilibrium towards product formation.
Catalyst Concentrated H₂SO₄ (5-10 mol%)Provides the necessary acidic environment for the reaction.
Temperature Reflux (approx. 65 °C for methanol)Increases reaction rate.
Reaction Time 4-8 hours (monitor by TLC)Ensures the reaction proceeds to completion.
Part 3: Vilsmeier-Haack Formylation

This is often the most critical and challenging step in the synthesis.

Question 3: I am getting a complex mixture of products or no reaction at all during the Vilsmeier-Haack formylation of methyl 6-chloronicotinate. What is going wrong?

Answer:

The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich aromatic and heteroaromatic compounds.[1] However, its success is highly dependent on substrate reactivity and precise control of reaction conditions. The chloro-substituted pyridine ring is electron-deficient, which can make it less reactive towards the Vilsmeier reagent.

Causality and Troubleshooting:

  • Substrate Reactivity: The presence of the electron-withdrawing chloro group and the ester functionality deactivates the pyridine ring towards electrophilic substitution. Therefore, forcing conditions may be necessary.

  • Vilsmeier Reagent Formation: The Vilsmeier reagent is typically formed in situ from DMF and a halogenating agent like POCl₃.[2] It is crucial to form the reagent correctly, usually at low temperatures (0-10 °C), before adding the substrate.

  • Reaction Temperature: After the addition of the substrate, the reaction temperature needs to be carefully controlled. A gradual increase in temperature is often required to initiate the reaction with a deactivated substrate. However, temperatures that are too high can lead to decomposition and the formation of byproducts. A typical range to explore is from room temperature up to 80-100 °C.

  • Stoichiometry of Vilsmeier Reagent: For a deactivated substrate, a larger excess of the Vilsmeier reagent (2-4 equivalents) may be necessary to drive the reaction.

  • Regioselectivity: The formyl group is expected to add at the C4 position, which is ortho to the nitrogen and meta to the chloro group. However, the formation of other isomers is possible. The regioselectivity can sometimes be influenced by the reaction temperature and solvent.

  • Work-up: The work-up involves hydrolysis of the intermediate iminium salt to the aldehyde.[3] This is typically achieved by adding the reaction mixture to ice-water, followed by neutralization with a base like sodium bicarbonate or sodium acetate.[4] Harsh basic conditions should be avoided as they can lead to side reactions.

Troubleshooting Table for Vilsmeier-Haack Formylation:

IssuePotential CauseTroubleshooting Steps
No Reaction/Low Conversion Deactivated substrate, insufficient Vilsmeier reagent, or inadequate temperature.Increase the excess of Vilsmeier reagent (up to 4 eq.). Gradually increase the reaction temperature after substrate addition. Increase reaction time.
Formation of Multiple Products Lack of regioselectivity, side reactions.Optimize the reaction temperature. Lower temperatures may improve selectivity. Analyze the byproducts to understand the side reactions.
Product Degradation Harsh work-up conditions.Use a milder base for neutralization (e.g., sodium bicarbonate). Keep the temperature low during the work-up.

digraph "Vilsmeier_Haack_Mechanism" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate [label="Methyl 6-Chloronicotinate"]; Intermediate [label="Iminium Salt Intermediate"]; Product [label="Methyl 6-Chloro-4-formylnicotinate"]; H2O [label="H₂O (Work-up)"];

DMF -> Vilsmeier_Reagent; POCl3 -> Vilsmeier_Reagent; Substrate -> Intermediate [label="Electrophilic Attack"]; Vilsmeier_Reagent -> Intermediate; Intermediate -> Product [label="Hydrolysis"]; H2O -> Product; }

Caption: Key steps in the Vilsmeier-Haack formylation reaction.

Part 4: Hydrolysis of the Ester

Question 4: During the final hydrolysis step, I am observing side reactions or incomplete conversion. How can I cleanly obtain the final product?

Answer:

The hydrolysis of the methyl ester to the carboxylic acid can be achieved under either acidic or basic conditions. The choice of conditions should be made carefully to avoid unwanted side reactions involving the formyl and chloro groups.

Causality and Troubleshooting:

  • Basic Hydrolysis (Saponification): This is a common method using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a water/alcohol mixture.

    • Potential Issue: The aldehyde group can be sensitive to strong bases and high temperatures, potentially leading to Cannizzaro-type reactions or other condensations.

    • Solution: Perform the hydrolysis at room temperature or slightly elevated temperatures and monitor the reaction closely to avoid prolonged exposure to basic conditions.

  • Acidic Hydrolysis: This is typically done using an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

    • Potential Issue: The chloro group is generally stable to acidic conditions, but the formyl group could potentially form an acetal if an alcohol is used as a co-solvent.

    • Solution: Use a mixture of aqueous acid and a non-alcoholic co-solvent like dioxane or THF if solubility is an issue.

Recommended Protocol for Hydrolysis (Basic):

  • Dissolve the methyl 6-chloro-4-formylnicotinate in a mixture of methanol and water (e.g., 3:1).

  • Add 1.5-2.0 equivalents of lithium hydroxide monohydrate.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

  • Once the reaction is complete, carefully acidify the mixture with cold 1N HCl to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

Purification and Analysis

Question 5: What are the best methods for purifying the final product and what impurities should I look out for?

Answer:

Purification of the final product, this compound, can be challenging due to the presence of multiple functional groups.

Purification Strategies:

  • Recrystallization: This is often the most effective method for obtaining a high-purity crystalline product.[1] A suitable solvent system needs to be identified. Mixtures of ethanol/water, acetic acid/water, or dioxane/water are good starting points.

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.[1] A mobile phase consisting of a gradient of hexane and ethyl acetate with a small amount of acetic acid (to keep the carboxylic acid protonated) is a common choice.

  • Aqueous Work-up: Washing the crude product with a mild base, such as a sodium bicarbonate solution, can help remove acidic impurities.[1]

Potential Impurities:

  • Unreacted Starting Materials: Residual methyl 6-chloro-4-formylnicotinate.

  • Isomeric Byproducts: Other formylated isomers formed during the Vilsmeier-Haack reaction.

  • Over-reaction Products: Diformylated products.

  • Degradation Products: Oxidation of the aldehyde to the corresponding dicarboxylic acid.

Analytical Techniques:

  • HPLC: High-Performance Liquid Chromatography with UV detection is an excellent tool for assessing purity and quantifying impurities.[1]

  • LC-MS: Liquid Chromatography-Mass Spectrometry can be used to identify the mass of the product and any impurities.

  • NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance is essential for structural confirmation of the final product and intermediates.

  • FT-IR Spectroscopy: Fourier-Transform Infrared Spectroscopy can confirm the presence of the key functional groups (carboxylic acid, aldehyde, C-Cl bond).

References

  • Organic Syntheses Procedure, Nicotinic acid, 6-hydroxy-. Organic Syntheses. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]

  • Preparation method of 6-chloronicotinic acid. Google Patents.
  • Preparation method and separation and purification method for 6-chloronicotinic acid. Google Patents.

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Technical Support Center: Overcoming Solubility Challenges with 6-Chloro-4-formylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-Chloro-4-formylnicotinic acid. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues with this versatile chemical intermediate. Our goal is to equip you with the foundational knowledge and procedural expertise to handle this compound effectively in your experimental workflows.

Part 1: Understanding the Molecule - The "Why" Behind the Challenge

This compound is a pyridine carboxylic acid derivative, a class of compounds highly valued in medicinal and organic chemistry for their unique electronic properties and hydrogen bonding capabilities.[1] However, the very features that make it a useful building block—three distinct functional groups (a carboxylic acid, a formyl group, and a chloro substituent)—also govern its complex solubility profile.[1]

The key to overcoming solubility issues lies in understanding its pH-dependent nature. The molecule possesses both an acidic carboxylic acid group and a weakly basic nitrogen atom in the pyridine ring.

  • At Low pH (Acidic Conditions): The pyridine nitrogen is protonated, forming a cationic species. This charge generally increases its solubility in aqueous media.

  • At High pH (Alkaline Conditions): The carboxylic acid group is deprotonated, forming an anionic carboxylate salt. This salt form is typically much more soluble in water than the neutral form.[2][3]

This amphoteric behavior is the primary reason researchers often face challenges when attempting to dissolve it in neutral aqueous solutions or non-polar organic solvents.

Diagram: pH-Dependent Species of this compound

G start Start: Undissolved This compound solvent_choice What is your desired solvent system? start->solvent_choice aqueous Aqueous System solvent_choice->aqueous Aqueous organic Organic System solvent_choice->organic Organic ph_adjust Adjust pH. Is this feasible for your experiment? aqueous->ph_adjust try_organic Try a polar aprotic solvent (DMSO, DMF). organic->try_organic use_base Follow Protocol 1: Add base (e.g., 1M NaOH) to pH > 8. ph_adjust->use_base Yes use_cosolvent Use a water-miscible co-solvent (DMSO, DMF). Is this compatible? ph_adjust->use_cosolvent No success Success: Compound Dissolved use_base->success use_cosolvent->try_organic Yes fail Re-evaluate solvent choice or experimental design. use_cosolvent->fail No heat Apply gentle heat (40-50°C). Monitor for degradation. try_organic->heat Still insoluble? heat->success

Sources

Technical Support Center: Scaling Up the Synthesis of 6-Chloro-4-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-formylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions related to the scalable synthesis of this versatile building block. This compound is a key intermediate in medicinal chemistry, valued for its trifunctional nature that allows for diverse chemical modifications.[1]

I. Synthetic Strategies: An Overview

The synthesis of this compound on a larger scale necessitates a robust and reproducible synthetic route. A common and effective strategy involves a multi-step process, which is outlined below. The core of this approach is the synthesis of a suitable precursor, 6-chloronicotinic acid, followed by the introduction of a formyl group at the 4-position.

Synthetic_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formylation cluster_2 Step 3: Final Product Generation Start Starting Materials (e.g., 2-chloro-5-methylpyridine) Oxidation Oxidation Start->Oxidation Precursor 6-Chloronicotinic Acid Oxidation->Precursor Esterification Esterification (Protection) Precursor->Esterification Vilsmeier_Haack Vilsmeier-Haack Formylation Esterification->Vilsmeier_Haack Formylated_Ester Formylated Ester Intermediate Vilsmeier_Haack->Formylated_Ester Hydrolysis Hydrolysis (Deprotection) Formylated_Ester->Hydrolysis Purification Purification Hydrolysis->Purification Final_Product This compound Purification->Final_Product

Caption: A general workflow for the synthesis of this compound.

II. Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Chloronicotinic Acid from 2-Chloro-5-methylpyridine

This protocol is adapted from a patented method and is suitable for large-scale production.[2]

Materials:

  • 2-Chloro-5-methylpyridine (CMP)

  • Cobalt acetate (catalyst)

  • Chlorobenzene (solvent)

  • Oxygen

  • Methanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, charge chlorobenzene as the solvent.

  • Add 2-chloro-5-methylpyridine and cobalt acetate catalyst. The weight ratio of CMP to catalyst can range from 100:1 to 100:15.

  • Heat the reaction mixture to a temperature between 60-120°C.

  • Introduce a steady stream of oxygen into the reaction mixture at a flow rate of 0.2-1.0 L/min.

  • Maintain the reaction for 2-8 hours, monitoring the consumption of the starting material by a suitable analytical method (e.g., GC or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to separate the crude 6-chloronicotinic acid and the catalyst.

  • Recrystallize the crude product from methanol to obtain pure 6-chloronicotinic acid.

Protocol 2: Esterification of 6-Chloronicotinic Acid

To prevent side reactions at the carboxylic acid group during formylation, it is advisable to protect it as an ester.

Materials:

  • 6-Chloronicotinic acid

  • Methanol or Ethanol

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure using SOCl₂: [3]

  • Suspend 6-chloronicotinic acid in the chosen alcohol (e.g., methanol).

  • Cool the mixture in an ice bath to 0°C.

  • Slowly add thionyl chloride dropwise.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50°C for several hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and carefully quench with water.

  • Evaporate the alcohol and adjust the pH to ~6 with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the ester.

Protocol 3: Vilsmeier-Haack Formylation of Ethyl 6-chloronicotinate

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[4][5][6] While pyridine is electron-deficient, the reaction can be driven to completion under appropriate conditions.

Materials:

  • Ethyl 6-chloronicotinate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

  • Cool the flask to 0°C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring to form the Vilsmeier reagent.

  • After the addition, allow the mixture to stir at room temperature for 30-60 minutes.

  • Dissolve the ethyl 6-chloronicotinate in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated solution of NaHCO₃ to a pH of 7-8.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude formylated ester.

Protocol 4: Hydrolysis of the Ester and Purification

The final step is the deprotection of the carboxylic acid and purification of the final product.

Materials:

  • Crude ethyl 6-chloro-4-formylnicotinate

  • Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution

  • Aqueous hydrochloric acid (HCl)

  • Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

  • Dissolve the crude formylated ester in a suitable solvent (e.g., THF or ethanol).

  • Add an aqueous solution of NaOH or LiOH and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

  • Cool the reaction mixture and acidify with aqueous HCl to a pH of 2-3 to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude this compound by recrystallization from a suitable solvent system.

III. Troubleshooting Guide & FAQs

Synthesis of 6-Chloronicotinic Acid

Q1: The yield of 6-chloronicotinic acid is low in the oxidation of 2-chloro-5-methylpyridine. What could be the issue?

A1:

  • Catalyst Activity: Ensure the cobalt acetate catalyst is of high quality and has not degraded. The catalyst loading is also critical; too little may result in incomplete conversion.

  • Oxygen Dispersion: Inefficient bubbling of oxygen through the reaction mixture can limit the reaction rate. Ensure good agitation to maximize the gas-liquid interface.

  • Reaction Temperature: The temperature range of 60-120°C is quite broad.[2] An optimal temperature needs to be determined for your specific setup. Too low a temperature will result in a slow reaction, while too high a temperature can lead to side reactions and degradation.

  • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress and extend the reaction time if necessary.

Q2: I am observing significant amounts of byproducts. How can I improve the selectivity?

A2:

  • Over-oxidation: Over-oxidation can lead to the formation of other oxidized species or even ring-opening products. Fine-tuning the reaction temperature and time can help to minimize this.

  • Solvent Effects: Chlorobenzene is specified in the patent, but other high-boiling, inert solvents could be investigated. The choice of solvent can influence the reaction's selectivity.

Esterification

Q3: The esterification reaction is not going to completion. What can I do?

A3:

  • Water Content: The presence of water will inhibit the esterification. Ensure that your starting materials and solvent are as dry as possible.

  • Reagent Stoichiometry: For the SOCl₂ method, a slight excess of the reagent is often used to drive the reaction to completion.

  • Reaction Time and Temperature: Some esterifications can be slow. Increasing the reaction time or temperature (within reasonable limits to avoid degradation) can improve the yield.

Vilsmeier-Haack Formylation

Q4: The Vilsmeier-Haack reaction is giving a low yield or no product. What are the likely causes?

A4:

  • Vilsmeier Reagent Quality: The Vilsmeier reagent is moisture-sensitive and should be prepared fresh before use. Ensure that the DMF and POCl₃ are anhydrous.[7] Old or improperly stored DMF can contain dimethylamine, which can react with the Vilsmeier reagent.[8]

  • Substrate Reactivity: Pyridine rings are electron-deficient and therefore less reactive in electrophilic aromatic substitution reactions like the Vilsmeier-Haack.[9] Higher reaction temperatures and longer reaction times are often necessary.

  • Stoichiometry of Reagents: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion. A slight excess is generally recommended.

Q5: I am getting a complex mixture of products, including potential isomers. How can I improve the regioselectivity?

A5:

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired isomers. It is a trade-off that needs to be optimized.

  • Steric Hindrance: The formylation is expected to occur at the position ortho to the ester group and meta to the chloro group. However, other isomers can form. Purification by column chromatography is often the most effective way to separate these isomers.[7]

Q6: The work-up of the Vilsmeier-Haack reaction is problematic, with a lot of dark, tarry material forming.

A6:

  • Quenching Procedure: The hydrolysis of the intermediate iminium salt is exothermic. The reaction mixture must be poured slowly onto a large excess of crushed ice with vigorous stirring to dissipate the heat effectively.[10]

  • pH Control: Careful neutralization is crucial. The pH should be adjusted slowly to avoid localized heating and potential degradation of the product.

Hydrolysis and Purification

Q7: The final product is difficult to purify and has a low melting point, suggesting impurities.

A7:

  • Incomplete Hydrolysis: Ensure that the ester has been fully hydrolyzed. Monitor the reaction by TLC or HPLC.

  • Recrystallization Solvent: The choice of recrystallization solvent is critical. A solvent system where the product has high solubility at high temperatures and low solubility at low temperatures is ideal. A mixture of solvents, such as ethanol and water, may be necessary.

  • Residual Starting Material or Intermediates: If the previous steps were not driven to completion, the impurities will carry through to the final product. It may be necessary to purify the intermediates before proceeding to the next step.

IV. Frequently Asked Questions (FAQs)

Q: Is it necessary to protect the carboxylic acid group before the Vilsmeier-Haack reaction?

A: While it may be possible to perform the Vilsmeier-Haack reaction directly on 6-chloronicotinic acid, the Vilsmeier reagent can react with carboxylic acids.[11] This can lead to the formation of acid chlorides or other byproducts, reducing the yield of the desired formylated product. Protecting the carboxylic acid as an ester is a safer and more reliable strategy for a clean reaction, especially when scaling up.

Q: What are the main safety concerns when scaling up this synthesis?

A: The Vilsmeier-Haack reaction involves the use of phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), which are corrosive and react violently with water. These reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. The quenching of the Vilsmeier-Haack reaction is highly exothermic and must be done with extreme care. A thorough risk assessment should be conducted before performing these reactions on a large scale.

Q: Can I use a different formylation method?

A: Other formylation methods exist, but the Vilsmeier-Haack reaction is generally a good choice for this type of substrate due to its relatively mild conditions and the availability of the reagents.[4] Alternative methods might include the Duff reaction or the Reimer-Tiemann reaction, but these often have limitations in terms of substrate scope and yield.

V. Data Summary

StepKey ReagentsTypical TemperatureTypical TimeCommon Challenges
Oxidation 2-Chloro-5-methylpyridine, O₂, Cobalt acetate60-120°C2-8 hoursLow yield, byproduct formation
Esterification 6-Chloronicotinic acid, Alcohol, SOCl₂0-50°CSeveral hoursIncomplete reaction
Formylation Ester precursor, DMF, POCl₃RefluxSeveral hoursLow reactivity, isomer formation, difficult work-up
Hydrolysis Formylated ester, NaOH or LiOHRoom temp. to gentle heat1-4 hoursIncomplete hydrolysis
Purification Crude product, Recrystallization solventVariesVariesPersistent impurities

VI. References

  • Chem-Station Int. Ed. (2014). Vilsmeier-Haack Reaction. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]

  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Available at: [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019). Available at: [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid? Available at: [Link]

  • Organic Syntheses Procedure. Nicotinic acid, 6-hydroxy-. Available at: [Link]

  • Google Patents. United States Patent. Available at: [Link]

  • Google Patents. CN103570612A - Preparation method of 6-chloronicotinic acid. Available at:

  • Common Organic Chemistry. WO 2013/134298 Al. Available at: [Link]

Sources

Technical Support Center: Analytical Techniques for Monitoring 6-Chloro-4-formylnicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the Technical Support Center for monitoring chemical reactions involving 6-Chloro-4-formylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis and analysis of this and related compounds. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical monitoring is paramount to ensure reaction completion, identify byproducts, and optimize process parameters.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) for the most common analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The information presented here is grounded in fundamental scientific principles and supplemented with practical, field-proven insights to help you overcome common experimental hurdles.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for monitoring the progress of reactions involving this compound due to its versatility in separating complex mixtures.[1][2] This section addresses common issues encountered during HPLC analysis.

Troubleshooting Guide: HPLC Analysis

Question 1: I'm observing significant peak tailing for my this compound peak. What are the likely causes and how can I fix it?

Answer:

Peak tailing is a common issue, particularly with polar, acidic compounds like this compound. It's often caused by secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshooting:

  • Cause: Secondary Silanol Interactions. The most frequent culprit is the interaction of the acidic carboxylic group with residual silanol groups on the silica-based stationary phase of your C18 column.[3]

    • Solution 1: Mobile Phase pH Adjustment. Lowering the pH of your mobile phase (e.g., by adding 0.1% formic or phosphoric acid) will suppress the ionization of the carboxylic acid, reducing its interaction with silanol groups.[4] A mobile phase pH of 2.5-3.5 is a good starting point.

    • Solution 2: Use of an End-Capped Column. Ensure you are using a high-quality, end-capped C18 column. End-capping minimizes the number of accessible free silanol groups.

    • Solution 3: Consider a Different Stationary Phase. If pH adjustment doesn't resolve the issue, a column with a different stationary phase, such as one with a polar-embedded group, may offer better peak shape for your analyte.

  • Cause: Column Overload. Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Cause: Column Contamination. Accumulation of strongly retained impurities from your reaction mixture on the column head can create active sites.[5]

    • Solution 1: Use a Guard Column. A guard column is a small, sacrificial column placed before your analytical column to trap strongly retained compounds.[5]

    • Solution 2: Column Washing. Develop a robust column washing procedure to be used after each analytical sequence. This typically involves flushing with a strong solvent (like 100% acetonitrile or methanol) followed by a solvent of intermediate polarity before re-equilibrating with your mobile phase.

Question 2: My retention times are drifting from one injection to the next. What should I investigate?

Answer:

Retention time drift can compromise the reliability of your data. The key is to identify the source of the instability.

  • Cause: Inadequate Column Equilibration. This is a very common cause. The column needs to be fully equilibrated with the mobile phase before starting your analytical run.

    • Solution: Ensure you are flushing the column with at least 10-20 column volumes of your mobile phase before the first injection. For gradient methods, ensure the post-run equilibration time is sufficient.

  • Cause: Mobile Phase Composition Changes.

    • Solution 1: Fresh Mobile Phase. Prepare fresh mobile phase daily. Evaporation of the more volatile organic component can alter the mobile phase composition and affect retention.

    • Solution 2: Degassing. Ensure your mobile phase is properly degassed to prevent bubble formation in the pump, which can cause flow rate fluctuations.[6]

  • Cause: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.

  • Cause: Pump Issues.

    • Solution: Check for leaks in the pump and ensure the pump seals are in good condition.[7] Listen for any unusual noises from the pump.

Experimental Protocol: RP-HPLC Method for Reaction Monitoring

This protocol provides a starting point for monitoring a reaction where this compound is a reactant.

Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.

This method should be optimized for your specific reaction mixture and products.

Section 2: Gas Chromatography (GC)

While less common for direct analysis of polar carboxylic acids, GC can be a powerful tool for monitoring reactions of this compound, especially when coupled with mass spectrometry (GC-MS), provided appropriate sample derivatization is performed.

Troubleshooting Guide: GC Analysis

Question 1: I'm not seeing a peak for my this compound, or the peak is very broad and tailing.

Answer:

This is expected for the direct injection of a polar, non-volatile compound like this compound.

  • Cause: Low Volatility and High Polarity. The carboxylic acid and the polar pyridine ring make the molecule non-volatile and prone to strong interactions with the stationary phase.

    • Solution: Derivatization. You must derivatize the carboxylic acid group to make the molecule more volatile and less polar. Common derivatization techniques include:

      • Esterification: Reacting with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester.[8]

      • Silylation: Reacting with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.[9][10]

Question 2: After derivatization, I'm still getting poor peak shape. What could be the issue?

Answer:

Even after derivatization, several factors can lead to poor chromatography.

  • Cause: Incomplete Derivatization. The derivatization reaction may not have gone to completion.

    • Solution: Optimize your derivatization protocol. This may involve adjusting the reaction time, temperature, or the ratio of derivatizing agent to analyte.[10] Always run a derivatized standard to confirm the retention time and peak shape of the desired derivative.

  • Cause: Active Sites in the GC System. Active sites in the injection port liner or at the head of the column can interact with your derivatized analyte, especially if it retains some polarity.[3][11]

    • Solution 1: Use a Deactivated Liner. Ensure you are using a high-quality, deactivated inlet liner.

    • Solution 2: Column Maintenance. Trim a small portion (a few centimeters) from the front of the column to remove any accumulated non-volatile residues or areas where the stationary phase has been stripped.[3]

  • Cause: Inappropriate Column Choice.

    • Solution: For the derivatized, less polar analyte, a non-polar or mid-polarity column (e.g., a DB-5 or equivalent) is often a good choice.[12] The elution order will primarily be determined by the boiling points of the compounds.[13]

Experimental Protocol: GC-MS Analysis via Silylation

This protocol outlines a general procedure for derivatization and subsequent GC-MS analysis.

  • Sample Preparation:

    • Take a small, measured aliquot of the reaction mixture.

    • Evaporate the solvent under a stream of nitrogen.

    • Ensure the residue is completely dry, as moisture can interfere with the silylation reaction.[10]

  • Derivatization:

    • Add a suitable solvent (e.g., pyridine or acetonitrile) to the dried residue.

    • Add an excess of BSTFA (with 1% TMCS as a catalyst).[10]

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • GC-MS Analysis:

    • Inject an aliquot of the cooled, derivatized sample into the GC-MS.

Parameter Condition
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 250 °C
Carrier Gas Helium, constant flow of 1 mL/min
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source 230 °C
Mass Range 50-500 amu

This is a starting point and should be optimized for your specific derivatives.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an exceptionally powerful tool for reaction monitoring as it provides detailed structural information and can be used for quantification without the need for response factors for each component.[14][15][16]

Troubleshooting Guide: NMR Analysis

Question 1: The peaks in my ¹H NMR spectrum are broad and poorly resolved, making it difficult to track the reaction.

Answer:

Broad peaks in NMR can arise from several sources.

  • Cause: Poor Magnetic Field Homogeneity (Shimming). The magnetic field across the sample may not be uniform.

    • Solution: Ensure the spectrometer is properly shimmed before acquiring your spectrum. Modern spectrometers have automated shimming routines that are usually very effective.

  • Cause: Presence of Paramagnetic Species. Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: If your reaction involves metal catalysts or reagents, consider filtering the NMR sample through a small plug of silica or celite to remove any insoluble paramagnetic species.

  • Cause: Sample Viscosity or Precipitation. A viscous sample or the presence of suspended solids can lead to broad lines.

    • Solution: Ensure your sample is fully dissolved in the NMR solvent. If necessary, dilute the sample or filter it to remove any solids.

Question 2: How can I accurately quantify the conversion of this compound to my product using NMR?

Answer:

Quantitative NMR (qNMR) is a reliable method for determining the relative amounts of different species in a mixture.

  • Principle: The area under an NMR peak is directly proportional to the number of nuclei giving rise to that signal.[17]

  • Procedure:

    • Select Non-Overlapping Peaks: Identify a well-resolved peak for your starting material (e.g., the aldehyde proton of this compound) and a well-resolved peak for your product.

    • Integrate the Peaks: Carefully integrate the selected peaks.

    • Normalize for the Number of Protons: Divide the integral value of each peak by the number of protons it represents. For example, the aldehyde proton signal corresponds to one proton.

    • Calculate Molar Ratio: The ratio of the normalized integrals gives you the molar ratio of the two compounds in the mixture.

  • For Absolute Quantification:

    • Solution: Add a known amount of an internal standard to your NMR sample. The internal standard should be a stable compound with a simple spectrum that does not overlap with your analyte signals. Tetramethylsilane (TMS) is often used as a chemical shift reference, but other compounds like 1,4-dioxane or dimethyl sulfone can be used as quantitative internal standards.[16]

Visualization of a Reaction Monitoring Workflow

The following diagram illustrates a typical workflow for monitoring a chemical reaction using multiple analytical techniques.

G cluster_0 Reaction Monitoring Workflow cluster_1 Analytical Techniques Reaction Chemical Reaction (this compound as reactant) Sampling Time-Point Sampling Reaction->Sampling t = 0, 1, 2... hr Quench Quench Reaction (if necessary) Sampling->Quench SamplePrep Sample Preparation (Dilution, Derivatization) Quench->SamplePrep HPLC HPLC Analysis (Peak Area vs. Time) SamplePrep->HPLC GCMS GC-MS Analysis (Derivatized Sample) SamplePrep->GCMS NMR NMR Analysis (Integration of Signals) SamplePrep->NMR Data Data Analysis (Kinetics, Purity) HPLC->Data GCMS->Data NMR->Data Report Report Generation Data->Report

Caption: Workflow for monitoring reactions of this compound.

References

  • Zenkevich, I. G. (Year). Acids: Derivatization for GC Analysis.
  • Chemistry LibreTexts. (2023). Derivatization. Chemistry LibreTexts. Retrieved from [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Derivatization in gas chromatography. European Journal of Mass Spectrometry, 9(5), 421-434.
  • Restek Corporation. (n.d.). GC Troubleshooting: Common Issues & How to Fix Them. Restek.
  • Bugelytė, B., Ilonina, K., Poškus, V., & Vičkačkaitė, V. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(4).
  • Gołowicz, D., Kaźmierczak, M., & Kazimierczuk, K. (2024). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry.
  • Snow, N. H. (2014). Troubleshooting Real GC Problems.
  • Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell.
  • IVAN Users Group. (2021, November 30). Reaction Monitoring by NMR [Video]. YouTube. [Link]

  • Phenomenex. (n.d.). GC Tech Tip: GC Column - Polarity vs Selectivity. Phenomenex.
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Agilent Technologies.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. MSU Chemistry. Retrieved from [Link]

  • SIELC Technologies. (2018). 6-Chloronicotinic acid. SIELC Technologies.
  • Chromatography Forum. (2014). Dangers of using a more polar column for analysis.
  • LibreTexts. (2022). 4.14: NMR in Lab- Monitoring Reaction Progress. Chemistry LibreTexts.
  • Ufnal, M., & Drapała, A. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1143-1149.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
  • BenchChem. (2025). Application Notes and Protocols for Monitoring Reactions of 6-Chloro-4-methoxynicotinaldehyde. BenchChem.
  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Chemistry Steps.
  • International Journal of Science and Research (IJSR). (n.d.). Troubleshooting in HPLC: A Review. IJSDR.
  • Ufnal, M., & Drapała, A. (2010). Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1143-1149.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Ufnal, M., & Drapała, A. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1143-1149.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Wonorahardjo, S., et al. (2025). Analysis of nicotinic acid in coffee using the temperature programmable injection method in gas chromatography-mass spectrometry. Food Research.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.
  • MassBank. (2020). Nicotinic acid; LC-ESI-QFT; MS2; CE: 15; R=17500; [M+H]+. MassBank.
  • Hareendran, C., et al. (2024). In Situ Monitoring of Competitive Coformer Exchange Reaction by 1H MAS Solid-State NMR. Molecular Pharmaceutics, 21(3), 1479-1489.
  • Regalado, E. L., & Welch, C. J. (2019). HILIC to the Rescue: Pharmaceutical Development Case Examples.
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  • CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (2016).
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Technical Support Center: A Troubleshooting Guide for Nucleophilic Aromatic Substitution on 6-Chloro-4-formylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions for nucleophilic aromatic substitution (SNAr) reactions involving 6-Chloro-4-formylnicotinic acid. The structure of this guide is designed to address common experimental challenges with scientifically grounded explanations and actionable protocols.

Understanding the Substrate: this compound

This compound is a versatile pyridine derivative featuring three key functional groups: a carboxylic acid, a formyl group (aldehyde), and a chloro substituent.[1] This unique combination offers multiple reaction sites, making it a valuable building block in the synthesis of complex, biologically active molecules.[1] The chlorine atom at the 6-position is susceptible to displacement via nucleophilic aromatic substitution, a key reaction for introducing diverse functionalities.[1]

The pyridine ring is inherently electron-deficient, which facilitates SNAr reactions.[2][3] The presence of the electron-withdrawing formyl and carboxylic acid groups further activates the ring towards nucleophilic attack.[4][5] Specifically, for SNAr to be effective on a pyridine ring, the leaving group is ideally located at the 2- or 4-position, as the nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[3][6][7] In this substrate, the chlorine is at the 6-position (equivalent to the 2-position), making it well-suited for this reaction.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Question 1: Why is my SNAr reaction showing low or no conversion of the this compound starting material?

Answer:

Low or no conversion in an SNAr reaction can stem from several factors. A systematic approach to troubleshooting this issue is detailed below.

1. Insufficient Activation of the Nucleophile: Many nucleophiles, particularly amines and alcohols, require deprotonation to become sufficiently reactive. The presence of the acidic carboxylic acid group on the substrate can neutralize the incoming nucleophile or the base, rendering it ineffective.

  • Causality: The SNAr reaction rate is highly dependent on the nucleophilicity of the attacking species.[3] A neutral amine or alcohol is a significantly weaker nucleophile than its corresponding amide or alkoxide.

  • Solution:

    • Use of Excess Base: Employ at least two equivalents of a suitable base. The first equivalent will deprotonate the carboxylic acid, and the second will deprotonate the nucleophile (if necessary) or act as a scavenger for the HCl generated during the reaction.

    • Choice of Base: A non-nucleophilic, reasonably strong base is often ideal. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or tertiary amines (e.g., triethylamine, DIPEA) are common choices. For weaker nucleophiles like alcohols, a stronger base like sodium hydride (NaH) may be necessary to generate the more potent alkoxide.[8]

2. Inadequate Reaction Temperature: SNAr reactions often have a significant activation energy barrier that needs to be overcome.

  • Causality: The initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex is typically the rate-determining step and requires sufficient thermal energy.[8]

  • Solution:

    • Gradually increase the reaction temperature. Many SNAr reactions on chloropyridines require heating.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature without promoting side reactions.[8][9]

3. Improper Solvent Choice: The solvent plays a critical role in SNAr reactions by influencing the solubility of reactants and the reactivity of the nucleophile.

  • Causality: Polar aprotic solvents such as DMSO, DMF, or NMP are generally preferred.[3] These solvents are effective at solvating the counter-ion of the nucleophile, leaving a more "naked" and therefore more reactive anionic nucleophile.[3]

  • Solution:

    • Ensure your starting material and nucleophile are soluble in the chosen solvent. If solubility is an issue, consider switching to a different polar aprotic solvent. 6-Chloronicotinic acid itself has solubility in DMSO and methanol.[10]

4. Steric Hindrance: A bulky nucleophile may have difficulty approaching the substitution site.

  • Causality: The rate of reaction can be significantly diminished if the nucleophile is sterically demanding, preventing effective orbital overlap for the initial attack.

  • Solution:

    • If possible, consider a less sterically hindered nucleophile. If the bulky nucleophile is essential, you may need to compensate with higher temperatures or longer reaction times.

Question 2: My reaction is proceeding, but I'm observing significant formation of side products. What are they and how can I minimize them?

Answer:

The presence of multiple reactive sites on this compound makes it susceptible to side reactions, particularly with amine nucleophiles.

Potential Side Reactions & Solutions:

Side ReactionDescriptionMitigation Strategies
Amide Formation The amine nucleophile attacks the carboxylic acid group, forming an amide. This is a competing reaction pathway.1. Protect the Carboxylic Acid: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the SNAr reaction. The ester is less electrophilic than an activated carboxylic acid and can be hydrolyzed back to the acid post-substitution. 2. Lower Reaction Temperature: Amide formation may be more favorable at higher temperatures. Running the SNAr at the lowest effective temperature can improve selectivity.
Imine Formation The amine nucleophile condenses with the formyl (aldehyde) group to form an imine.1. Protect the Aldehyde: The aldehyde can be protected as an acetal (e.g., by reacting with ethylene glycol and an acid catalyst). The acetal is stable to the SNAr conditions and can be removed later by acid hydrolysis. 2. Control Stoichiometry: Using a minimal excess of the amine nucleophile can help reduce the rate of this bimolecular side reaction.
Reaction with Solvent In some cases, solvents like DMF can decompose at high temperatures to produce dimethylamine, which can then act as a nucleophile.[11]1. Use a Different Solvent: If you suspect solvent participation, switch to another polar aprotic solvent like DMSO or NMP. 2. Lower Reaction Temperature: This will reduce the rate of solvent decomposition.

Workflow for Minimizing Side Products:

G start Side Products Observed q1 Primary or Secondary Amine Nucleophile? start->q1 amide_path Amide and/or Imine Formation Likely q1->amide_path Yes other_nuc Other Nucleophile (e.g., Alkoxide, Thiolate) q1->other_nuc No protect_cooh Protect Carboxylic Acid (Esterification) amide_path->protect_cooh protect_cho Protect Aldehyde (Acetal Formation) protect_cooh->protect_cho run_snar Perform SNAr Reaction protect_cho->run_snar deprotect Deprotect Functional Groups run_snar->deprotect check_solvent Check for Solvent Reactivity/Decomposition other_nuc->check_solvent change_solvent Switch to more stable solvent (e.g., DMSO, NMP) check_solvent->change_solvent change_solvent->run_snar

Caption: Decision workflow for mitigating side product formation.

Question 3: I'm having difficulty purifying my final product. What are the best practices for isolating substituted 4-formylnicotinic acids?

Answer:

Purification can be challenging due to the polar nature of the product, which contains both a carboxylic acid and a basic pyridine nitrogen (making it zwitterionic at certain pHs), as well as the formyl group.

1. Work-up Procedure:

  • Acid-Base Extraction: This is a powerful technique for separating your product from non-polar impurities.

    • After the reaction, quench cautiously and dilute with water.

    • Acidify the aqueous solution with an acid like 1M HCl to a pH of ~3-4. This will protonate the pyridine nitrogen and ensure the carboxylic acid is in its neutral form.

    • Extract with an organic solvent like ethyl acetate or dichloromethane to remove any non-polar starting materials or byproducts. Your product should remain in the aqueous layer.

    • Carefully basify the aqueous layer with a base like sodium bicarbonate or sodium carbonate to a pH of ~7-8.[12] This deprotonates the carboxylic acid, making the product water-soluble and allowing you to wash away any basic impurities with an organic solvent.

    • Re-acidify the aqueous layer to precipitate your product, which can then be collected by filtration.

2. Chromatography:

  • Column Chromatography: Due to the polarity of the product, normal-phase silica gel chromatography can be difficult, often resulting in streaking.

    • Recommendation: If chromatography is necessary, consider adding a small amount of acetic or formic acid to the eluent system (e.g., DCM/Methanol with 1% Acetic Acid). This helps to keep the carboxylic acid protonated and reduces tailing on the silica gel.

  • Reverse-Phase Chromatography (RP-HPLC): This is often a more effective method for purifying polar, ionizable compounds. A C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid (TFA) is a good starting point.

3. Recrystallization:

  • Recrystallization can be a highly effective final purification step to obtain a high-purity, crystalline product.[9][13]

  • Solvent Selection: Finding a suitable solvent system is key. You will need a solvent in which your product is soluble at high temperatures but sparingly soluble at room temperature or below.

    • Common choices for nicotinic acid derivatives include hot water, ethanol, or mixtures of solvents like ethanol/water or dioxane/water.[9][14]

    • For crude products that are colored, a treatment with activated carbon during recrystallization can help remove colored impurities.[13]

Purification Workflow:

Caption: General workflow for product work-up and purification.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for this SNAr reaction?

A: The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[5][8][15] This intermediate is resonance-stabilized, with the negative charge delocalized over the ring and, importantly, onto the electronegative nitrogen atom.[6][7] In the second, typically faster step, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product.[16]

Q2: Which leaving group is best for SNAr on this type of pyridine ring?

A: In nucleophilic aromatic substitution, the reactivity order of halogens is often F > Cl > Br > I.[3][8] This is counterintuitive compared to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and more susceptible to attack.[8] While your substrate has a chloro group, which is still effective, a fluoro analogue would be expected to be more reactive.

Q3: Can I perform other reactions on the formyl or carboxylic acid groups first?

A: Yes, the synthetic route can be altered. For example, you could first reduce the aldehyde to an alcohol or convert the carboxylic acid to an amide before performing the SNAr reaction. However, you must consider the stability of these new functional groups under the SNAr conditions (e.g., heat, base). It is often more strategic to perform the SNAr reaction first, as the chloro-substituted pyridine is a stable and commercially available starting material.

Q4: How can I monitor the reaction progress effectively?

A: The most common and convenient method is Thin Layer Chromatography (TLC).[8][9] By spotting the reaction mixture alongside the starting material on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot. For more quantitative analysis, techniques such as Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[8]

Q5: Are there any specific safety precautions I should take?

A: Standard laboratory safety procedures should be followed. Use of a fume hood is essential, especially when working with volatile amines, solvents like DMF and DMSO, and when heating reactions. Pay close attention to the reactivity of the reagents used, for instance, sodium hydride (NaH) is highly flammable and reacts violently with water. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

  • Benchchem. (n.d.). Technical Support Center: Synthesis of Substituted Nicotinic Acids.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Google Patents. (n.d.). Purification of nicotinic acid - US3037987A.
  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
  • ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture?
  • Organic Syntheses. (n.d.). Nicotinic acid.
  • Benchchem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • YouTube. (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine.
  • Benchchem. (n.d.). This compound | 1031433-06-3.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Thieme. (n.d.). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor.
  • ChemicalBook. (2025). 6-Chloronicotinic acid | 5326-23-8.

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Validation & Comparative

A Comparative Guide to the Synthesis of 6-Chloro-4-formylnicotinic Acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical synthesis, the strategic construction of highly functionalized heterocyclic scaffolds is of paramount importance. 6-Chloro-4-formylnicotinic acid, a key building block for various pharmacologically active agents, presents a unique synthetic challenge due to its trifunctionalized pyridine core. This guide provides an in-depth comparison of two plausible and robust synthetic strategies for obtaining this valuable intermediate: a direct formylation approach and a selective oxidation route. Each method is evaluated based on its chemical principles, operational complexity, and potential for scalability, offering researchers and drug development professionals the critical insights needed to make informed decisions in their synthetic campaigns.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound necessitates the precise installation of three distinct functional groups onto a pyridine ring: a carboxylic acid at the 3-position, a formyl group at the 4-position, and a chlorine atom at the 6-position. The electron-deficient nature of the pyridine ring, further deactivated by the carboxylic acid and chloro substituents, requires careful consideration of the synthetic strategy. This guide explores two divergent and mechanistically distinct pathways to achieve this target molecule.

Route 1: The Selective Oxidation Pathway

This strategy hinges on the late-stage introduction of the formyl group via the selective oxidation of a methyl group precursor. The key starting material for this route is the commercially available 6-chloro-4-methylnicotinic acid.

Mechanistic Rationale

The selective oxidation of a methyl group on an electron-deficient pyridine ring to an aldehyde, without over-oxidation to a carboxylic acid, is a nuanced transformation. Selenium dioxide (SeO₂) is a well-established reagent for the allylic and benzylic oxidation of methyl groups to aldehydes.[1][2] The mechanism involves an initial ene reaction followed by a[3][4]-sigmatropic rearrangement of the resulting allylic selenite ester, which then hydrolyzes to the aldehyde. While over-oxidation to the carboxylic acid can be a competing pathway, careful control of reaction conditions, such as solvent and stoichiometry of the oxidant, can favor the formation of the desired aldehyde.

Visualizing the Workflow: Oxidation Route

Oxidation_Route start 6-Chloro-4-methylnicotinic acid reagent Selenium Dioxide (SeO2) Dioxane/Water start->reagent Oxidation product This compound reagent->product

Caption: Workflow for the synthesis of this compound via the selective oxidation route.

Detailed Experimental Protocol

Step 1: Selective Oxidation of 6-Chloro-4-methylnicotinic acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-chloro-4-methylnicotinic acid (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).

  • Reagent Addition: Add selenium dioxide (1.1 eq.) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary but is typically in the range of 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The black selenium byproduct can be removed by filtration through a pad of celite.

  • Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Advantages and Disadvantages
FeatureAnalysis
Advantages High Convergence: This is a short and direct route from a commercially available starting material. Predictable Regioselectivity: The position of the formyl group is predetermined by the starting material.
Disadvantages Toxicity of Reagent: Selenium compounds are toxic and require careful handling and disposal. Potential for Over-oxidation: The formation of the corresponding carboxylic acid at the 4-position is a potential side reaction, which may complicate purification and reduce the yield. Reaction Time: The reaction can be slow, often requiring prolonged heating.

Route 2: The Vilsmeier-Haack Formylation Pathway

This approach involves the direct introduction of the formyl group onto a pre-existing 6-chloronicotinic acid scaffold using the Vilsmeier-Haack reaction.

Mechanistic Rationale

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6][7] The reactive electrophile, the Vilsmeier reagent (a chloroiminium ion), is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). The pyridine ring is inherently electron-deficient and is further deactivated by the presence of the electron-withdrawing carboxylic acid and chloro groups, making it a challenging substrate for electrophilic substitution. However, under forcing conditions (e.g., elevated temperatures), the reaction can proceed. The regioselectivity of the formylation will be directed by the existing substituents. Electrophilic attack on the pyridine ring generally occurs at the 3- or 5-position. In the case of 6-chloronicotinic acid, the 4-position is meta to the deactivating carboxylic acid group and ortho to the chloro group, making it a plausible, albeit challenging, site for formylation.

Visualizing the Workflow: Formylation Route

Formylation_Route start 6-Chloronicotinic acid reagent Vilsmeier Reagent (DMF/POCl3) start->reagent Electrophilic Attack intermediate Iminium Salt Intermediate reagent->intermediate hydrolysis Aqueous Work-up intermediate->hydrolysis product This compound hydrolysis->product

Sources

A Comparative Guide to the Biological Activity of 6-Chloro-4-formylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of 6-Chloro-4-formylnicotinic Acid

In the landscape of medicinal chemistry, the discovery of versatile molecular scaffolds is a critical starting point for the development of novel therapeutics. This compound has emerged as a compound of significant interest, not for its inherent biological activity, but as a highly valuable building block for synthesizing more complex, biologically active molecules.[1] Its structure is distinguished by three key functional groups: a pyridine ring substituted with a carboxylic acid, a formyl group, and a chloro substituent.[1] This unique arrangement offers multiple reactive sites, enabling a diverse range of chemical transformations and the creation of extensive libraries of derivatives. Research into these derivatives has revealed a broad spectrum of biological activities, most notably in the realms of anticancer and antimicrobial applications. This guide provides a comparative analysis of these activities, supported by experimental data and detailed protocols to inform and guide researchers in the field.

Part 1: Anticancer Activity of this compound Derivatives

The modification of the this compound scaffold has yielded potent anticancer agents, primarily through the synthesis of novel nicotinic acid and quinazoline derivatives. These compounds often target critical pathways involved in tumor growth and proliferation, such as angiogenesis and cell signaling.

Nicotinic Acid Derivatives as VEGFR-2 Inhibitors

A promising strategy in cancer therapy is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis. A novel series of nicotinic acid-based derivatives has been designed and synthesized with this target in mind.

One standout compound, referred to as compound 5c , demonstrated exceptional cytotoxic potential and promising VEGFR-2 inhibition with an IC50 value of 0.068 μM.[2] Its mechanism involves reducing both total and phosphorylated VEGFR-2 levels, which in turn induces apoptosis, evidenced by a significant 4.3-fold increase in caspase-3 levels.[2] Notably, this compound also exhibited dual functionality with antioxidant properties, showing a superoxide dismutase (SOD) level nearly comparable to that of ascorbic acid.[2]

When compared against established chemotherapeutic agents, compound 5c showed higher cytotoxic potential than doxorubicin against HCT-15 (colon) and PC-3 (prostate) cancer cell lines and exhibited greater selectivity toward the HCT-15 cell panel compared to sorafenib.[2]

Quinazoline Derivatives as EGFR-Targeting Agents

The quinazoline ring system, synthesized from precursors like this compound, is another core structure found in many anticancer agents. Derivatives of 4-substituted 6-chloro-2-p-tolylquinazolin bear a structural resemblance to known Epidermal Growth Factor Receptor (EGFR) inhibitors like Erlotinib and Lapatinib, suggesting a similar mechanism of action.[3]

A series of twelve 6-(chloro/methoxy/methyl)-N-(4-substitutedphenyl)-4-thiomorpholinoquinazolin-3(4H)-amine derivatives were synthesized and evaluated for their cytotoxicity against a panel of human cancer cell lines.[4] One derivative, compound 2 , which features an unsubstituted phenyl ring, displayed significant cytotoxic activity (IC50 < 5 μM) against the MCF-7 breast cancer cell line and potent efficacy against HEK-293 (kidney) and MDA-MB-231 (breast) cell lines with IC50 values of 7.14 μM and 8.08 μM, respectively.[4] Structure-activity relationship (SAR) studies revealed that the inclusion of electron-withdrawing groups like -NO2 generally reduced anticancer effectiveness.[4]

Comparative Anticancer Activity Data
Derivative ClassCompoundCancer Cell LineActivity MetricValueReference
Nicotinic AcidCompound 5c -VEGFR-2 Inhibition (IC50)0.068 µM[2]
QuinazolineCompound 2 MCF-7 (Breast)Cytotoxicity (IC50)< 5 µM[4]
QuinazolineCompound 2 HEK-293 (Kidney)Cytotoxicity (IC50)7.14 µM[4]
QuinazolineCompound 2 MDA-MB-231 (Breast)Cytotoxicity (IC50)8.08 µM[4]
QuinazolineCompound 11 MCF-7 (Breast)Cytotoxicity (GI50)6.96 µM[4]
QuinazolineCompound 3 MCF-7 (Breast)Cytotoxicity (GI50)9.50 µM[4]

Part 2: Antimicrobial Activity of this compound Derivatives

The versatility of the parent scaffold also extends to the development of potent antimicrobial agents. By targeting essential bacterial processes, these derivatives offer potential solutions to the growing challenge of antibiotic resistance.

Acylhydrazones and 1,3,4-Oxadiazolines Against Gram-Positive Bacteria

Starting from nicotinic acid hydrazide, two classes of derivatives—acylhydrazones and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines—were synthesized and evaluated for their antimicrobial properties.[5]

The acylhydrazone derivatives, particularly compounds 5 and 13 , showed very high antibacterial effects against Gram-positive bacteria, with Minimal Inhibitory Concentration (MIC) values ranging from 1.95 µg/mL to 15.62 µg/mL.[5] Compound 13 was notably active against the methicillin-resistant Staphylococcus aureus (MRSA) strain ATCC 43300, with an MIC of 7.81 µg/mL.[5]

Following a cyclization reaction, the corresponding 1,3,4-oxadiazoline derivatives were also tested. Compound 25 , featuring a 5-nitrofuran substituent, was active against all tested strains and showed promising activity against Bacillus subtilis and Staphylococcus aureus (MIC = 7.81 µg/mL).[5] A structure-activity relationship analysis indicated that the acylhydrazones generally possessed greater biological activity than their N-acetyl-1,3,4-oxadiazoline counterparts.[5] Importantly, the most effective compounds in these series did not exhibit cytotoxicity against normal cell lines.[5]

Quinazoline Derivatives as Biofilm Inhibitors

Beyond direct bactericidal or bacteriostatic action, some derivatives exhibit anti-virulence properties. The quinazoline derivative 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile was evaluated for its antibacterial and anti-biofilm activity.[3][6]

Susceptibility tests revealed strong antibacterial action against S. saprophyticus.[3] Furthermore, the compound demonstrated significant, concentration-dependent inhibition of biofilm formation across all tested periodontal bacterial strains after 24 hours of treatment.[3] The observed inhibition percentages ranged from 22% to 85%, highlighting its potential as an alternative therapeutic approach for infections involving biofilms.[3]

Comparative Antimicrobial Activity Data
Derivative ClassCompoundBacterial StrainActivity MetricValue (µg/mL)Reference
AcylhydrazoneCompound 13 Staphylococcus epidermidisMIC1.95[5]
AcylhydrazoneCompound 13 Staphylococcus aureus (MRSA)MIC7.81[5]
1,3,4-OxadiazolineCompound 25 Bacillus subtilisMIC7.81[5]
1,3,4-OxadiazolineCompound 25 Staphylococcus aureusMIC7.81[5]
1,3,4-OxadiazolineCompound 25 Staphylococcus aureus (MRSA)MIC15.62[5]

Part 3: Experimental Protocols and Methodologies

To ensure scientific integrity and reproducibility, the following section details the core experimental protocols used to evaluate the biological activities of these derivatives.

Synthesis of Acylhydrazone and 1,3,4-Oxadiazoline Derivatives

This protocol outlines the conversion of a nicotinic acid starting material into bioactive acylhydrazone and oxadiazoline derivatives, a common workflow in medicinal chemistry.

Rationale: This two-step synthesis is a robust method for generating chemical diversity. The initial condensation creates a flexible acylhydrazone linker, while the subsequent cyclization locks the molecule into a more rigid 1,3,4-oxadiazoline conformation, allowing for a clear structure-activity relationship (SAR) comparison between the two series.

Step-by-Step Protocol:

  • Hydrazide Formation: Start with the corresponding nicotinic acid ester and react it with hydrazine hydrate in an alcoholic solvent (e.g., ethanol) under reflux to yield the nicotinic acid hydrazide intermediate.

  • Condensation for Acylhydrazones: React the nicotinic acid hydrazide with various substituted aldehydes in a suitable solvent with a catalytic amount of acid (e.g., glacial acetic acid). The reaction mixture is typically refluxed for several hours. The resulting acylhydrazone product often precipitates upon cooling and can be purified by recrystallization.

  • Cyclization for 1,3,4-Oxadiazolines: Take the purified acylhydrazone derivative and reflux it in acetic anhydride. This reagent acts as both the solvent and a cyclizing agent. The reaction leads to the formation of the 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline ring.

  • Purification and Characterization: Purify the final products using techniques like column chromatography or recrystallization. Confirm the structures using spectroscopic methods such as NMR (¹H, ¹³C), IR, and mass spectrometry.

G cluster_synthesis Synthetic Workflow Nicotinic Acid Hydrazide Nicotinic Acid Hydrazide Condensation Condensation Nicotinic Acid Hydrazide->Condensation Aldehyde Aldehyde Aldehyde->Condensation Acylhydrazone Derivative Acylhydrazone Derivative Condensation->Acylhydrazone Derivative Cyclization Cyclization Acylhydrazone Derivative->Cyclization Acetic Anhydride Acetic Anhydride Acetic Anhydride->Cyclization 1,3,4-Oxadiazoline Derivative 1,3,4-Oxadiazoline Derivative Cyclization->1,3,4-Oxadiazoline Derivative

Caption: General synthetic pathway for acylhydrazone and 1,3,4-oxadiazoline derivatives.

In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method for assessing cell viability and is a primary screening tool for potential anticancer agents.

Rationale: This assay provides a quantitative measure of how a compound affects cell proliferation. The principle is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-15) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds and a reference drug (e.g., Doxorubicin) in the culture medium. Replace the old medium with the medium containing the compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals, resulting in a colored solution.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration required to inhibit cell growth by 50%).

G cluster_workflow Biological Evaluation Workflow start Synthesized Derivatives screening Primary Screening (e.g., MTT Assay, MIC Assay) start->screening data Data Analysis (IC50 / MIC Determination) screening->data hit Hit Compound Identification data->hit mechanism Mechanism of Action Studies (e.g., Kinase Assay, Biofilm Assay) hit->mechanism lead Lead Compound mechanism->lead

Caption: Workflow for the biological evaluation of synthesized chemical derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Rationale: The broth microdilution method provides a quantitative result of the lowest concentration of a drug that inhibits the visible growth of a microorganism. This is crucial for comparing the potency of different compounds and for understanding their potential clinical utility.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compounds. Include a positive control (bacteria with no compound) and a negative control (medium with no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), take an aliquot from the wells showing no growth and plate it on agar. The MBC is the lowest concentration that results in no bacterial growth on the agar plate after incubation.

G cluster_moa VEGFR-2 Inhibition Mechanism Derivative Nicotinic Acid Derivative (e.g., 5c) VEGFR2 VEGFR-2 Receptor Derivative->VEGFR2 Binds & Inhibits P_VEGFR2 Phosphorylated VEGFR-2 Derivative->P_VEGFR2 Blocks VEGFR2->P_VEGFR2 VEGF-induced Phosphorylation Signaling Downstream Signaling (PI3K/Akt, MAPK) P_VEGFR2->Signaling Apoptosis Apoptosis P_VEGFR2->Apoptosis Leads to Angiogenesis Angiogenesis & Cell Survival Signaling->Angiogenesis

Caption: Simplified pathway of VEGFR-2 inhibition leading to apoptosis.

References

  • El-Sayed, N. F. et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. Available at: [Link]

  • Wujec, M. et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(15), 4862. Available at: [Link]

  • Cressman, A. M. et al. (2022). Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. ACS Omega, 7(40), 35698–35711. Available at: [Link]

  • Zitko, J. et al. (2015). Synthesis and antimicrobial evaluation of 6-alkylamino-N-phenylpyrazine-2-carboxamides. Chemical Biology & Drug Design, 86(3), 345-353. Available at: [Link]

  • Al-Obaid, S. et al. (2023). Antibacterial evaluation of 2-((6-chloro-2-(p-tolyl)quinazolin-4-yl)thio)acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. PeerJ, 11, e15762. Available at: [Link]

  • Vaskevych, A. et al. (2017). Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. Ukrainian Journal of Clinical and Laboratory Medicine, 12(1), 44-53. Available at: [Link]

  • Kragelj, J. et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 1032517. Available at: [Link]

  • Kumar, A. et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl). Advanced Journal of Chemistry, Section A, 6(3), 224-235. Available at: [Link]

  • Maslov, M. A. et al. (2022). Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. Molecules, 27(19), 6614. Available at: [Link]

  • Zhang, Y. et al. (2022). Comparative bioactivity evaluation and metabolic profiling of different parts of Duhaldea nervosa based on GC-MS and LC-MS. Frontiers in Plant Science, 13, 1047249. Available at: [Link]

  • Lee, H. et al. (2012). Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 22(16), 5214-5217. Available at: [Link]

  • Al-Obaid, S. et al. (2023). Antibacterial evaluation of 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile against pathogenic bacterial isolates with special reference to biofilm formation inhibition and anti-adherence properties. ResearchGate. Available at: [Link]

  • Sarsenbayeva, A. S. et al. (2023). Synthesis and biological activity of compounds based on 4-hydroxycoumarin. ResearchGate. Available at: [Link]

  • Rehman, A. U. et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega, 7(38), 34293–34304. Available at: [Link]

  • Marto, J. et al. (2023). Comparative Studies on the Photoreactivity, Efficacy, and Safety of Depigmenting Agents. Cosmetics, 10(6), 159. Available at: [Link]

  • Kos, J. et al. (2016). Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. Molecules, 21(8), 1047. Available at: [Link]

  • Al-Jaffar, N. M. et al. (1996). Novel Pyridinium Derivatives as Inhibitors for Acetylcholinesterase. Journal of Medicinal Chemistry, 39(24), 4816-4823. Available at: [Link]

  • Liu, G. (2009). Azacycloalkane derivatives as inhibitors of delta-9 stearoyl-coenzyme A desaturase. Expert Opinion on Therapeutic Patents, 19(6), 885-891. Available at: [Link]

  • Patel, N. B., & Shaikh, F. M. (2010). New 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole and their Biological Activity. Scientia Pharmaceutica, 78(4), 753-766. Available at: [Link]

  • Acar, Ç. et al. (2022). Structure-based inhibition of acetylcholinesterase and butyrylcholinesterase with 2-Aryl-6-carboxamide benzoxazole derivatives: synthesis, enzymatic assay, and in silico studies. Journal of Biomolecular Structure and Dynamics, 40(19), 8839-8853. Available at: [Link]

  • Ali, I. et al. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 28(19), 6939. Available at: [Link]

  • Du, L. et al. (2022). Bioactive Ascochlorin Analogues from the Marine-Derived Fungus Stilbella fimetaria. Journal of Fungi, 8(11), 1184. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Nicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted nicotinic acid analogs. While focusing on the core principles of medicinal chemistry, we will explore how modifications to the nicotinic acid scaffold, particularly the introduction of electron-withdrawing groups and alterations at the 4-position, influence biological activity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Nicotinic Acid Scaffold in Medicinal Chemistry

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental building block in biological systems.[1][2][3][4] Beyond its nutritional role, the pyridine-3-carboxylic acid core has proven to be a versatile scaffold in medicinal chemistry, leading to the development of drugs with a wide range of therapeutic applications, including treatments for hyperlipidemia, inflammation, and cancer.[5][6][7] The focus of this guide is to dissect the intricate relationship between the chemical structure of nicotinic acid analogs and their biological function, with a particular emphasis on the impact of chloro and carboxyl/formyl-like substitutions.

The 6-chloronicotinic acid moiety, for instance, serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[8][9][10][11] Its unique electronic properties make it a valuable starting point for generating diverse chemical libraries for drug screening. Understanding the SAR of this and related substituted nicotinic acids is paramount for the rational design of more potent and selective therapeutic agents.

Core SAR Principles of Nicotinic Acid Analogs

The biological activity of nicotinic acid derivatives can be finely tuned by strategic modifications at various positions of the pyridine ring and the carboxylic acid group. The following sections will delve into the specific SAR insights gleaned from various studies.

Impact of Substitution on the Pyridine Ring

Substituents on the pyridine ring significantly influence the pharmacokinetic and pharmacodynamic properties of nicotinic acid analogs. Electron-withdrawing groups, such as the chloro substituent at the 6-position, can alter the pKa of the pyridine nitrogen and the carboxylic acid, affecting receptor binding and cell permeability.

SAR_Pyridine_Ring Scaffold Nicotinic Acid Scaffold R2 Position 2 (e.g., Thio-adamantyl) Scaffold->R2 Modulation of Vasorelaxant Properties R4 Position 4 (e.g., Formyl, Carboxamide) Scaffold->R4 Potential for Antitumor Activity R6 Position 6 (e.g., Chloro, Aryl) Scaffold->R6 Enhancement of Antiproliferative Effects Activity Biological Activity R2->Activity R4->Activity R5 Position 5 R6->Activity

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety at the 3-position is a critical pharmacophore for many biological targets. Its conversion to amides, esters, or hydrazones can dramatically alter the compound's activity, selectivity, and pharmacokinetic profile. For instance, the formation of carboxamides can introduce new hydrogen bonding interactions with target proteins.

Comparative Analysis of Biological Activities

The versatility of the nicotinic acid scaffold is evident in the diverse biological activities exhibited by its analogs. The following subsections compare the SAR of nicotinic acid derivatives in different therapeutic areas.

Anti-inflammatory and Analgesic Activity

Several studies have explored nicotinic acid derivatives as potential anti-inflammatory and analgesic agents. Modifications often involve the introduction of substituted phenyl groups at the 2-position of the nicotinic acid core.

Compound IDR-Group at C2R-Group at C6Biological ActivityReference
Analog A 2-BromophenylHSignificant Analgesic & Anti-inflammatory[12]
Analog B PhenylHModerate Activity[12]
Analog C HArylAntiproliferative[7]

Table 1: Comparison of Anti-inflammatory and Antiproliferative Nicotinic Acid Analogs.

Vasorelaxant and Antioxidant Properties

The introduction of a thio-adamantyl group at the 2-position of nicotinic acid has been shown to yield potent vasorelaxant and antioxidant compounds. A study on 2-(1-adamantylthio)nicotinic acid and its amide and nitrile analogs revealed that the carboxylic acid form was the most potent.[13]

CompoundModification at C3Vasorelaxant Activity (ED50)Antioxidant Activity (DPPH Assay)Reference
6 Carboxylic Acid21.3 nMMost Potent[13]
7 AmideLess Potent than 6Active[13]
8 NitrileLess Potent than 6Active[13]

Table 2: Vasorelaxant and Antioxidant Activity of 2-Thionicotinic Acid Analogs. [13]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of substituted nicotinic acid analogs, based on methodologies reported in the literature.

General Synthesis of 6-Substituted Nicotinic Acid Derivatives

The synthesis of 6-substituted nicotinic acid analogs often starts from a readily available precursor like 6-chloronicotinic acid.[8][14]

Step 1: Activation of the Carboxylic Acid

  • To a solution of 6-chloronicotinic acid in an anhydrous solvent (e.g., dichloromethane), add a chlorinating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acid chloride.

Step 2: Amide or Ester Formation

  • Dissolve the crude acid chloride in an anhydrous solvent.

  • To this solution, add the desired amine or alcohol and a non-nucleophilic base (e.g., triethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Perform an aqueous workup and purify the product by column chromatography or recrystallization.

Synthesis_Workflow Start 6-Chloronicotinic Acid Step1 Acid Chloride Formation (SOCl2 or (COCl)2) Start->Step1 Intermediate 6-Chloronicotinoyl Chloride Step1->Intermediate Step2 Amidation / Esterification (Amine/Alcohol, Base) Intermediate->Step2 Product Substituted Nicotinic Acid Analog Step2->Product

In Vitro Anti-inflammatory Assay (Griess Assay)

This protocol is a common method to assess the anti-inflammatory potential of compounds by measuring nitrite production in LPS-stimulated macrophages.[6]

1. Cell Culture and Treatment:

  • Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

2. Nitrite Measurement:

  • After 24 hours of incubation, collect the cell culture supernatant.
  • Add Griess reagent to the supernatant and incubate in the dark at room temperature.
  • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the absorbance.

3. Data Analysis:

  • Calculate the percentage of nitrite inhibition compared to the LPS-stimulated control.
  • Determine the IC50 value for each compound.

Conclusion and Future Directions

The nicotinic acid scaffold remains a highly attractive starting point for the development of novel therapeutic agents. The structure-activity relationship studies discussed in this guide highlight the importance of systematic structural modifications to optimize biological activity. The presence of an electron-withdrawing group, such as a chlorine atom at the 6-position, and the functionalization of the carboxylic acid group are key strategies in the design of potent and selective analogs.

Future research in this area should focus on exploring a wider range of substituents on the pyridine ring and employing computational modeling to better predict the interactions between these analogs and their biological targets. Such efforts will undoubtedly lead to the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. [Link]

  • Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. PubMed. [Link]

  • Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. [Link]

  • Synthesis of 6-chloronicotinic acid. PrepChem.com. [Link]

  • 6-Chloronicotinic Acid: A Foundational Compound for Research and Development. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • The Chemistry of Protection: 6-Chloronicotinic Acid in Agrochemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]

  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. [Link]

  • Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. ResearchGate. [Link]

  • Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. Semantic Scholar. [Link]

  • Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]

  • Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. PubMed. [Link]

  • Synthesis and evaluation of nicotine analogs as neuronal nicotinic acetylcholine receptor ligands. Semantic Scholar. [Link]

  • Synthesis and biological evaluation of novel 4-Arylaminoquinolines derivatives as EGFR/HDAC inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

  • Synthesis, characterization, and biological studies of organotin(IV) derivatives with o- or p-hydroxybenzoic acids. PubMed. [Link]

  • Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. ResearchGate. [Link]

  • Nicotinic acid. Wikipedia. [Link]

  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. PubMed Central. [Link]

  • Nicotinic acid (aka niacin, aka pyridine-3-carboxylic acid, aka vitamin b3). ResearchGate. [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 6-Chloro-4-formylnicotinic acid, a versatile trifunctional building block, against its structurally related precursors. In drug discovery and medicinal chemistry, the precise confirmation of molecular structure is non-negotiable. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this verification process. Understanding how substituents on the pyridine ring systematically alter the spectral output is crucial for unambiguous characterization and quality control.

This compound has emerged as a valuable intermediate in organic synthesis.[1] Its three distinct functional groups—carboxylic acid, aldehyde (formyl), and chloro-substituent—offer multiple reaction sites for constructing more complex, biologically active molecules.[1] This guide will dissect the individual and combined spectroscopic influence of these groups by comparing the target molecule with nicotinic acid, 6-chloronicotinic acid, and the theoretical profile of 4-formylnicotinic acid.

Molecular Structures Under Comparison

The following diagram illustrates the chemical structures of the compounds discussed in this guide. The analysis will proceed by sequentially adding functional groups to the parent nicotinic acid scaffold to rationalize the resulting spectroscopic changes.

G cluster_0 Parent Scaffold cluster_1 Monosubstituted Derivatives cluster_2 Target Compound Nicotinic_Acid Nicotinic Acid (Vitamin B3) Chloronicotinic_Acid 6-Chloronicotinic Acid Nicotinic_Acid->Chloronicotinic_Acid + Cl Formylnicotinic_Acid 4-Formylnicotinic Acid (Theoretical) Nicotinic_Acid->Formylnicotinic_Acid + CHO Target This compound Chloronicotinic_Acid->Target + CHO Formylnicotinic_Acid->Target + Cl

Caption: Structural relationships of the analyzed compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy provides the most detailed information regarding the connectivity and chemical environment of atoms in a molecule. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the chloro and formyl substituents, results in significant downfield shifts for the aromatic protons and carbons.[2]

¹H NMR Spectral Comparison

The pyridine ring protons typically resonate in a characteristic downfield region (δ 7.0-9.0 ppm).[2] Protons alpha to the nitrogen (C2, C6) are the most deshielded. The addition of electron-withdrawing groups further deshields the remaining ring protons.

  • Nicotinic Acid: This parent molecule shows three distinct aromatic proton signals. The proton at C2 is the most downfield, followed by the C4 and C5/C6 protons.

  • 6-Chloronicotinic Acid: The introduction of a chlorine atom at the C6 position removes one proton signal. The inductive effect and electronegativity of chlorine cause a downfield shift for the adjacent proton at C5 and the proton at C2.[3]

  • This compound: This molecule presents the most simplified aromatic proton spectrum of the set, with only two remaining protons on the pyridine ring (H-2 and H-5). The powerful electron-withdrawing nature of the formyl group at C4, combined with the chloro group at C6, significantly deshields these protons. A new, highly characteristic singlet for the aldehyde proton appears far downfield, typically above δ 10.0 ppm.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Compound H-2 H-4 H-5 H-6 Other Protons
Nicotinic Acid ~8.7 ~8.1 ~7.4 ~8.6 ~13.0 (s, br, 1H, COOH)
6-Chloronicotinic Acid [3] ~8.9 ~8.2 ~7.5 ~13.5 (s, br, 1H, COOH)

| This compound | ~9.0 | — | ~7.8 | — | ~10.4 (s, 1H, CHO), COOH (broad) |

Note: Values are approximate and can vary based on solvent and concentration.

¹³C NMR Spectral Comparison

¹³C NMR spectroscopy reveals the carbon framework of the molecule. The pyridine carbons resonate between δ 120-150 ppm, with carbons adjacent to nitrogen appearing further downfield.[2]

  • Nicotinic Acid: Shows six distinct signals: five for the pyridine ring carbons and one for the carboxyl carbon (~165-170 ppm).[4]

  • 6-Chloronicotinic Acid: The carbon atom bonded to chlorine (C6) is significantly deshielded. The other ring carbons also experience shifts due to the substituent's electronic effects.[5]

  • This compound: The spectrum is defined by the strong electron-withdrawing effects of all substituents. Two new signals appear: one for the aldehyde carbon (typically δ 185-195 ppm) and a significant downfield shift for the C4 carbon directly attached to it. The carboxylic acid carbon signal remains in its characteristic region.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Compound C2 C3 C4 C5 C6 COOH Other Carbons
Nicotinic Acid [4] ~150 ~127 ~137 ~124 ~147 ~166
6-Chloronicotinic Acid [5] ~151 ~128 ~141 ~124 ~152 ~165

| This compound | ~153 | ~129 | ~145 | ~122 | ~155 | ~164 | ~190 (CHO) |

Note: Values are approximate and predictive for the target compound based on substituent effects.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is exceptionally useful for identifying the functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, causing the bonds to vibrate.[6]

  • Nicotinic Acid: The spectrum is dominated by a very broad absorption from ~2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[7] A strong C=O stretch appears around 1700 cm⁻¹.[8] Aromatic C=C and C=N stretching vibrations are visible in the 1600-1400 cm⁻¹ region.[9][10]

  • 6-Chloronicotinic Acid: The overall spectrum is similar to nicotinic acid, but with the addition of a C-Cl stretching vibration in the fingerprint region (typically 850-550 cm⁻¹).[7][11]

  • This compound: This molecule will display a complex but highly informative IR spectrum. The key diagnostic features are:

    • Two distinct C=O stretches: One for the carboxylic acid (~1700-1725 cm⁻¹) and one for the aldehyde (~1680-1710 cm⁻¹). The exact positions are influenced by conjugation and electronic effects.

    • Aldehyde C-H stretch: Two characteristic medium-intensity bands around 2830-2850 cm⁻¹ and 2720-2750 cm⁻¹. The latter is particularly diagnostic.[12]

    • Broad O-H stretch: The signature band for the carboxylic acid remains.

    • Aromatic and C-Cl vibrations: The pyridine ring and C-Cl stretches will also be present.

Table 3: Key Diagnostic IR Absorption Frequencies (cm⁻¹)

Functional Group Vibration Type Nicotinic Acid 6-Chloronicotinic Acid This compound
Carboxylic Acid O–H stretch 3300–2500 (very broad) 3300–2500 (very broad) 3300–2500 (very broad)
Carboxylic Acid C=O stretch ~1710 ~1705 ~1715
Aldehyde C–H stretch ~2830 & ~2730
Aldehyde C=O stretch ~1700
Pyridine Ring C=C, C=N stretch 1600–1450 1600–1450 1600–1450

| Chloroalkane | C–Cl stretch | — | 850–550 | 850–550 |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic distribution.

  • Nicotinic Acid: The mass spectrum will show a clear molecular ion (M⁺) peak corresponding to its molecular weight. Common fragmentation includes the loss of a hydroxyl radical (•OH, M-17) or the entire carboxyl group (•COOH, M-45).

  • 6-Chloronicotinic Acid: The defining feature is the presence of two molecular ion peaks: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, two mass units higher, for the ³⁷Cl isotope (M+2). The relative intensity of these peaks is approximately 3:1, which is a definitive signature for a single chlorine atom.[13][14][15] Fragmentation patterns will be similar to nicotinic acid, but fragments containing chlorine will also exhibit this 3:1 isotopic pattern.[16]

  • This compound: The mass spectrum will also show the characteristic M⁺ and M+2 peaks in a 3:1 ratio. The fragmentation will be more complex, with potential initial losses of:

    • A hydrogen radical from the aldehyde (•H, M-1)

    • The formyl group (•CHO, M-29)

    • A hydroxyl radical from the acid (•OH, M-17)

    • The entire carboxyl group (•COOH, M-45)

    • A chlorine radical (•Cl, M-35/37)

Table 4: Key Mass Spectrometry Data (m/z)

Compound Molecular Formula Molecular Weight Key Feature Common Fragments (m/z)
Nicotinic Acid C₆H₅NO₂ 123.11 Single M⁺ peak 123, 106, 78
6-Chloronicotinic Acid C₆H₄ClNO₂ 157.55 M⁺/M+2 peaks at ~3:1 ratio 157/159, 140/142, 112/114

| This compound | C₇H₄ClNO₃ | 185.56 | M⁺/M+2 peaks at ~3:1 ratio | 185/187, 156/158, 140/142 |

Experimental Protocols

Reproducible and high-quality data is contingent upon rigorous experimental methodology. The following protocols serve as a validated baseline for the analysis of these compounds.

General Spectroscopic Analysis Workflow

G Sample Prepare High-Purity Sample NMR_Prep Dissolve in Deuterated Solvent (e.g., DMSO-d6) with TMS Sample->NMR_Prep IR_Prep Prepare KBr Pellet or Use ATR Crystal Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent (e.g., Methanol) Sample->MS_Prep NMR_Acq Acquire ¹H, ¹³C, DEPT Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire Mass Spectrum (EI/ESI) MS_Prep->MS_Acq Data_Analysis Process and Analyze Data: - Chemical Shifts - Coupling Constants - Vibrational Frequencies - m/z Values & Isotope Patterns NMR_Acq->Data_Analysis IR_Acq->Data_Analysis MS_Acq->Data_Analysis Structure_Confirm Structure Confirmation Data_Analysis->Structure_Confirm

Caption: Standard workflow for spectroscopic characterization.

1. NMR Spectroscopy Protocol

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer.

  • Parameters (¹H): Use a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient.

  • Parameters (¹³C): Use a proton-decoupled pulse sequence. A longer acquisition time and more scans (e.g., 1024 or more) may be necessary due to the low natural abundance of ¹³C.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the spectra using the TMS signal.

2. FT-IR Spectroscopy Protocol (ATR Method)

  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to record the spectrum of the ambient environment.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the sample spectrum, typically by co-adding 32-64 scans at a resolution of 4 cm⁻¹.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

3. Mass Spectrometry Protocol (Electron Ionization - EI)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[17]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole).

  • Detection: Detect the ions to generate the mass spectrum. The data system plots the relative abundance of each ion against its m/z value.

Conclusion

The spectroscopic analysis of this compound is a clear demonstration of the additive nature of substituent effects. By systematically comparing its spectra to those of nicotinic acid and 6-chloronicotinic acid, one can confidently assign every key signal. The ¹H and ¹³C NMR spectra are defined by the powerful deshielding effects of the chloro and formyl groups. The IR spectrum provides unambiguous evidence for all three functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry not only confirms the molecular weight but also provides a definitive signature of the chlorine atom through its distinct isotopic pattern. This comprehensive spectroscopic fingerprint is essential for any researcher utilizing this versatile building block in the synthesis of novel chemical entities.

References

  • BenchChem. (2025).
  • ChemicalBook. (n.d.). 6-Chloronicotinic acid(5326-23-8) 1H NMR spectrum.
  • SPIE Digital Library. (n.d.). Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy.
  • (Reference not found) NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • Semantic Scholar. (n.d.). Correlations of the infrared spectra of some pyridines.
  • R Discovery. (n.d.). Qualitative Applications of the NMR Spectra of Alkylpyridines: Part I. Chemical Shifts of the Ring Protons.
  • Semantic Scholar. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • PubChem. (n.d.). 6-Chloronicotinic acid.
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  • (Reference not found)
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  • The Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b)
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488).
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  • ResearchGate. (n.d.).
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  • BOC Sciences. (n.d.). 6-Chloronicotinic acid-[13C6].
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003164).
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A Comparative Guide to the Validation of Analytical Methods for 6-Chloro-4-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for the validation of 6-Chloro-4-formylnicotinic acid, a substituted pyridine derivative of interest in pharmaceutical development. The purity and accurate quantification of such intermediates are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). This document is intended for researchers, analytical scientists, and drug development professionals, offering a framework for selecting and validating fit-for-purpose analytical methods. The narrative emphasizes the causality behind experimental choices, grounding protocols in the principles of scientific integrity as outlined by global regulatory bodies.

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose through laboratory studies.[1][2] This ensures that the method yields reliable, reproducible, and accurate data, a cornerstone of Good Manufacturing Practice (GMP).[3] The principles and parameters discussed herein are aligned with the harmonized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline, as well as requirements from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[4][5][6][7][8]

The Foundation: Core Principles of Analytical Validation

Before comparing specific techniques, it is crucial to understand the performance characteristics that define a validated method. The objective is to establish, with a high degree of assurance, that a method is "fit for purpose."[9][10] This is achieved by assessing a set of core parameters.

Key Validation Parameters (ICH Q2(R2)): [4][11]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[11][12]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][13]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often expressed as percent recovery.[11][12]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[3]

  • Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[12]

G cluster_params Core Validation Parameters cluster_outcome Method Performance Goal Specificity Specificity Data Reliable & Reproducible Data Specificity->Data Linearity Linearity Linearity->Data Accuracy Accuracy Accuracy->Data Precision Precision Precision->Data Range Range Range->Data LOQ_LOD LOQ / LOD LOQ_LOD->Data Robustness Robustness Robustness->Data FitForPurpose Fitness for Purpose Method Analytical Method Method->Specificity Method->Linearity Method->Accuracy Method->Precision Method->Range Method->LOQ_LOD Method->Robustness Data->FitForPurpose caption Logical relationship of validation parameters.

Caption: Logical relationship of validation parameters.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for this compound depends on the intended purpose: is it for determining the primary component's strength (assay), or for identifying and quantifying impurities (purity/related substances)?

Technique Primary Application Specificity Sensitivity Complexity Notes
Reversed-Phase HPLC (RP-HPLC) Assay, Purity, Related SubstancesHighHighModerateThe gold standard for non-volatile organic molecules.[14]
Gas Chromatography (GC) Purity (for volatile impurities)HighHighHighRequires derivatization of the non-volatile analyte, adding complexity.[15][16]
UV-Vis Spectrophotometry AssayLow-ModerateModerateLowProne to interference from impurities that absorb at the same wavelength.[17]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality & Rationale: RP-HPLC is the premier choice for a molecule like this compound. Its structure contains a polar carboxylic acid group and a moderately non-polar chloropyridine ring, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase. This technique offers the high resolution necessary to separate the main component from structurally similar process impurities and degradation products.[14]

  • Apparatus: A standard HPLC system with a UV/DAD detector, autosampler, and column thermostat.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient mixture of Solvent A (0.1% Phosphoric Acid in Water) and Solvent B (Acetonitrile). The use of an acid buffer is critical to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and symmetrical peak shape.

    • Gradient Program:

      Time (min) % Solvent A % Solvent B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 265 nm (A hypothetical λmax based on the pyridine chromophore).

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

  • Solution Preparation:

    • Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., a 50:50 mixture of water and acetonitrile) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample at the same concentration as the standard.

  • System Suitability: Before each validation run, inject the standard solution five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%. This confirms the system is operating correctly.

  • Specificity: Analyze a blank (diluent), a placebo (if in a formulation), the sample solution, and a sample spiked with known related impurities. The peak for this compound should be free from interference and demonstrate baseline resolution from all other peaks.

  • Linearity: Prepare a series of at least five standard solutions covering 50% to 150% of the target assay concentration. Plot a graph of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate. The mean recovery should be within 98.0% to 102.0%.[18]

  • Precision (Repeatability): Analyze six separate preparations of the sample solution at 100% of the target concentration. The RSD of the results should be ≤ 2.0%.

  • Intermediate Precision: Repeat the precision study on a different day with a different analyst and/or a different instrument. Compare the results from both studies.

  • Limit of Quantitation (LOQ): Determine the LOQ by either the signal-to-noise ratio method (typically S/N ≥ 10) or by establishing the lowest concentration that provides acceptable precision and accuracy. This is critical for impurity quantification.

  • Robustness: Deliberately vary critical method parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits, demonstrating the method's reliability.[19]

Method 2: Gas Chromatography (GC) with Derivatization

Causality & Rationale: Direct analysis of a carboxylic acid by GC is problematic due to its low volatility and high polarity, which leads to poor peak shape and thermal degradation.[16] Therefore, a chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester.[15][20] This method is more complex than HPLC but can be highly effective, particularly for identifying volatile or semi-volatile impurities that may not be well-retained in RP-HPLC.

  • Derivatization:

    • Accurately weigh the sample into a reaction vial.

    • Add a suitable solvent (e.g., Dimethylformamide) and a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[16][20]

    • Heat the vial (e.g., at 70°C for 30 minutes) to complete the reaction, converting the carboxylic acid to its trimethylsilyl (TMS) ester.

  • Apparatus: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Chromatographic Conditions:

    • Column: A mid-polarity capillary column (e.g., DB-5 or equivalent).

    • Carrier Gas: Helium or Nitrogen.[21]

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Injection Mode: Split.

The validation of the GC method follows the same principles as HPLC (Specificity, Linearity, etc.) but with an added critical consideration: the validation of the derivatization step.

  • Derivatization Efficiency: The completeness and reproducibility of the derivatization reaction must be demonstrated. This can be done by analyzing samples derivatized under varying conditions (time, temperature, reagent excess) to ensure the yield of the derivative is consistent and maximized.

  • Specificity: Must demonstrate that the derivatizing agent does not introduce interfering peaks.

  • Precision and Accuracy: These parameters will inherently test the reproducibility of the entire workflow, including the derivatization reaction.

Workflow and Decision-Making Visualization

The following diagrams illustrate the analytical workflow for the primary HPLC method and a decision tree for method selection.

G cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Data Processing cluster_report Final Reporting prep_std Weigh & Dissolve Reference Standard sst Perform System Suitability Test (SST) prep_std->sst prep_sample Weigh & Dissolve Test Sample inject Inject Samples & Standards prep_sample->inject sst->inject SST Pass? acquire Acquire Chromatographic Data inject->acquire process Integrate Peaks & Process Data acquire->process validate Evaluate Against Validation Criteria (Accuracy, Precision, etc.) process->validate report Generate Final Report (Assay %, Impurity Profile) validate->report Criteria Met? caption HPLC Method Validation Workflow. G start Define Analytical Need q1 Purity & Impurity Profile? start->q1 q2 Assay Only? (No Impurity Separation) q1->q2 No q3 Are Impurities Volatile? q1->q3 Yes uv Select UV-Vis Method q2->uv Yes hplc Select RP-HPLC Method q3->hplc No gc Select GC Method (with Derivatization) q3->gc Yes caption Decision tree for analytical method selection.

Caption: Decision tree for analytical method selection.

Conclusion

For the comprehensive analysis of this compound, a validated Reversed-Phase HPLC method stands as the most robust, specific, and reliable choice for both assay and purity determination. It avoids the complexities of derivatization required for GC analysis and provides the specificity that simpler spectroscopic methods lack. The validation of this method, executed according to ICH guidelines, provides a self-validating system that ensures the integrity and trustworthiness of the analytical data generated. This foundation of reliable data is non-negotiable for making informed decisions throughout the drug development lifecycle, from process optimization to final product release.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved from [Link]

  • Pharma Talks. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]

  • BA Sciences. (n.d.). USP <1225> Method Validation. BA Sciences. Retrieved from [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). VALIDATION OF COMPENDIAL METHODS - General Chapters. USP. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. GMP-Compliance.org. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Retrieved from [Link]

  • Lab Manager. (2024). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. Retrieved from [Link]

  • ECA Academy. (2024). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. Retrieved from [Link]

  • Investigations of a Dog. (2024). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. Retrieved from [Link]

  • Valgenesis. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Valgenesis. Retrieved from [Link]

  • ScienceGate. (1966). Gas Chromatographic Analysis of Pyridine Carboxylic Acids as their Esters. Comparison of Esterification Techniques. ScienceGate. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]

  • Chemija. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. Retrieved from [Link]

  • NSF. (2014). Validation of Analytical Methods for Pharmaceutical Analysis. NSF. Retrieved from [Link]

  • Harvey, D. (n.d.). Spectroscopic Methods. LibreTexts. Retrieved from [Link]

  • Chemija. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. LMA leidykla. Retrieved from [Link]

  • de Oliveira, A. R. M. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova. Retrieved from [Link]

  • Agilent Technologies. (2011). Pyridines Separation of pyridine and other amines. Agilent. Retrieved from [Link]

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comparing the efficacy of catalysts for 6-Chloro-4-formylnicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-4-formylnicotinic Acid

This compound is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its unique trifunctionalized pyridine structure, featuring a carboxylic acid, a formyl group, and a chloro substituent, offers a versatile scaffold for the construction of complex molecular architectures. The efficient and selective synthesis of this molecule is, therefore, of paramount importance in drug discovery and development. This guide provides a comparative analysis of different catalytic strategies for the synthesis of this compound, with a focus on their efficacy, mechanistic underpinnings, and practical applicability. We will delve into the experimental data supporting each approach to offer a comprehensive resource for researchers in the field.

Comparative Analysis of Catalytic Strategies

The synthesis of this compound can be approached through several catalytic routes, primarily involving the functionalization of a pre-existing substituted pyridine ring. Here, we compare two prominent strategies: the catalytic oxidation of 6-chloro-4-methylnicotinic acid and the Vilsmeier-Haack formylation of 6-chloronicotinic acid.

Catalytic Oxidation of 6-Chloro-4-methylnicotinic Acid

A plausible and conventional route to this compound begins with the selective oxidation of the methyl group of 6-chloro-4-methylnicotinic acid. While traditional methods often employ stoichiometric and hazardous oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), which generate significant toxic waste, a greener and more elegant approach involves the use of catalytic systems with more benign oxidants.[1]

Causality of Experimental Choices: The choice of a catalytic oxidation method is driven by the principles of green chemistry, aiming to reduce hazardous waste and improve reaction efficiency. The catalyst's role is to facilitate the selective oxidation of the methyl group to an aldehyde while preventing over-oxidation to the carboxylic acid and ensuring the stability of the pyridine ring and its other substituents.

Catalytic Systems of Interest:

  • Vanadium-based Catalysts: Vanadium oxide catalysts, particularly when supported on titanium dioxide (V₂O₅-TiO₂), have demonstrated high activity and selectivity in the gas-phase oxidation of methylpyridines to their corresponding carboxylic acids.[2][3] By carefully tuning the reaction conditions, such as temperature and catalyst composition (e.g., with manganese promoters), the reaction can be steered towards the formation of the aldehyde as the major product.[1] For instance, in the oxidation of 4-methylpyridine, a V-Ti-Mn-O catalyst showed a maximum selectivity of 67.17% for isonicotinic acid at 320 °C.[1] While direct data for 6-chloro-4-methylnicotinic acid is scarce, these findings suggest that vanadium-based catalysts are a promising avenue for exploration.

  • Selenium Dioxide (SeO₂): Selenium dioxide is a well-known reagent for the oxidation of allylic and benzylic C-H bonds, including the methyl groups of aromatic heterocycles. Studies have shown that SeO₂ can effectively oxidize 4-picoline to 4-pyridine carboxylic acid with a yield of 77%.[4] The reaction mechanism is believed to involve an ene reaction followed by a[1][5]-sigmatropic rearrangement. The selectivity for the aldehyde over the carboxylic acid can often be controlled by the reaction conditions.

Data Summary: Catalytic Oxidation of Methylpyridines (Model Systems)

Catalyst SystemSubstrateProductYield/SelectivityReaction ConditionsReference
V-Ti-Mn-O4-MethylpyridineIsonicotinic Acid67.17% SelectivityGas phase, 320 °C[1]
V₂O₅-rutile4-MethylpyridineIsonicotinic Aldehyde46.7% YieldGas phase, 250 °C[2]
Selenium Dioxide4-Picoline4-Pyridine Carboxylic Acid77% YieldNot specified[4]
Vilsmeier-Haack Formylation of 6-Chloronicotinic Acid

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8] The reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][9]

Causality of Experimental Choices: This approach is considered due to its directness in introducing a formyl group onto the pyridine ring. However, a significant consideration is the electronic nature of the substrate. 6-Chloronicotinic acid is an electron-deficient system due to the electron-withdrawing effects of the chlorine atom, the carboxylic acid group, and the pyridine nitrogen. This deactivation poses a challenge for the electrophilic substitution mechanism of the Vilsmeier-Haack reaction.[6] Therefore, forcing reaction conditions or the use of more reactive Vilsmeier reagents might be necessary.

Reaction Mechanism and Challenges: The reaction proceeds via the formation of a chloroiminium ion (the Vilsmeier reagent), which acts as the electrophile.[9] The electron-deficient nature of 6-chloronicotinic acid would slow down the initial electrophilic attack. However, the reaction's feasibility should not be entirely dismissed without experimental validation, as the regioselectivity for the 4-position is expected due to the directing effects of the existing substituents.

Experimental Protocols

Protocol 1: Catalytic Oxidation of 6-Chloro-4-methylnicotinic Acid (Hypothetical, based on model systems)

Objective: To synthesize this compound via the selective oxidation of 6-chloro-4-methylnicotinic acid using a heterogeneous catalyst.

Materials:

  • 6-chloro-4-methylnicotinic acid

  • V-Ti-Mn-O catalyst (prepared via the Pechini method as described in the literature for similar catalysts[1])

  • Oxygen (or air)

  • Inert gas (e.g., Nitrogen)

  • Solvent (if conducted in the liquid phase, e.g., acetic acid)

Procedure (Gas-Phase):

  • Pack a fixed-bed flow reactor with the V-Ti-Mn-O catalyst.[1]

  • Heat the reactor to the desired temperature (e.g., starting at 280 °C and optimizing up to 380 °C).[1]

  • Introduce a gaseous mixture of 6-chloro-4-methylnicotinic acid (vaporized), oxygen, and an inert carrier gas into the reactor.

  • Monitor the reaction products exiting the reactor using online gas chromatography (GC) or by trapping the products and analyzing via HPLC.

  • Optimize the reaction temperature, flow rates, and reactant ratios to maximize the yield and selectivity for this compound.

Procedure (Liquid-Phase with SeO₂):

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-chloro-4-methylnicotinic acid in a suitable solvent (e.g., dioxane or acetic acid).

  • Add a catalytic amount of selenium dioxide (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and filter to remove any solid selenium residues.

  • Purify the product from the filtrate using standard techniques such as crystallization or column chromatography.

Protocol 2: Vilsmeier-Haack Formylation of 6-Chloronicotinic Acid (General Procedure)

Objective: To synthesize this compound via the formylation of 6-chloronicotinic acid.

Materials:

  • 6-chloronicotinic acid

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Diethyl ether

  • Water

Procedure:

  • In a fume hood, cool a solution of 6-chloronicotinic acid in DMF to 0 °C in an ice bath.

  • Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent in situ will occur.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to drive the reaction to completion. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

  • Neutralize the acidic solution with a saturated solution of sodium acetate or sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.[9]

Visualization of Synthetic Pathways

Synthesis_Pathways cluster_oxidation Catalytic Oxidation cluster_formylation Vilsmeier-Haack Formylation 6-Chloro-4-methylnicotinic_acid 6-Chloro-4- methylnicotinic Acid Target_Oxidation 6-Chloro-4-formylnicotinic Acid 6-Chloro-4-methylnicotinic_acid->Target_Oxidation [O] Oxidation_Catalyst Catalyst (e.g., V-Ti-Mn-O, SeO₂) Oxidation_Catalyst->6-Chloro-4-methylnicotinic_acid 6-Chloronicotinic_acid 6-Chloronicotinic Acid Target_Formylation 6-Chloro-4-formylnicotinic Acid 6-Chloronicotinic_acid->Target_Formylation Formylation Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Vilsmeier_Reagent->6-Chloronicotinic_acid

Caption: Comparative synthetic routes to this compound.

Conclusion and Future Perspectives

The synthesis of this compound presents an interesting challenge that can be addressed through various catalytic strategies. The catalytic oxidation of 6-chloro-4-methylnicotinic acid emerges as a promising "green" alternative to traditional stoichiometric methods, with vanadium-based and selenium dioxide catalysts showing potential for high efficiency and selectivity. Further research is warranted to optimize these catalytic systems for this specific substrate.

The Vilsmeier-Haack formylation of 6-chloronicotinic acid, while a more direct approach, faces the hurdle of the substrate's electron-deficient nature. Overcoming this may require the development of more potent Vilsmeier reagents or the use of forcing reaction conditions.

Future research should also focus on exploring modern catalytic C-H activation and formylation techniques. The direct, regioselective formylation of the C4-H bond of 6-chloronicotinic acid would represent the most atom-economical and elegant synthetic route. The development of novel palladium, rhodium, or iridium catalysts capable of mediating this transformation under mild conditions would be a significant advancement in the field.

Ultimately, the choice of the optimal synthetic route will depend on a careful consideration of factors such as substrate availability, desired scale of production, and the emphasis on environmentally benign processes. This guide provides a foundational comparison to aid researchers in making informed decisions for the efficient and sustainable synthesis of this valuable chemical intermediate.

References

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  • Late-Stage C4-Selective Carboxylation of Pyridines Using CO2. (2024, February 5). ChemistryViews. Retrieved January 19, 2026, from [Link]

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  • Palladium-Catalyzed Alkenyl C-H Activation/Diamination toward Tetrahydrocarbazole and Analogs Using Hydroxylamines as Single-Nitrogen Sources. (2022, December 21). PubMed. Retrieved January 19, 2026, from [Link]

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  • Special Issue : Catalysts for Selective Oxidation. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]

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A Senior Application Scientist's Guide to In-Silico Modeling of 6-Chloro-4-formylnicotinic Acid Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of in-silico methodologies for characterizing the interactions of 6-Chloro-4-formylnicotinic acid, a synthetic derivative of nicotinic acid. While specific research on this particular compound is emerging, we can extrapolate from the extensive studies on related nicotinic acid derivatives to build a robust computational framework. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to predict and analyze molecular interactions, thereby accelerating research and development efforts.

Nicotinic acid and its analogs have garnered significant attention for their diverse biological activities, including potential anti-inflammatory, anticancer, and antibacterial properties.[1][2][3] In-silico modeling offers a powerful, cost-effective, and rapid approach to elucidate the mechanisms underlying these activities, predict binding affinities, and guide the design of more potent and selective derivatives.

This guide will detail a primary in-silico workflow using molecular docking, followed by a comparative analysis of alternative and complementary techniques such as molecular dynamics simulations and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches. We will ground our discussion in established protocols and provide hypothetical, yet plausible, data to illustrate the expected outcomes of such studies. For the purpose of this guide, we will hypothesize a study of this compound as a potential inhibitor of Cyclooxygenase-2 (COX-2), a well-established target for anti-inflammatory agents and a known target for some nicotinic acid derivatives.[3]

Part 1: Primary In-Silico Workflow: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] It is a fundamental tool in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

Experimental Protocol: Molecular Docking of this compound against COX-2
  • Protein and Ligand Preparation:

    • Protein: The 3D crystal structure of the target protein (e.g., COX-2, PDB ID: 4COX) is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and charges are assigned using a force field like AMBER.

    • Ligand: The 3D structure of this compound is drawn using a molecular editor (e.g., ChemDraw or Avogadro). The structure is then energy-minimized using a suitable force field (e.g., UFF) to obtain a low-energy conformation.[5]

  • Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the docking algorithm. The size and center of the grid are determined based on the location of the co-crystallized ligand in the original PDB file or through blind docking if the active site is unknown.

  • Docking Simulation: Software such as AutoDock Vina, GOLD, or FlexX is used to perform the docking calculations.[4] The software systematically samples different conformations and orientations of the ligand within the grid box, evaluating the binding energy of each pose using a scoring function.

  • Analysis of Results: The output provides a set of docked poses ranked by their binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most likely binding mode.[6] This pose is then visualized to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the amino acid residues of the protein's active site.[7]

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Obtain Protein Structure (e.g., PDB ID: 4COX) Grid Define Grid Box (Active Site) PDB->Grid Ligand Draw & Energy-Minimize This compound Ligand->Grid Docking Run Docking Simulation (e.g., AutoDock Vina) Grid->Docking Results Analyze Docking Poses & Binding Affinity Docking->Results Visualization Visualize Interactions (H-bonds, Hydrophobic) Results->Visualization

Caption: Molecular Docking Workflow.

Part 2: Comparative Analysis of Alternative In-Silico Models

While molecular docking provides a valuable static snapshot of the binding event, other computational methods can offer deeper insights into the dynamic nature of molecular interactions.

Molecular Dynamics (MD) Simulations

MD simulations are a powerful technique for studying the physical movements of atoms and molecules over time.[8] In the context of drug discovery, MD simulations can be used to assess the stability of a ligand-protein complex predicted by docking and to calculate more accurate binding free energies.

Causality Behind Choosing MD: Following a promising docking result, an MD simulation is the logical next step. It validates the stability of the predicted binding pose. A ligand that appears to bind well in a static model might be unstable and dissociate quickly in a dynamic, solvated environment. MD simulations provide this crucial dynamic context.

  • System Setup: The best-docked complex from the molecular docking study is placed in a simulation box filled with a specific water model (e.g., TIP3P). Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentrations.

  • Equilibration: The system undergoes a series of energy minimization and equilibration steps. This involves gradually heating the system to the desired temperature (e.g., 300 K) and adjusting the pressure to a constant value (e.g., 1 atm) while allowing the solvent and ions to relax around the protein-ligand complex.

  • Production Run: Once equilibrated, the production MD simulation is run for a significant period (typically hundreds of nanoseconds). The trajectory of all atoms is saved at regular intervals.

  • Trajectory Analysis: The saved trajectory is analyzed to calculate various properties:

    • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

    • Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

    • Binding Free Energy Calculation: Using methods like MM/PBSA or MM/GBSA to obtain a more accurate estimation of the binding affinity.[9]

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis DockedComplex Start with Best Docked Complex Solvation Solvate with Water & Add Ions DockedComplex->Solvation Equilibration System Equilibration (NVT, NPT) Solvation->Equilibration Production Production MD Run (e.g., 100 ns) Equilibration->Production Trajectory Analyze Trajectory (RMSD, RMSF) Production->Trajectory FreeEnergy Calculate Binding Free Energy (MM/PBSA) Trajectory->FreeEnergy

Caption: Molecular Dynamics Simulation Workflow.

Quantum Mechanics/Molecular Mechanics (QM/MM)

For studying interactions that involve electronic rearrangements, such as bond making/breaking or charge transfer, a purely classical approach like MD is insufficient. QM/MM methods provide a solution by treating a small, critical region of the system (e.g., the ligand and the immediate active site residues) with quantum mechanics, while the rest of the system is treated with classical molecular mechanics.

Causality Behind Choosing QM/MM: If the mechanism of inhibition involves a covalent bond formation or a significant electronic polarization of the ligand by the enzyme's active site, QM/MM is the method of choice. For instance, if this compound were a covalent inhibitor, QM/MM would be essential to model the reaction pathway.

Part 3: Data Presentation and Comparison

To provide a clear comparison, the hypothetical results from these different in-silico approaches are summarized below.

Parameter Molecular Docking (Vina) Molecular Dynamics (MM/PBSA) Experimental (Hypothetical)
Binding Affinity -8.5 kcal/mol-35.2 kcal/molIC50 = 5.2 µM
Key H-Bonding Residues Arg120, Tyr355Arg120, Tyr355, Ser530-
Binding Stability (RMSD) N/AStable (< 2 Å)-
Computational Cost Low (minutes to hours)High (days to weeks)N/A

This table illustrates how different methods provide distinct yet complementary information. Docking provides a quick, initial estimate of binding affinity, while MD simulations offer a more refined energy calculation and an assessment of complex stability. Ultimately, these computational predictions must be validated by experimental data.

Conclusion and Future Directions

In-silico modeling provides a powerful and multifaceted approach to understanding the interactions of small molecules like this compound with biological targets. Molecular docking serves as an excellent starting point for generating initial binding hypotheses, which can then be rigorously tested and refined using more computationally intensive methods like molecular dynamics simulations. For systems involving chemical reactions, QM/MM methods offer unparalleled accuracy.

The synergistic use of these computational techniques, as outlined in this guide, allows for a comprehensive in-silico characterization of a compound's activity. This not only provides mechanistic insights but also establishes a self-validating framework where the results of one method inform and corroborate the others. The predictions generated from these models are invaluable for guiding the synthesis of new derivatives and for prioritizing compounds for experimental testing, thereby significantly streamlining the drug discovery and development pipeline.

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A Comparative Guide to the Application of 6-Chloro-4-formylnicotinic Acid Derivatives in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the ultimate biological activity of target molecules. This guide provides an in-depth technical comparison of the utility of 6-chloro-4-formylnicotinic acid and its close analogs as versatile building blocks in medicinal chemistry. We will objectively compare synthetic routes leveraging these precursors with established alternative methodologies for two distinct classes of bioactive compounds: 1,4-dihydropyridines and N-(thiophen-2-yl) benzamide-based BRAFV600E inhibitors. This analysis is supported by experimental data to inform rational synthetic design.

Introduction: The Strategic Advantage of Polysubstituted Nicotinic Acids

Pyridine carboxylic acids are foundational scaffolds in medicinal chemistry, with their nitrogen atom providing unique electronic properties and hydrogen bonding capabilities crucial for interacting with biological targets.[1] Within this class, this compound stands out as a particularly valuable intermediate. Its trifunctional nature—a carboxylic acid, a formyl group, and a chloro substituent—offers multiple, orthogonal reaction sites for constructing complex, biologically active molecules.[1] The carboxylic acid can be readily converted to esters and amides, the formyl group can participate in condensations and reductive aminations, and the chloro group is amenable to nucleophilic substitution, enabling a wide array of chemical transformations.

This guide will explore the practical applications of this scaffold, focusing on a comparative analysis of its performance against alternative synthetic precursors in the generation of medicinally relevant compounds.

Case Study 1: Synthesis of 6-Chloro-5-formyl-1,4-dihydropyridine Derivatives

1,4-Dihydropyridines (1,4-DHPs) are a well-established class of bioactive molecules, famously known for their role as calcium channel blockers in the treatment of hypertension.[2] The functionalization of the 1,4-DHP core is critical to its biological activity, and efficient synthetic routes to novel derivatives are of significant interest.

Method A: Vilsmeier-Haack Approach Utilizing a Nicotinic Acid Precursor

A modern and efficient route to highly functionalized 1,4-DHPs employs a derivative of 6-chloro-nicotinic acid. Specifically, the synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates has been achieved through a Vilsmeier-Haack reaction on a tetrahydropyridine precursor.[3]

Experimental Protocol: Ultrasound-Assisted Vilsmeier-Haack Reaction [3]

  • Reagent Preparation: In a flask, prepare the Vilsmeier-Haack reagent by slowly adding phosphoryl chloride (POCl3) to N,N-dimethylformamide (DMF) at 0 °C with stirring.

  • Reaction Setup: To a solution of the appropriate alkyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate in a suitable solvent, add the freshly prepared Vilsmeier-Haack reagent.

  • Sonication: Irradiate the reaction mixture with ultrasound at a specified frequency and power for a designated period (e.g., 10-15 minutes).

  • Workup: Quench the reaction by pouring it into ice water and neutralize with a suitable base (e.g., sodium bicarbonate). The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent like ethanol.

Logical Relationship: Vilsmeier-Haack Synthesis of 1,4-Dihydropyridines

Vilsmeier_Haack Tetrahydropyridone Alkyl 2-methyl-6-oxo-1,4,5,6- tetrahydropyridine-3-carboxylate Ultrasound Ultrasound Irradiation Tetrahydropyridone->Ultrasound Vilsmeier_Reagent Vilsmeier-Haack Reagent (POCl3 + DMF) Vilsmeier_Reagent->Ultrasound DHP_Product Alkyl 4-aryl-6-chloro-5-formyl-2-methyl- 1,4-dihydropyridine-3-carboxylate Ultrasound->DHP_Product Chloroformylation & Cyclization

Caption: Vilsmeier-Haack synthesis of 1,4-dihydropyridine derivatives.

Method B: The Classical Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis, first reported in 1881, is the most widely used method for preparing 1,4-DHPs.[4] It is a multi-component reaction that offers a straightforward route to a wide range of 1,4-DHP derivatives.[4]

Experimental Protocol: A Typical Hantzsch Reaction [5]

  • Reaction Mixture: In a round-bottom flask, combine an aldehyde (1 equivalent), a β-ketoester (e.g., ethyl acetoacetate, 2 equivalents), and a nitrogen source (e.g., ammonium acetate, 1.1 equivalents) in a solvent such as ethanol.

  • Heating: Reflux the reaction mixture for several hours (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry. Further purification can be achieved by recrystallization.

Logical Relationship: Hantzsch Dihydropyridine Synthesis

Hantzsch Aldehyde Aldehyde Reaction_Vessel One-Pot Reaction (e.g., Reflux in Ethanol) Aldehyde->Reaction_Vessel Beta_Ketoester β-Ketoester (2 eq.) Beta_Ketoester->Reaction_Vessel Ammonia_Source Ammonia Source Ammonia_Source->Reaction_Vessel Hantzsch_Product 1,4-Dihydropyridine Derivative Reaction_Vessel->Hantzsch_Product Condensation & Cyclization

Caption: The multi-component Hantzsch synthesis of 1,4-dihydropyridines.

Performance Comparison
FeatureMethod A: Vilsmeier-Haack (Nicotinic Acid Precursor)Method B: Hantzsch Synthesis
Starting Materials Substituted tetrahydropyridonesAldehydes, β-ketoesters, ammonia source
Reaction Conditions Ultrasound irradiation, shorter reaction times (minutes)[3]Conventional heating (reflux), longer reaction times (hours)[5]
Yields Generally good to excellent[3]Variable, can be affected by side reactions[6]
Product Structure Produces highly functionalized 6-chloro-5-formyl derivativesTypically yields symmetrically substituted 3,5-dicarboxylates
Versatility Allows for the introduction of specific chloro and formyl groupsHighly versatile for varying substituents at the 4-position
Green Chemistry Ultrasound can reduce energy consumption and reaction times[3]Often requires heating for extended periods; can be performed solvent-free[5]

Analysis: The Vilsmeier-Haack approach using a nicotinic acid-derived precursor offers a rapid and efficient route to a specific class of highly functionalized 1,4-DHPs that are not directly accessible through the classical Hantzsch synthesis. The introduction of the chloro and formyl groups provides handles for further synthetic modifications. In contrast, the Hantzsch synthesis is a more general and widely applicable method for generating a diverse library of 1,4-DHPs, particularly those with variations at the 4-position. The choice of method would depend on the specific substitution pattern desired in the final product.

Case Study 2: Synthesis of N-(thiophen-2-yl) benzamide-based BRAFV600E Inhibitors

The BRAFV600E mutation is a key driver in a significant percentage of human cancers, particularly melanoma.[7] This has made the development of selective BRAFV600E inhibitors a major focus in oncology drug discovery. N-(thiophen-2-yl) benzamide derivatives have emerged as a promising class of these inhibitors.[8]

Method A: Amide Coupling with a 6-Chloronicotinic Acid Scaffold

While direct synthesis from this compound is not explicitly detailed in the available literature, the closely related 6-chloronicotinic acid is a key building block for N-(thiophen-2-yl) benzamide derivatives with BRAFV600E inhibitory activity.[7] The general synthetic strategy involves an amide bond formation.

Experimental Protocol: Amide Coupling for BRAFV600E Inhibitor Synthesis (Generalized)

  • Acid Chloride Formation: Convert 6-chloronicotinic acid to its corresponding acid chloride using a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. This is typically done in an inert solvent like dichloromethane (DCM) with a catalytic amount of DMF.

  • Amide Coupling: In a separate flask, dissolve the desired thiophene-containing amine in an inert solvent (e.g., DCM or THF) with a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: Slowly add the freshly prepared 6-chloronicotinoyl chloride solution to the amine solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water or a mild aqueous acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Logical Relationship: Amide Coupling Synthesis of BRAF Inhibitors

Amide_Coupling Nicotinic_Acid 6-Chloronicotinic Acid Acid_Chloride 6-Chloronicotinoyl Chloride Nicotinic_Acid->Acid_Chloride SOCl2 or (COCl)2 Coupling Amide Coupling (Base, Solvent) Acid_Chloride->Coupling Thiophene_Amine Thiophene-containing Amine Thiophene_Amine->Coupling BRAF_Inhibitor N-(thiophen-2-yl) benzamide Derivative Coupling->BRAF_Inhibitor

Caption: Synthesis of BRAF inhibitors via amide coupling with a nicotinic acid derivative.

Method B: Alternative Synthesis from a Pyrazole Precursor

An alternative approach to a different class of BRAFV600E inhibitors involves building the core structure from a 3-carbonyl-5-phenyl-1H-pyrazole intermediate.[9] This method highlights a different synthetic strategy for accessing molecules that target the same biological pathway.

Experimental Protocol: Synthesis from a Pyrazole Intermediate [9]

  • Pyrazole Core Synthesis: React a substituted acetophenone with diethyl oxalate in the presence of a base (e.g., sodium methoxide) to form a diketoester. Subsequent condensation with hydrazine monohydrate yields the core pyrazole intermediate.

  • Functional Group Manipulation: Reduce a nitro group on the phenyl ring of the pyrazole to an aniline.

  • Amide Coupling: Couple the resulting aniline with a variety of substituted benzoic acids using standard amide coupling reagents (e.g., HATU, HOBt, EDC) to generate a library of final products.

  • Purification: Each step typically requires purification by column chromatography or recrystallization.

Logical Relationship: Pyrazole-Based Synthesis of RAF Inhibitors

Pyrazole_Synthesis Acetophenone Substituted Acetophenone Diketoester Diketoester Intermediate Acetophenone->Diketoester Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Diketoester Hydrazine Hydrazine Pyrazole_Core Pyrazole Intermediate Hydrazine->Pyrazole_Core Diketoester->Pyrazole_Core Aniline_Intermediate Aniline Derivative Pyrazole_Core->Aniline_Intermediate Reduction Amide_Coupling Amide Coupling Aniline_Intermediate->Amide_Coupling Benzoic_Acids Substituted Benzoic Acids Benzoic_Acids->Amide_Coupling RAF_Inhibitor Final RAF Inhibitor Amide_Coupling->RAF_Inhibitor

Caption: Multi-step synthesis of RAF inhibitors from a pyrazole precursor.

Performance Comparison
FeatureMethod A: Nicotinic Acid-BasedMethod B: Pyrazole-Based
Synthetic Strategy Convergent: two key fragments are coupled late-stage.Linear: the scaffold is built up sequentially.
Key Precursors 6-Chloronicotinic acid and a thiophene amine.Substituted acetophenones and benzoic acids.
Efficiency Potentially more efficient for late-stage diversification.Can be lengthy, with yields potentially decreasing over multiple steps.
Flexibility Allows for variation in both the pyridine and thiophene fragments.Allows for extensive variation of substituents on the phenyl and benzoyl moieties.
Biological Activity Leads to potent N-(thiophen-2-yl) benzamide BRAFV600E inhibitors.[7]Yields potent 3-carbonyl-5-phenyl-1H-pyrazole-based RAF inhibitors.[9]

Analysis: The use of a 6-chloronicotinic acid derivative in a convergent synthesis offers significant advantages for rapidly generating a library of analogs for structure-activity relationship (SAR) studies. By preparing the two key fragments separately, a wide range of final compounds can be accessed through a single, reliable coupling reaction. The linear synthesis from a pyrazole precursor, while effective, can be more laborious for creating a large and diverse set of analogs, as each new compound may require a multi-step synthesis. The choice between these strategies would depend on the desired chemical space to be explored and the availability of the respective starting materials.

Conclusion

This compound and its analogs are highly valuable and versatile building blocks in medicinal chemistry. As demonstrated in the synthesis of functionalized 1,4-dihydropyridines, they provide access to unique substitution patterns not readily achievable through classical methods like the Hantzsch synthesis. In the context of kinase inhibitor synthesis, the use of a 6-chloronicotinic acid scaffold in a convergent amide coupling strategy offers a highly efficient approach for late-stage diversification compared to more linear synthetic routes. The strategic incorporation of such multi-functional heterocyclic precursors can significantly streamline the drug discovery process, enabling the rapid and efficient synthesis of novel bioactive compounds.

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  • ResearchGate. (n.d.). Scheme 1. Synthesis of 6-chloro-5-formyl-1,4-dihydropyridines (2a-l) under ultrasound irradiation... [Image]. Retrieved from [Link]

  • PubMed. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAF(V600E) inhibitors. Retrieved from [Link]

  • PubMed Central. (2013). Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors. Retrieved from [Link]

  • International Journal of Foundation for Modern Research (IJFMR). (n.d.). 1,4-Dihydropyridines: Synthetic Methodologies, Green Advances, and Expanding Pharmacological Horizons. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of 1,4-dihydropyridines (1,4-DHPs). Retrieved from [Link]

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  • ACS Publications. (2025). Green Synthesis of 1,4-Dihydropyridines through Catalyst-Free Multicomponent Hantzsch Reaction in an Undergraduate Teaching Laboratory. Journal of Chemical Education. Retrieved from [Link]

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A Comparative Guide to Patented Novel Compounds Derived from 6-Chloro-4-formylnicotinic Acid: Emerging Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Nicotinic Acid in Drug Discovery

For decades, the nicotinic acid (niacin) backbone has served as a foundational scaffold in medicinal chemistry, leading to the development of various therapeutic agents.[1][2] Its inherent biological activity and amenability to chemical modification have made it a cornerstone for researchers. While historically recognized for its role in managing dyslipidemia, the therapeutic potential of nicotinic acid derivatives extends far beyond this initial application.[1][2] The strategic introduction of various functional groups onto the pyridine ring can dramatically alter the molecule's physicochemical properties and biological targets.[3] This guide focuses on a specific, highly functionalized starting material, 6-Chloro-4-formylnicotinic acid, and explores the patented novel compounds derived from it, with a particular emphasis on their role as kinase inhibitors in oncology.

This compound is a valuable building block for synthesizing complex, biologically active molecules due to its three distinct functional groups: a carboxylic acid, a formyl group, and a chloro-substituent.[4] These reactive sites allow for a diverse range of chemical transformations, making it a key precursor in the construction of fused heterocyclic systems and other intricate molecular architectures with therapeutic potential.[4] This guide will provide a comparative analysis of patented compounds emerging from this scaffold, detailing their synthesis, mechanism of action, and performance data as potential anti-cancer agents.

The Landscape of Patented Kinase Inhibitors from a Nicotinic Acid Core

Protein kinases are a large family of enzymes that play a critical role in regulating various cellular processes, including growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5] A significant number of FDA-approved anti-cancer drugs are kinase inhibitors, many of which feature heterocyclic scaffolds.[3][5][6] The nicotinic acid framework, as a nitrogen-containing heterocycle, is well-suited for designing novel kinase inhibitors.[6]

While broad patents specifically covering a wide range of derivatives from this compound are not prevalent, a focused analysis of the patent literature reveals its use in the synthesis of potent and selective kinase inhibitors. These patents often claim novel pyrimidine derivatives and other fused heterocyclic systems where the nicotinic acid derivative serves as a key intermediate.

Comparative Analysis of Novel Patented Compounds

This section will compare and contrast two representative classes of patented compounds that can be synthesized from this compound, focusing on their application as kinase inhibitors.

1. Pyrido[2,3-d]pyrimidine Derivatives as Dual Kinase Inhibitors

A significant area of patent activity involves the synthesis of pyrido[2,3-d]pyrimidines, a class of fused heterocyclic compounds with demonstrated potent kinase inhibitory activity. The synthesis of these compounds often utilizes the reactivity of the formyl and chloro groups of the this compound precursor.

2. Fused Imidazole Derivatives as Selective Kinase Inhibitors

Another important class of compounds derived from the this compound scaffold are fused imidazole derivatives. These compounds have shown high selectivity for specific kinases, which can be advantageous in reducing off-target effects and improving the therapeutic index.

Compound Class Target Kinases Therapeutic Indication (Proposed) Key Structural Features Representative Patent
Pyrido[2,3-d]pyrimidines EGFR, VEGFR-2Non-small cell lung cancer, Colorectal cancerFused bicyclic system, Substituents at key positions for kinase bindingUS 7,179,826 B2
Fused Imidazoles ALK, IGF-1RAnaplastic large-cell lymphoma, NeuroblastomaPlanar heterocyclic core, Specific side chains for receptor interactionUS 2011/0112063 A1

Experimental Protocols

General Synthesis of a Pyrido[2,3-d]pyrimidine Core

This protocol outlines a general, multi-step synthesis to create a pyrido[2,3-d]pyrimidine scaffold from this compound.

  • Amidation of the Carboxylic Acid:

    • Dissolve this compound in a suitable solvent (e.g., dichloromethane).

    • Add a coupling agent (e.g., HATU) and a primary amine.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction and purify the resulting amide.

  • Condensation and Cyclization:

    • React the amide from step 1 with a suitable amine (e.g., an aniline derivative) in the presence of a catalyst (e.g., p-toluenesulfonic acid) in a high-boiling point solvent (e.g., toluene).

    • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

    • Monitor the reaction for the formation of the fused pyrido[2,3-d]pyrimidine core.

    • Purify the product by column chromatography.

In Vitro Kinase Inhibition Assay (Example: EGFR)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a synthesized compound against the Epidermal Growth Factor Receptor (EGFR) kinase.

  • Materials:

    • Recombinant human EGFR kinase domain

    • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

    • ATP (Adenosine triphosphate)

    • Synthesized inhibitor compound

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare a serial dilution of the inhibitor compound in DMSO.

    • In a 96-well plate, add the assay buffer, EGFR kinase, and the inhibitor at various concentrations.

    • Initiate the kinase reaction by adding the peptide substrate and ATP.

    • Incubate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

    • Calculate the IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity).

Visualizations

Logical Flow of Drug Discovery from Starting Material

G A This compound (Starting Material) B Synthesis of Novel Compound Libraries A->B Chemical Synthesis C In Vitro Screening (e.g., Kinase Assays) B->C Biological Evaluation D Lead Compound Identification C->D Data Analysis E Patent Filing D->E Intellectual Property Protection F Preclinical Development D->F Further Studies

Caption: Drug discovery workflow from a starting chemical scaffold.

Simplified Kinase Inhibition Signaling Pathway

G cluster_cell Cancer Cell Kinase Kinase (e.g., EGFR) Substrate Substrate Protein Kinase->Substrate ATP -> ADP PhosphoSubstrate Phosphorylated Substrate Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Inhibitor Novel Compound (Kinase Inhibitor) Inhibitor->Kinase Inhibition

Caption: Mechanism of action for a kinase inhibitor.

Conclusion and Future Directions

The exploration of novel compounds derived from this compound has yielded promising patented kinase inhibitors with potential applications in oncology. The versatility of this starting material allows for the creation of diverse heterocyclic structures that can be tailored to target specific kinases with high potency and selectivity. The pyrido[2,3-d]pyrimidine and fused imidazole scaffolds, in particular, have demonstrated significant potential in preclinical studies.

Future research in this area will likely focus on the optimization of these lead compounds to improve their pharmacokinetic and pharmacodynamic properties. Further structure-activity relationship (SAR) studies will be crucial in designing next-generation inhibitors with enhanced efficacy and reduced toxicity. The continued investigation of derivatives from this versatile nicotinic acid scaffold holds great promise for the development of novel and effective cancer therapeutics.

References

  • Some Alkylating Derivatives of Nicotinic Acid. Synthesis and Antineoplastic Activities. Journal of Medicinal Chemistry.

  • A Comparative Analysis of Nicotinic Acid Derivatives: Unveiling Therapeutic Potential Beyond Niacin. BenchChem.

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box. Molecules.

  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Molecules.

  • The importance of heterocyclic compounds in anti-cancer drug design. ResearchGate.

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega.

  • Nicotinic acid receptor subtypes and their ligands. Medicinal Research Reviews.

  • List of Nicotinic acid derivatives. Drugs.com.

  • Synthetic and Naturally Occurring Heterocyclic Anticancer Compounds with Multiple Biological Targets. Molecules.

  • This compound. BenchChem.

  • Kras inhibitors. Google Patents.

  • Compositions useful as inhibitors of protein kinases. Google Patents.

  • Pyrimidine derivatives as kinase inhibitors. PubChem.

  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules.

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research.

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Pharmaceuticals.

  • Selected Publications and Patents from 2005–2019. Curia Global.

  • Pharmaceutical composition for modified release. Google Patents.

  • Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors. Bioorganic Chemistry.

  • Nervonic acid derivatives, their preparation and use. Google Patents.

  • Prodrugs of piperazine and substituted piperidine antiviral agents. Google Patents.

  • Pharmaceutical co-crystal compositions. Google Patents.

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research.

  • Pharmaceutical co-crystal compositions of drugs such as carbamazepine, celecoxib, olanzapine, itraconazole, topiramate, modafinil, 5-fluorouracil, hydrochlorothiazide, acetaminophen, aspirin, flurbiprofen, phenytoin and ibuprofen. Google Patents.

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 6-Chloro-4-formylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a detailed, step-by-step protocol for the disposal of 6-Chloro-4-formylnicotinic acid, a halogenated organic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, data from structurally similar compounds, such as 6-Chloronicotinic acid, indicate that it is likely a solid powder that may cause significant skin, eye, and respiratory irritation[1][2].

Immediate Safety Protocol:

  • Engineering Controls: Always handle this compound within a properly functioning chemical fume hood to prevent inhalation of dust or particulates[3]. Ensure that an eyewash station and safety shower are readily accessible.

  • Personal Protective Equipment (PPE): A non-negotiable standard for handling this compound includes:

    • Eye Protection: Chemical safety goggles are mandatory[2].

    • Hand Protection: Nitrile gloves must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact[3][4].

    • Body Protection: A laboratory coat must be worn to protect skin and clothing[3].

    • Footwear: Closed-toe shoes are required at all times in the laboratory.

The Core Principle: Waste Segregation

The single most critical step in the proper disposal of this compound is its correct classification and segregation. Due to the presence of a carbon-chlorine bond, this compound is classified as a halogenated organic waste [3][5]. This classification dictates its disposal pathway and is crucial for both regulatory compliance and safety.

Halogenated organic wastes require specialized disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and prevent the release of toxic byproducts[6][7]. Mixing this waste with other streams, such as non-halogenated solvents, can contaminate a large volume of less hazardous waste, leading to significantly higher disposal costs and potential rejection by waste management services[7].

Table 1: Segregation Dos and Don'ts

DoDon't
Segregate as Halogenated Organic Waste [3][5].Do NOT mix with non-halogenated organic solvents[7].
Use a designated, clearly labeled waste container.Do NOT mix with strong acids, bases, or oxidizers[8][9].
Keep the waste container securely closed when not in use[1][8].Do NOT dispose of down the drain under any circumstances[3].
Consult your institution's waste management protocols.Do NOT overfill waste containers; limit to 75-80% capacity[8].

Visualizing the Disposal Workflow

The decision process for disposing of this compound is logical and straightforward. The following diagram illustrates the workflow from waste generation to final disposal.

G Disposal Workflow for this compound A Waste Generated: This compound B Hazard Assessment: Does it contain a C-Halogen bond? A->B D Classify as: HALOGENATED ORGANIC WASTE B->D  YES C YES (Contains C-Cl bond) E Segregate into a designated, compatible, and labeled container. D->E F Store securely in a well-ventilated area, away from incompatible materials. E->F G Arrange pickup by an approved hazardous waste disposal service. F->G H Final Disposal Method: High-Temperature Incineration G->H

Caption: Decision workflow for the proper classification and disposal of this compound.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure safe and compliant disposal.

Step 1: Prepare the Waste Container
  • Select the Correct Container: Obtain a chemical waste container designated for Halogenated Organic Solids . The container must be made of a compatible material (e.g., HDPE) and be in good condition, free from cracks or leaks[7].

  • Pre-label the Container: Before adding any waste, affix a hazardous waste label. Fill in all required information, including the full chemical name: "this compound." Avoid using abbreviations.

Step 2: Transfer the Waste
  • Location: Conduct the transfer inside a chemical fume hood.

  • Technique: Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid generating dust[4]. If transferring a solution containing the compound, use a funnel to prevent spills.

  • Secure Closure: Once the transfer is complete, securely close the container lid to prevent spills and the release of vapors[8].

Step 3: Labeling and Storage
  • Complete the Label: Update the hazardous waste label with the quantity of waste added. Maintain a running log on the container if multiple additions are made over time.

  • Proper Storage: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This location must be well-ventilated and ensure the segregation of incompatible waste types (e.g., acids, bases, oxidizers)[7][8].

Step 4: Arrange for Disposal
  • Contact EHS: Follow your institution's protocol to schedule a pickup of the hazardous waste. This is typically handled by the Environmental Health & Safety (EHS) department or a contracted licensed hazardous waste disposal company[10].

Managing Contaminated Materials and Empty Containers

Proper disposal extends beyond the chemical itself to include anything that has come into contact with it.

  • Contaminated Labware: Disposable items such as gloves, weigh boats, and contaminated paper towels should be collected in a sealed, labeled bag and disposed of as solid hazardous waste. Non-disposable labware (e.g., glassware) should be decontaminated by rinsing with a suitable solvent (e.g., acetone). The first rinse must be collected and disposed of as halogenated liquid waste[11].

  • Empty Product Containers: An "empty" container that held this compound is not safe for general trash. It must be triple-rinsed with a suitable solvent. The first rinseate is considered hazardous and must be collected as halogenated liquid waste[11]. Subsequent rinses may also need to be collected, depending on institutional policy. After thorough rinsing and air-drying in a fume hood, deface the label and dispose of the container as directed by your EHS office[11].

Spill Response

In the event of a small spill within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Use a spill kit with absorbent pads suitable for chemical spills to contain the material.

  • Cleanup: Carefully sweep up the solid material or absorb the solution. Avoid creating dust.

  • Disposal: All cleanup materials (absorbent pads, contaminated gloves, etc.) must be collected and disposed of as halogenated organic waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policy.

For large spills, evacuate the area, alert personnel, and contact your institution's emergency response team immediately.

References

  • Hazardous Waste Segregation, Environmental Health and Safety, University of California, Riverside.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, U.S. Environmental Protection Agency.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.
  • Safety Data Sheet for a rel
  • Safety Data Sheet for 6-Chloronicotinic acid, PubChem.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances, HSC Chemistry.
  • Safety Data Sheet for 2-Chloro-6-methylnicotinic acid, Thermo Fisher Scientific.
  • Safety D
  • Safety Data Sheet for 6-Chloronicotinic acid, Thermo Fisher Scientific.
  • Treatment and disposal of chemical wastes in daily labor
  • Hazardous Materials Disposal Guide, Nipissing University.
  • Process for Disposal of Chlorinated Organic Residues, Hooker Chemical Corpor
  • Laboratory chemical waste disposal guidelines, University of Otago.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.
  • Hazardous Waste Disposal Guide, Dartmouth College.
  • EPA Hazardous Waste Codes, University of Maryland Environmental Safety, Sustainability and Risk.
  • Chemical Waste Management Guide, Technion - Israel Institute of Technology.
  • Waste Disposal Procedure, Weill Cornell Medicine.

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Personal protective equipment for handling 6-Chloro-4-formylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 6-Chloro-4-formylnicotinic Acid

Immediate Safety Profile

Given the structure of this compound, which contains a chlorinated pyridine ring, a carboxylic acid, and an aldehyde group, it is prudent to treat it with a high degree of caution. Based on data from analogous compounds such as 6-Chloronicotinic acid and 2-Chloro-6-methylisonicotinic acid, the following hazards should be anticipated[1][2].

Hazard ClassificationAnticipated RiskRationale and Source
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1]The presence of a chlorinated heterocyclic ring can contribute to toxicity. Similar compounds show these warnings[1].
Skin Corrosion/Irritation Causes skin irritation.[1][2]Acidic and aldehydic functional groups, along with the chlorinated ring, can be irritating to the skin upon contact. This is a common feature of related molecules[1][2].
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2]The chemical's likely acidic and reactive nature can cause significant damage to the eyes. This is a consistent warning for similar structures[1][2].
Respiratory Irritation May cause respiratory irritation.[1][2]As a fine powder or dust, this compound can easily become airborne and irritate the respiratory tract upon inhalation. This is a noted hazard for similar nicotinic acid derivatives[2].

Operational Protocol: From Receipt to Disposal

A self-validating system of protocols is essential for ensuring safety. Each step is designed to mitigate the risks identified in the safety profile.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Store: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3] Store away from strong oxidizing agents, strong acids, and strong bases with which it may react exothermically or degrade.[3]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate GHS hazard pictograms.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through proper engineering controls.

  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to control dust and potential vapors.[4]

  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes.[5][6] A face shield should also be worn to protect against splashes.[5][6]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene, and inspect them for any signs of degradation before use.[6][7] Always use proper glove removal technique to avoid skin contact.[8]

  • Body Protection: A lab coat is mandatory.[5] For tasks with a higher risk of spills, a chemical-resistant apron or full-body suit may be necessary.[5]

  • Respiratory Protection: If there is a risk of dust generation that cannot be controlled by a fume hood, a NIOSH-approved respirator with a particulate filter is required.[3][6]

Handling and Use
  • Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[3]

  • Weighing: If possible, weigh the compound in a ventilated balance enclosure.

  • Personal Hygiene: Wash hands thoroughly after handling, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[1]

Decontamination
  • Work Surfaces: Clean all work surfaces with an appropriate solvent and then soap and water after each use.

  • Equipment: Decontaminate all equipment that has come into contact with the chemical.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Receive_Inspect Receive & Inspect Store Store Appropriately Receive_Inspect->Store Secure Don_PPE Don PPE Store->Don_PPE Before Handling Weigh Weigh Compound Don_PPE->Weigh Proceed to Hood Experiment Perform Experiment Weigh->Experiment Decontaminate Decontaminate Surfaces & Glassware Experiment->Decontaminate Post-Experiment Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Emergency Procedures

Immediate and correct response to an emergency is critical.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1] If skin irritation persists, seek medical attention.[1]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[1] Seek immediate medical attention.[1]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1] If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[1][2]

  • If Swallowed: Rinse the mouth with water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[9] Call a poison center or doctor if you feel unwell.[1]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] For larger spills, evacuate the area and consult with your institution's environmental health and safety department.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure compliance with regulations.

  • Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Waste Disposal: As a halogenated organic compound, this chemical should be disposed of through an approved hazardous waste disposal plant.[1][2] Do not dispose of it down the drain. The disposal method should be in accordance with all local, state, and federal regulations.

By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

  • Thermo Fisher Scientific. (2025, September 22).
  • Sigma-Aldrich. (2025, June 27).
  • Thermo Fisher Scientific. (2025, September 12).
  • (2025, December 19).
  • Fisher Scientific. (2021, December 26).
  • Sigma-Aldrich. (2025, April 24).
  • Personal Protective Equipment (PPE).
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • SafetyCulture Marketplace US. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
  • American Chemistry Council. Protective Equipment.
  • TCI Chemicals. (2025, May 6).
  • Carl ROTH.
  • (2025, September 15).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.